molecular formula C46H53N6NaO10S3 B15555281 Sulfo Cy5.5-N3

Sulfo Cy5.5-N3

Cat. No.: B15555281
M. Wt: 969.1 g/mol
InChI Key: LWZBSKQUQJUPPS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfo Cy5.5-N3 is a useful research compound. Its molecular formula is C46H53N6NaO10S3 and its molecular weight is 969.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C46H53N6NaO10S3

Molecular Weight

969.1 g/mol

IUPAC Name

sodium (2E)-2-[(2E,4E)-5-[3-[6-(3-azidopropylamino)-6-oxohexyl]-1,1-dimethyl-7-sulfonatobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-1,1-dimethyl-3-(4-sulfobutyl)benzo[e]indole-7-sulfonate

InChI

InChI=1S/C46H54N6O10S3.Na/c1-45(2)40(51(27-10-6-9-16-42(53)48-25-13-26-49-50-47)38-23-17-32-30-34(64(57,58)59)19-21-36(32)43(38)45)14-7-5-8-15-41-46(3,4)44-37-22-20-35(65(60,61)62)31-33(37)18-24-39(44)52(41)28-11-12-29-63(54,55)56;/h5,7-8,14-15,17-24,30-31H,6,9-13,16,25-29H2,1-4H3,(H3-,48,53,54,55,56,57,58,59,60,61,62);/q;+1/p-1

InChI Key

LWZBSKQUQJUPPS-UHFFFAOYSA-M

Origin of Product

United States

Foundational & Exploratory

Spectral Properties of Sulfo Cy5.5-N3: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of Sulfo Cy5.5-N3, a water-soluble, far-red fluorescent dye. Designed for professionals in research and drug development, this document details the essential spectral characteristics, outlines the experimental protocols for their determination, and illustrates a key application of this versatile fluorophore.

Core Spectral Properties

This compound is a derivative of the cyanine (B1664457) dye Cy5.5, modified with sulfo-groups to enhance its water solubility and an azide (B81097) (N3) group for covalent labeling of biomolecules via "click chemistry". Its fluorescence in the far-red region of the spectrum makes it particularly valuable for applications requiring low background autofluorescence, such as in vivo imaging.

Quantitative Spectral Data

The key spectral properties of Sulfo Cy5.5 are summarized in the table below. These values are critical for designing experiments, selecting appropriate filter sets for fluorescence microscopy, and performing quantitative analysis.

Spectral PropertyValueSource(s)
Excitation Maximum (λex) ~675 nm[1][2]
Emission Maximum (λem) ~694 nm[1][2]
Molar Extinction Coefficient (ε) ~211,000 cm-1M-1[1]
Fluorescence Quantum Yield (Φ) ~0.21[1]
Stokes Shift ~19 nm[2]

Note: The exact spectral properties can be influenced by the solvent, pH, and conjugation to a target molecule. The values presented here are typical for the unconjugated dye in aqueous solution.

Experimental Protocols

The determination of the spectral properties of fluorophores like this compound involves standardized spectroscopic techniques. Below are detailed methodologies for measuring the key parameters.

Measurement of Excitation and Emission Spectra

The excitation and emission spectra are fundamental to characterizing a fluorophore. These spectra reveal the wavelengths of light the molecule absorbs most efficiently and the wavelengths it emits upon excitation.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The concentration should be low enough to avoid inner filter effects, typically with an absorbance below 0.1 at the excitation maximum in a 1 cm path length cuvette.

  • Instrumentation: Utilize a calibrated spectrofluorometer.

  • Determination of Emission Spectrum:

    • Set the excitation monochromator to the wavelength of maximum absorption (~675 nm).

    • Scan the emission monochromator across a range of wavelengths (e.g., 680 nm to 800 nm) to detect the emitted fluorescence.

    • The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λem).

  • Determination of Excitation Spectrum:

    • Set the emission monochromator to the determined emission maximum (~694 nm).

    • Scan the excitation monochromator across a range of wavelengths (e.g., 600 nm to 690 nm).

    • The wavelength that produces the highest fluorescence intensity is the excitation maximum (λex).

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is a crucial parameter for quantifying the concentration of the dye.

Methodology:

  • Sample Preparation: Prepare a series of solutions of this compound of known concentrations in a specific solvent.

  • Instrumentation: Use a calibrated UV-Visible spectrophotometer.

  • Measurement:

    • Measure the absorbance of each solution at the excitation maximum (λex) in a cuvette with a known path length (typically 1 cm).

  • Calculation: According to the Beer-Lambert law (A = εcl), plot the absorbance (A) versus the concentration (c). The molar extinction coefficient (ε) is determined from the slope of the resulting linear fit (slope = ε × path length).

Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed.

Methodology:

The comparative method, using a well-characterized standard, is a common approach.

  • Standard Selection: Choose a fluorescent standard with a known quantum yield and spectral properties that overlap with this compound (e.g., another cyanine dye in a similar solvent).

  • Sample Preparation: Prepare dilute solutions of both the this compound sample and the standard, ensuring their absorbance at the same excitation wavelength is identical and low (typically < 0.1) to prevent re-absorption effects. The same solvent should be used for both the sample and the standard.

  • Instrumentation: A spectrofluorometer is required.

  • Measurement:

    • Record the fluorescence emission spectra of both the sample and the standard under identical experimental conditions (e.g., excitation wavelength, slit widths).

  • Calculation: The quantum yield of the sample (Φsample) is calculated using the following equation:

    Φsample = Φstandard × (Isample / Istandard) × (ηsample2 / ηstandard2)

    where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • η is the refractive index of the solvent

Application: Bio-orthogonal Labeling via Click Chemistry

The azide group on this compound allows for its covalent attachment to biomolecules containing a terminal alkyne or a strained cycloalkyne through a bio-orthogonal reaction known as "click chemistry". This highly efficient and specific reaction is widely used for labeling proteins, nucleic acids, and other molecules in complex biological systems.

experimental_workflow cluster_reactants Reactants cluster_reaction Click Chemistry Reaction cluster_product Product cluster_application Downstream Application sulfo_cy55_n3 This compound click_reaction Cu(I)-catalyzed Azide-Alkyne Cycloaddition sulfo_cy55_n3->click_reaction alkyne_biomolecule Alkyne-modified Biomolecule alkyne_biomolecule->click_reaction labeled_biomolecule Fluorescently Labeled Biomolecule click_reaction->labeled_biomolecule imaging Fluorescence Imaging labeled_biomolecule->imaging

Caption: Workflow for labeling a biomolecule with this compound via click chemistry.

This guide provides essential technical information for the effective use of this compound in research and development. For specific applications, further optimization of protocols may be necessary. Always refer to the manufacturer's instructions for handling and storage of the dye.

References

Sulfo Cy5.5-N3: A Comprehensive Technical Guide for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Sulfo Cy5.5-N3, a water-soluble, far-red fluorescent cyanine (B1664457) dye equipped with an azide (B81097) moiety for bioorthogonal conjugation. This document details its spectral properties, experimental protocols for its use in bioconjugation, and the underlying chemical principles.

Core Properties of this compound

This compound is a derivative of the Cy5.5 dye, featuring sulfonic acid groups that impart excellent water solubility. This hydrophilicity is advantageous for labeling biological macromolecules in aqueous environments, minimizing the need for organic co-solvents that can be detrimental to protein structure and function. The azide group enables covalent attachment to molecules containing a terminal alkyne or a strained cyclooctyne (B158145) via "click chemistry," a highly efficient and specific bioorthogonal reaction.

Spectral Characteristics

The fluorescence of Sulfo Cy5.5 lies in the far-red to near-infrared (NIR) region of the spectrum. This is particularly beneficial for biological imaging applications as it minimizes background fluorescence from endogenous biomolecules, allowing for a high signal-to-noise ratio.

PropertyValueReference
Excitation Maximum (λex)~675 nm[1]
Emission Maximum (λem)~694 nm[1][2]
Molar Extinction Coefficient (ε)~211,000 L·mol⁻¹·cm⁻¹[2]
Fluorescence Quantum Yield (Φ)~0.21[2]
Stokes Shift~19 nm[1]

Note: The Molar Extinction Coefficient and Quantum Yield are for the corresponding Sulfo-Cyanine5.5 NHS ester, which are expected to be very similar for the azide derivative.

Bioconjugation Strategies with this compound

The azide functionality of this compound allows for its conjugation to alkyne-modified biomolecules through two primary click chemistry pathways: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This method involves the use of a copper(I) catalyst to accelerate the reaction between the terminal alkyne and the azide, forming a stable triazole linkage.

G cluster_reactants Reactants cluster_catalyst Catalyst System Sulfo_Cy5.5_N3 This compound Reaction_Mix Reaction Sulfo_Cy5.5_N3->Reaction_Mix Alkyne_Biomolecule Alkyne-modified Biomolecule Alkyne_Biomolecule->Reaction_Mix CuSO4 CuSO4 Catalyst_Formation Cu(I) Catalyst CuSO4->Catalyst_Formation Reducing_Agent Reducing Agent (e.g., Sodium Ascorbate) Reducing_Agent->Catalyst_Formation Ligand Ligand (e.g., THPTA) Ligand->Catalyst_Formation Product Labeled Biomolecule (Triazole Linkage) Reaction_Mix->Product Catalyst_Formation->Reaction_Mix

Figure 1. Workflow for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry variant that utilizes a strained cyclooctyne (e.g., DBCO, BCN) instead of a terminal alkyne. The high ring strain of the cyclooctyne significantly lowers the activation energy of the reaction, allowing it to proceed rapidly at physiological temperatures without the need for a catalyst.[3] This is particularly advantageous for in vivo applications where the cytotoxicity of copper is a concern.

G cluster_reactants Reactants Sulfo_Cy5.5_N3 This compound Reaction_Mix Reaction (Copper-Free) Sulfo_Cy5.5_N3->Reaction_Mix Cyclooctyne_Biomolecule Cyclooctyne-modified Biomolecule (e.g., DBCO) Cyclooctyne_Biomolecule->Reaction_Mix Product Labeled Biomolecule (Triazole Linkage) Reaction_Mix->Product

Figure 2. Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental Protocols

The following are generalized protocols for labeling biomolecules with this compound. Optimization may be required for specific applications.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a starting point for labeling an alkyne-modified protein with this compound.

Materials:

  • Alkyne-modified protein in an amine-free buffer (e.g., PBS).

  • This compound.

  • Anhydrous DMSO.

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water).

  • Ligand stock solution (e.g., 100 mM THPTA in water).

  • Sodium ascorbate (B8700270) stock solution (e.g., 300 mM in water, freshly prepared).

  • Purification column (e.g., Sephadex G-25 spin column).

Procedure:

  • Prepare a stock solution of this compound: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Prepare the reaction mixture: In a microcentrifuge tube, combine the following in order:

    • Alkyne-modified protein solution (e.g., to a final concentration of 1-5 mg/mL).

    • This compound stock solution (a 10-20 fold molar excess over the protein).

    • THPTA ligand solution.

    • CuSO₄ solution.

  • Initiate the reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture.

  • Incubate: Gently mix and incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purify the conjugate: Remove unreacted dye and other small molecules by size-exclusion chromatography (e.g., a desalting spin column).[4][5]

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~675 nm (for Sulfo Cy5.5).

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is for labeling a biomolecule modified with a strained cyclooctyne (e.g., DBCO) with this compound.

Materials:

  • Cyclooctyne-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4).

  • This compound.

  • Anhydrous DMSO.

  • Purification column (e.g., Sephadex G-25 spin column or dialysis cassette).

Procedure:

  • Prepare a stock solution of this compound: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Prepare the reaction mixture:

    • To the cyclooctyne-modified biomolecule solution, add the this compound stock solution. A 1.1 to 1.5 molar excess of the dye is typically used.[6] The final concentration of DMSO should be kept low (ideally <10%) to avoid denaturation of proteins.

  • Incubate: Mix the solution and incubate at room temperature for 1-4 hours or at 4°C overnight.[3] The reaction time can vary depending on the reactants and their concentrations.

  • Purify the conjugate: Remove the unreacted this compound by size-exclusion chromatography or dialysis.[3][5]

  • Characterization: Determine the degree of labeling (DOL) as described in the CuAAC protocol.

Applications in Research and Drug Development

The ability to specifically label biomolecules with this compound opens up a wide range of applications:

  • Fluorescence Microscopy and In Vivo Imaging: The far-red emission of Sulfo Cy5.5 is ideal for deep-tissue imaging with minimal background interference.[2]

  • Flow Cytometry: Labeled antibodies or other probes can be used for the detection and quantification of specific cell populations.

  • Protein and Peptide Labeling: The specific and bioorthogonal nature of click chemistry allows for the labeling of proteins and peptides for functional studies without significantly perturbing their native structure.

  • Glycan Engineering and Visualization: Metabolic labeling of cells with azide-modified sugars, followed by reaction with a cyclooctyne-modified Sulfo Cy5.5, allows for the visualization of glycans.

  • Development of Antibody-Drug Conjugates (ADCs): The precise attachment of therapeutic payloads to antibodies can be achieved using click chemistry.

References

In-Depth Technical Guide to the Molar Extinction Coefficient of Sulfo Cy5.5-N3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molar extinction coefficient and other key photophysical properties of Sulfo Cy5.5-N3, a water-soluble, far-red fluorescent dye. The information herein is intended to support the accurate quantification and effective application of this versatile dye in various research and development settings, including bioconjugation, fluorescence microscopy, and in vivo imaging.

Core Properties of this compound

This compound is a member of the cyanine (B1664457) dye family, known for their high molar extinction coefficients and excellent photostability. The presence of sulfo groups enhances its hydrophilicity, making it particularly suitable for labeling biomolecules in aqueous environments with minimal non-specific binding. The azide (B81097) (N3) functional group allows for its covalent attachment to alkyne-modified molecules via copper-catalyzed or strain-promoted click chemistry.

Quantitative Data Summary

The photophysical properties of this compound can vary slightly between different suppliers and measurement conditions. The following table summarizes key quantitative data from various sources.

PropertyValueSource
Molar Extinction Coefficient (ε) 211,000 L⋅mol⁻¹⋅cm⁻¹Lumiprobe[1]
190,000 L⋅mol⁻¹⋅cm⁻¹BroadPharm[2]
251,000 L⋅mol⁻¹⋅cm⁻¹Jena Bioscience (for Sulfo-Cy5-Azide)[3]
235,000 M⁻¹cm⁻¹Antibodies.com (for Sulfo-Cyanine 5.5 carboxylic acid)[4]
Excitation Maximum (λabs) 673 nmLumiprobe[1]
678 nmBroadPharm[2]
~675 nmAxisPharm[5]
Emission Maximum (λem) 691 nmLumiprobe[1]
694 nmBroadPharm, AxisPharm[2][5]
Quantum Yield (Φ) 0.21Lumiprobe[1]
Molecular Weight 999.2 g/mol BroadPharm[2]
999.15 g/mol MedKoo Biosciences[6]
Solubility Water, DMSO, DMFBroadPharm, MedchemExpress[2][7]

Note: Values for closely related analogues are provided for comparison.

Experimental Protocols

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is an intrinsic property of a substance that quantifies how strongly it absorbs light at a particular wavelength. It is determined experimentally using the Beer-Lambert law.

Principle: The Beer-Lambert law states that the absorbance (A) of a solution is directly proportional to the concentration (c) of the absorbing species and the path length (l) of the light through the solution.

Equation: A = εcl

Materials:

  • This compound

  • High-purity solvent (e.g., phosphate-buffered saline (PBS) or dimethyl sulfoxide (B87167) (DMSO))

  • UV-Vis spectrophotometer

  • Calibrated quartz cuvettes (typically 1 cm path length)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of a precise concentration. Due to the high extinction coefficient, a low concentration in the micromolar range is recommended.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution with known concentrations.

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength to the absorption maximum (λmax) of this compound (approximately 675 nm).

  • Blank Measurement: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer.

  • Absorbance Measurement: Measure the absorbance of each of the diluted solutions at the λmax. Ensure that the absorbance values fall within the linear range of the instrument (typically 0.1 - 1.0).

  • Data Analysis:

    • Plot a graph of absorbance (A) on the y-axis versus concentration (c) on the x-axis.

    • The data points should form a straight line that passes through the origin, confirming adherence to the Beer-Lambert law.

    • Perform a linear regression analysis on the data. The slope of the line will be equal to the molar extinction coefficient (ε) multiplied by the path length (l).

    • Since the path length is typically 1 cm, the slope of the graph is the molar extinction coefficient.

Visualizations

Experimental Workflow for Molar Extinction Coefficient Determination

Caption: Workflow for determining the molar extinction coefficient.

Application in Click Chemistry: Bioconjugation Workflow

This compound is frequently used in click chemistry to label biomolecules. The azide group reacts specifically with an alkyne-functionalized molecule in the presence of a copper(I) catalyst (CuAAC) or with a strained cyclooctyne (B158145) without a catalyst (SPAAC).

G Bioconjugation via Click Chemistry cluster_reactants Reactants cluster_reaction Click Reaction cluster_purification Purification cluster_product Product dye This compound reaction CuAAC or SPAAC dye->reaction biomolecule Alkyne-Modified Biomolecule (e.g., Protein, Oligonucleotide) biomolecule->reaction purify Remove Excess Dye (e.g., Gel Filtration, Dialysis) reaction->purify product Fluorescently Labeled Biomolecule purify->product

Caption: General workflow for bioconjugation using this compound.

References

A Technical Guide to the Water Solubility and Application of Sulfo Cy5.5-N3 in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of water solubility for the fluorescent probe Sulfo Cy5.5-N3 in biological assays. We provide a comprehensive overview of its properties, detailed experimental protocols for its use in bioorthogonal labeling, and visual representations of both a typical experimental workflow and a relevant biological signaling pathway.

Introduction to this compound

This compound is a near-infrared (NIR) fluorescent dye belonging to the cyanine (B1664457) dye family. The "Sulfo" prefix indicates the presence of sulfonate groups (-SO₃⁻), which are key to its functionality in biological systems. These negatively charged moieties confer exceptional water solubility, a critical feature for bioconjugation reactions in aqueous environments where biomolecules are in their native state. The "N3" suffix denotes the presence of an azide (B81097) group, which allows the dye to be covalently attached to biomolecules via "click chemistry," a set of highly efficient and specific bioorthogonal reactions.

The high water solubility of this compound obviates the need for organic co-solvents like DMSO or DMF during labeling reactions, which can be detrimental to the structure and function of sensitive proteins. This makes it an ideal tool for a wide range of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.

Quantitative Data

The following table summarizes the key quantitative properties of this compound and related compounds. The solubility data for the closely related Sulfo-Cyanine5-azide provides a strong indication of the high water solubility of this compound.

PropertyValueReference(s)
Water Solubility (as Sulfo-Cyanine5-azide) 8.33 mg/mL (11.27 mM)[1]
Excitation Maximum (Ex) ~673-675 nm[2]
Emission Maximum (Em) ~694-707 nm[2]
Molar Extinction Coefficient >200,000 M⁻¹cm⁻¹
Quantum Yield High

Experimental Protocols

General Considerations
  • Storage and Handling: this compound is light-sensitive and should be stored at -20°C, protected from light. Stock solutions are typically prepared in anhydrous DMSO and can be stored at -20°C for short periods. For aqueous applications, fresh dilutions in buffer are recommended.

  • Click Chemistry: this compound participates in two main types of click chemistry reactions:

    • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is highly efficient but requires a copper catalyst, which can be toxic to living cells. It is well-suited for labeling purified proteins or fixed cells.

    • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained alkyne (e.g., DBCO, BCN) on the target molecule. It is ideal for live-cell imaging and in vivo applications.

Protocol for Labeling Cell Surface Proteins via SPAAC

This protocol is adapted from methodologies for labeling cell surface receptors, such as the Insulin (B600854) Receptor, that have been genetically engineered to incorporate a strained alkyne.

Materials:

  • Cells expressing the alkyne-modified protein of interest

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium

  • Fluorescence microscope

Procedure:

  • Cell Culture: Culture the cells expressing the alkyne-modified protein to the desired confluency in a suitable imaging dish or plate.

  • Preparation of Labeling Solution: Prepare a working solution of this compound in pre-warmed cell culture medium or PBS. A typical starting concentration is 1-10 µM.

  • Labeling Reaction: a. Remove the culture medium from the cells and wash once with warm PBS. b. Add the this compound labeling solution to the cells. c. Incubate for 30-60 minutes at 37°C, protected from light. The optimal incubation time may need to be determined empirically.

  • Washing: a. Remove the labeling solution. b. Wash the cells three times with warm PBS to remove any unreacted dye.

  • Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for Cy5.5 (e.g., excitation ~675 nm, emission ~700 nm).

Visualizations

Experimental Workflow for Cell Surface Protein Labeling and Tracking

experimental_workflow cluster_cell_prep Cell Preparation cluster_labeling Labeling cluster_post_labeling Post-Labeling cluster_analysis Analysis cell_culture Culture cells expressing alkyne-modified protein prepare_dye Prepare this compound working solution incubate_dye Incubate cells with dye (30-60 min, 37°C) prepare_dye->incubate_dye wash_cells Wash to remove unreacted dye incubate_dye->wash_cells image_cells Live-cell fluorescence microscopy wash_cells->image_cells track_protein Track protein trafficking and localization image_cells->track_protein

Caption: Workflow for labeling and tracking a cell surface protein.

Insulin Receptor Signaling and Trafficking Pathway

signaling_pathway Insulin Receptor Signaling and Endocytic Trafficking cluster_cytoplasm Cytoplasm cluster_trafficking Endocytic Trafficking Insulin Insulin IR Insulin Receptor (IR) (Receptor Tyrosine Kinase) Insulin->IR Binding IR_active Activated IR (Autophosphorylated) IR->IR_active Dimerization & Activation IRS IRS Proteins IR_active->IRS Phosphorylation Grb2_Sos Grb2/Sos IR_active->Grb2_Sos Recruitment Clathrin_pit Clathrin-coated Pit IR_active->Clathrin_pit Internalization PI3K PI3K IRS->PI3K Activation AKT Akt PI3K->AKT Activation Metabolic Metabolic Effects (e.g., Glucose Uptake) AKT->Metabolic Ras Ras Grb2_Sos->Ras MAPK_cascade MAPK Cascade (Raf, MEK, ERK) Ras->MAPK_cascade Gene_expression Gene Expression (Growth, Proliferation) MAPK_cascade->Gene_expression Early_endosome Early Endosome Clathrin_pit->Early_endosome Recycling_endosome Recycling to Plasma Membrane Early_endosome->Recycling_endosome Recycling Late_endosome Late Endosome/ Lysosome for Degradation Early_endosome->Late_endosome Sorting Recycling_endosome->IR

Caption: Insulin Receptor signaling and endocytic trafficking pathway.[3][4][5][6][7]

Conclusion

The superior water solubility of this compound makes it an invaluable tool for researchers in cell biology and drug development. Its ability to be used in aqueous buffers without organic solvents preserves the integrity of biological samples, enabling more accurate and reliable results. The detailed protocols and visual workflows provided in this guide offer a solid foundation for the successful application of this compound in a variety of biological assays, from labeling and tracking of cell surface proteins to the investigation of complex signaling pathways.

References

Chemical structure and properties of Sulfo Cy5.5 azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Sulfo Cy5.5 azide (B81097), a water-soluble, far-red fluorescent dye widely utilized in biological and biomedical research. Its primary application lies in the specific labeling of biomolecules through "click chemistry," enabling advanced studies in proteomics, genomics, and drug discovery. The inclusion of sulfonate groups enhances its water solubility, making it an ideal reagent for conjugating with sensitive molecules like proteins and oligonucleotides in aqueous environments.[1][2][3][4][5]

Core Chemical Structure and Properties

Sulfo Cy5.5 azide is a member of the cyanine (B1664457) dye family, characterized by a polymethine chain flanked by two nitrogen-containing heterocyclic rings.[6] The structure is modified with an azide (-N3) group, which serves as a reactive handle for click chemistry, and multiple sulfonate (-SO3) groups that confer high hydrophilicity.[3][4] This high water solubility is advantageous for labeling delicate proteins and reduces the potential for aggregation and non-specific binding during experiments.[3][7]

Physicochemical and Spectroscopic Data

The quantitative properties of Sulfo Cy5.5 azide are critical for its application in fluorescence-based assays. These properties are summarized in the table below.

PropertyValueReferences
Molecular Formula C44H50N6O13S4[2][8]
Molecular Weight ~999.16 g/mol [1][8]
Excitation Maximum (λex) 673 - 678 nm[1][2][5]
Emission Maximum (λem) 694 - 707 nm[1][2][5]
Extinction Coefficient ~190,000 M⁻¹cm⁻¹[2]
Solubility Water, DMSO, DMF[2][4]
Purity > 90-96%[2][8]

Storage: For long-term stability, Sulfo Cy5.5 azide should be stored at -20°C in the dark and desiccated.[1][3] Stock solutions can be stored at -80°C for up to six months.[1]

Key Applications and Reaction Mechanisms

The azide group on Sulfo Cy5.5 enables its covalent attachment to a wide range of biomolecules that have been modified to contain a complementary alkyne group. This is achieved through highly efficient and bioorthogonal click chemistry reactions.

1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common form of click chemistry, where the azide reacts with a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole linkage.[1][3][9] This method is highly efficient for labeling proteins, peptides, and nucleic acids.[1][9]

2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where the potential cytotoxicity of a copper catalyst is a concern (e.g., live-cell imaging), a copper-free version of the reaction can be employed.[9][10] In SPAAC, the azide reacts with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), without the need for a catalyst.[1][9]

These labeling strategies are central to various research applications, including:

  • Fluorescence Microscopy: For high-contrast imaging of cellular structures and localizing labeled biomolecules.[11]

  • Flow Cytometry: To provide distinct signals for accurate cell sorting and analysis.[11]

  • In Vivo Imaging: The far-red emission spectrum is ideal for deep tissue imaging with minimal background autofluorescence.[10][11]

  • Proteomics: For tracking protein synthesis, interactions, and localization.[9]

Experimental Protocols

The following is a generalized protocol for labeling an alkyne-modified protein with Sulfo Cy5.5 azide using a copper-catalyzed (CuAAC) reaction.

Protocol: CuAAC Labeling of an Alkyne-Modified Protein

Materials:

  • Alkyne-modified protein in a sodium azide-free buffer (e.g., PBS, pH 7.4)

  • Sulfo Cy5.5 Azide

  • Anhydrous DMSO or water

  • Copper(II) sulfate (B86663) (CuSO4) solution (e.g., 20 mM in water)

  • Reducing agent solution (e.g., 50 mM sodium ascorbate (B8700270) in water, freshly prepared)[12]

  • Purification column (e.g., size-exclusion chromatography or dialysis cassette)[12]

Methodology:

  • Prepare Stock Solutions:

    • Dye Stock: Dissolve Sulfo Cy5.5 azide in anhydrous DMSO or water to create a 10 mM stock solution.[12]

    • Protein Solution: Prepare the alkyne-modified protein at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., PBS).[13]

    • Catalyst Premix: Just before use, mix equal volumes of the CuSO4 solution and the sodium ascorbate solution.

  • Labeling Reaction:

    • To your protein solution, add the Sulfo Cy5.5 azide stock solution. A molar excess of 3-10 fold of dye to protein is a common starting point, but this may require optimization.[12]

    • Add the freshly prepared catalyst premix to the protein-dye mixture. The final concentration of copper is typically in the range of 50-100 µM.

    • Gently mix the reaction and allow it to proceed for 1-2 hours at room temperature, protected from light. For sensitive proteins, the reaction can be performed at 4°C for 8-16 hours.[12]

  • Purification:

    • Remove the unreacted dye and catalyst components from the labeled protein conjugate.

    • This is typically achieved using size-exclusion chromatography (e.g., a Sephadex G25 column) or dialysis against PBS.[12][14]

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~675 nm (for Sulfo Cy5.5). The DOL is the molar ratio of the dye to the protein.[13]

Visualized Workflows and Relationships

Diagrams created with Graphviz provide a clear visual representation of the chemical ligation strategies and experimental workflows.

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Alkyne_Protein Alkyne-Modified Biomolecule Labeled_Protein Fluorescently Labeled Biomolecule Alkyne_Protein->Labeled_Protein Sulfo_Cy55_Azide Sulfo Cy5.5 Azide Sulfo_Cy55_Azide->Labeled_Protein Cu_I Copper (I) Catalyst Ligand Reducing Agent (e.g., Ascorbate) Cu_I->Labeled_Protein cycloaddition

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.

SPAAC_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product DBCO_Protein Strained Alkyne (e.g., DBCO) Modified Biomolecule Reaction Copper-Free Reaction (Bioorthogonal) DBCO_Protein->Reaction Sulfo_Cy55_Azide Sulfo Cy5.5 Azide Sulfo_Cy55_Azide->Reaction Labeled_Protein Fluorescently Labeled Biomolecule Reaction->Labeled_Protein cycloaddition

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow.

References

An In-Depth Technical Guide to Sulfo Cy5.5-N3 for Near-Infrared (NIR) Imaging Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Sulfo Cy5.5-N3, a water-soluble, near-infrared (NIR) fluorescent dye functionalized with an azide (B81097) group. Its utility in modern bioconjugation techniques, specifically click chemistry, makes it a powerful tool for the sensitive detection and imaging of biomolecules in a variety of research and drug development applications.

Core Properties and Characteristics

This compound is a member of the cyanine (B1664457) dye family, known for their high molar extinction coefficients and good quantum yields in the red to near-infrared spectrum. The addition of sulfonate groups significantly enhances its water solubility, making it ideal for labeling biomolecules in aqueous environments without the need for organic co-solvents, which can be detrimental to protein structure and function. The azide (N3) moiety allows for its covalent attachment to molecules containing a terminal alkyne or a strained cyclooctyne (B158145) (e.g., DBCO, BCN) via click chemistry.

Quantitative Data Summary

The photophysical and chemical properties of this compound are critical for its application in fluorescence-based assays. The following table summarizes key quantitative data from various suppliers. It is important to note that spectral characteristics can be influenced by the solvent environment and conjugation to a biomolecule.

PropertyValueSource(s)
Excitation Maximum (λex) ~673 - 678 nm[1][2][]
Emission Maximum (λem) ~691 - 707 nm[1][2][]
Molar Extinction Coefficient (ε) ~190,000 - 250,000 M⁻¹cm⁻¹[1][]
Quantum Yield (Φ) ~0.18 - 0.21[][4]
Molecular Weight Varies by salt formVendor-specific
Solubility High in water, DMSO, DMF[1][2]

Key Applications in NIR Imaging

The near-infrared emission of this compound falls within the "NIR window" (700-900 nm), where light absorption and scattering by biological tissues such as blood and skin are significantly reduced. This property allows for deeper tissue penetration and a higher signal-to-background ratio, making it an excellent choice for in vivo imaging in small animal models.

Common applications include:

  • Targeted Tumor Imaging: Conjugation of this compound to tumor-targeting ligands such as antibodies, peptides, or small molecules enables the visualization of tumors and the study of receptor expression.

  • Drug Delivery and Pharmacokinetics: Labeling of therapeutic agents or drug delivery vehicles (e.g., nanoparticles, liposomes) allows for the tracking of their biodistribution, target accumulation, and clearance.

  • Metabolic Labeling: In conjunction with metabolic engineering, where cells are fed with alkyne-modified sugars or amino acids, this compound can be used to visualize newly synthesized glycans or proteins.

  • Cell Tracking: Labeling of immune cells or stem cells to monitor their migration and homing in vivo.

Experimental Protocols and Methodologies

The following sections provide detailed protocols for the use of this compound in a typical NIR imaging workflow, from bioconjugation to in vivo imaging. These protocols are based on established methods and should be optimized for specific applications.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is a widely used click chemistry reaction for labeling alkyne-modified biomolecules with this compound.

Materials:

  • Alkyne-modified protein or peptide

  • This compound

  • Anhydrous DMSO

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve the alkyne-modified biomolecule in PBS at a concentration of 1-5 mg/mL.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 500 mM stock solution of sodium ascorbate in deionized water (freshly prepared).

    • Prepare a 10 mM stock solution of TBTA in DMSO.

  • Conjugation Reaction:

    • In a microcentrifuge tube, combine the alkyne-modified biomolecule with this compound at a molar ratio of 1:3 to 1:10.

    • Add TBTA to a final concentration of 100 µM.

    • Add CuSO₄ to a final concentration of 50 µM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 500 µM.

    • Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

  • Purification of the Conjugate:

    • Purify the labeled biomolecule from excess dye and reaction components using a desalting column equilibrated with PBS.

    • Collect the fractions containing the fluorescently labeled conjugate.

    • Confirm labeling and purity by SDS-PAGE and fluorescence imaging, or by UV-Vis spectroscopy.

In Vivo Tumor Imaging with a Labeled Peptide

This protocol is based on the use of a this compound labeled NGR peptide to image tumors expressing the CD13 receptor.

Materials:

  • This compound labeled NGR peptide (prepared via click chemistry)

  • Tumor-bearing mouse model (e.g., HT-1080 xenograft)

  • Sterile PBS

  • In vivo imaging system equipped for NIR fluorescence

Procedure:

  • Animal Preparation:

    • Anesthetize the tumor-bearing mouse using a suitable anesthetic (e.g., isoflurane).

    • Place the mouse in the imaging chamber and acquire a pre-injection (baseline) fluorescence image.

  • Probe Administration:

    • Dissolve the this compound labeled peptide in sterile PBS to the desired concentration.

    • Inject the probe intravenously (i.v.) via the tail vein. A typical dose is 1-5 nmol per mouse.

  • In Vivo Imaging:

    • Acquire whole-body fluorescence images at various time points post-injection (e.g., 30 min, 1h, 2h, 4h, 24h).

    • Use appropriate excitation and emission filters for Cy5.5 (e.g., excitation ~675 nm, emission ~720 nm long pass).

  • Ex Vivo Organ Analysis:

    • At the final time point, euthanize the mouse.

    • Dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart).

    • Arrange the organs in the imaging system and acquire a final fluorescence image to confirm the biodistribution of the probe.

  • Data Analysis:

    • Quantify the fluorescence intensity in the tumor and other organs using the imaging software.

    • Calculate the tumor-to-background ratio to assess the targeting efficiency of the probe.

Signaling Pathways and Experimental Workflows

This compound is a versatile labeling reagent that can be used to study a wide range of biological processes. The specific signaling pathway or workflow depends on the molecule to which the dye is conjugated.

Experimental Workflow: Targeted NIR Imaging

The following diagram illustrates a typical workflow for a targeted NIR imaging experiment using this compound.

G cluster_0 Probe Synthesis cluster_1 In Vivo Application cluster_2 Data Analysis Sulfo_Cy5_5_N3 This compound Click_Chemistry Click Chemistry (CuAAC or SPAAC) Sulfo_Cy5_5_N3->Click_Chemistry Alkyne_Ligand Alkyne-modified Targeting Ligand (e.g., NGR peptide) Alkyne_Ligand->Click_Chemistry Labeled_Probe Sulfo Cy5.5-Labeled Probe Click_Chemistry->Labeled_Probe Injection IV Injection into Tumor-Bearing Mouse Labeled_Probe->Injection Imaging NIR Fluorescence Imaging (Time-course) Injection->Imaging ExVivo Ex Vivo Organ Imaging Imaging->ExVivo Quantification Fluorescence Quantification ExVivo->Quantification TBR Tumor-to-Background Ratio Calculation Quantification->TBR Conclusion Biological Conclusion TBR->Conclusion

Targeted NIR Imaging Workflow
CD13 (Aminopeptidase N) Signaling Pathway

When a this compound labeled NGR peptide binds to the CD13 receptor on the surface of endothelial or tumor cells, it can trigger downstream signaling events. While CD13's cytoplasmic tail is short and lacks known signaling motifs, its cross-linking can initiate intracellular signaling cascades, often in conjunction with other membrane proteins. This can lead to the activation of pathways such as the MAPK and PI3K pathways, influencing cell adhesion, migration, and proliferation.

The following diagram illustrates a simplified representation of potential signaling events following CD13 engagement.

G cluster_cytoplasm Cytoplasm NGR_Probe Sulfo Cy5.5-NGR Probe CD13 CD13 Receptor NGR_Probe->CD13 Binds PI3K PI3K CD13->PI3K MAPK_cascade MAPK Cascade CD13->MAPK_cascade Integrin Integrin GPCR GPCR Akt Akt PI3K->Akt Cell_Response Cellular Response (Adhesion, Migration, Proliferation) Akt->Cell_Response ERK ERK1/2 MAPK_cascade->ERK JNK JNK MAPK_cascade->JNK p38 p38 MAPK_cascade->p38 ERK->Cell_Response JNK->Cell_Response p38->Cell_Response

CD13 Receptor Signaling

Conclusion

This compound is a highly valuable tool for researchers in the fields of biology, chemistry, and drug development. Its excellent water solubility, near-infrared fluorescence properties, and ability to be conjugated via click chemistry make it a versatile and powerful reagent for a wide range of in vitro and in vivo imaging applications. By enabling the sensitive and specific labeling of biomolecules, this compound facilitates a deeper understanding of complex biological processes and aids in the development of new diagnostic and therapeutic strategies.

References

A Technical Guide to Sulfo Cy5.5-N3: Principles and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Sulfo Cy5.5-N3 is a highly versatile, water-soluble fluorescent probe engineered for the precise labeling of biomolecules. As a member of the cyanine (B1664457) dye family, it exhibits exceptional photostability, a high quantum yield, and intense fluorescence in the near-infrared (NIR) spectrum.[1] The key features of Sulfo Cy5.5 are its sulfonic acid groups, which impart excellent water solubility, and a terminal azide (B81097) (-N3) group. This azide moiety is the cornerstone of its utility in bioconjugation, enabling its covalent attachment to target molecules via "click chemistry"—a class of bioorthogonal reactions that are highly efficient and specific. This guide provides an in-depth overview of the properties, reaction mechanisms, and experimental protocols for utilizing this compound in modern biological and therapeutic research.

Core Properties and Quantitative Data

The performance of a fluorescent probe is defined by its photophysical and chemical properties. Sulfo Cy5.5 is characterized by its far-red excitation and near-infrared emission, which is advantageous for in vivo imaging due to reduced background autofluorescence from biological tissues.[2] Its high molar extinction coefficient contributes to its bright fluorescence, while the multiple sulfonate groups ensure high hydrophilicity and minimize non-specific binding.[3]

Table 1: Physicochemical and Spectral Properties of this compound

PropertyValueReference
Excitation Maximum (λex) ~673-678 nm[4][5]
Emission Maximum (λem) ~694-707 nm[1][4][5]
Stokes Shift ~19 nm[1]
Molar Extinction Coefficient ~190,000 - 235,000 M⁻¹cm⁻¹[5][]
Molecular Formula C₄₄H₅₀N₆O₁₃S₄[5]
Molecular Weight ~999.2 g/mol [5]
Solubility High in Water, DMSO, DMF[5]
Storage Conditions -20°C, protected from light, desiccated[3][4][5]

Bioconjugation via Click Chemistry

The azide group on this compound allows it to serve as a reporter molecule in click chemistry reactions. This approach provides a highly specific and efficient method for labeling biomolecules that have been pre-functionalized with a complementary alkyne or cyclooctyne (B158145) group.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most common click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction involves the formation of a stable triazole ring by covalently linking the azide on the Sulfo Cy5.5 dye with a terminal alkyne on a target biomolecule (e.g., a protein, peptide, or nucleic acid). The reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent such as sodium ascorbate.[7][8] Ligands like THPTA or TBTA are often included to stabilize the Cu(I) oxidation state and protect the target biomolecule from oxidative damage.[7][8]

CuAAC_Mechanism Dye This compound Product Labeled Biomolecule (Stable Triazole Linkage) Dye->Product Azide Biomolecule Alkyne-Modified Biomolecule Biomolecule->Product Alkyne Catalyst Cu(II)SO4 + Sodium Ascorbate Copper_Ion Cu(I) Ion Catalyst->Copper_Ion Reduction Copper_Ion->Product Catalyzes Cycloaddition

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflow.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications in living systems or with biomolecules sensitive to copper toxicity, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a powerful alternative.[9][10] This reaction is catalyst-free and relies on the high intrinsic reactivity of a strained cyclooctyne (e.g., DBCO, BCN, DIFO) that has been incorporated into the target biomolecule.[4][10] The ring strain of the cyclooctyne drives the reaction with the azide group of this compound to completion under physiological conditions, forming a stable triazole linkage without the need for a metal catalyst.[11][12]

SPAAC_Mechanism Dye This compound Product Labeled Biomolecule (Stable Triazole Linkage) Dye->Product Azide Biomolecule Strained Cyclooctyne (e.g., DBCO, BCN) Modified Biomolecule Biomolecule->Product Strained Alkyne Conditions Physiological Conditions (Copper-Free) Conditions->Product Spontaneous Reaction Antibody_Labeling_Workflow Start Start: Alkyne or Cyclooctyne-Modified Antibody Prepare_Dye Prepare this compound Stock Solution (e.g., 10 mM in DMSO) Start->Prepare_Dye Reaction Combine Antibody and Dye (Add Catalyst for CuAAC) Start->Reaction Prepare_Dye->Reaction Incubate Incubate at RT (1-4 hours, protected from light) Reaction->Incubate Purify Purify Conjugate (e.g., Desalting Column) Incubate->Purify Characterize Characterize Labeled Antibody (Spectroscopy, SDS-PAGE) Purify->Characterize End End: Purified Sulfo Cy5.5-Labeled Antibody Characterize->End

References

Sulfo Cy5.5-N3: A Technical Guide for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the suitability of Sulfo Cy5.5-N3, a near-infrared (NIR) fluorescent dye, for in vivo imaging applications. By leveraging its unique chemical and spectral properties, this compound offers a powerful tool for non-invasive monitoring of biological processes within a living organism, crucial for advancing disease research and therapeutic development.

Introduction to this compound for In Vivo Imaging

This compound is a water-soluble, far-red emitting cyanine (B1664457) dye functionalized with an azide (B81097) group. Its utility in in vivo imaging stems from its spectral characteristics, which fall within the near-infrared (NIR) window (700-900 nm). This region of the electromagnetic spectrum offers significant advantages for deep-tissue imaging due to the reduced absorption and scattering of light by biological tissues, leading to higher signal-to-background ratios compared to fluorophores that emit in the visible range.[1]

The "Sulfo" prefix indicates the presence of sulfonate groups, which impart high water solubility to the dye.[2] This is a critical feature for biological applications, as it allows for the direct labeling of sensitive biomolecules like proteins and antibodies in aqueous environments without the need for organic co-solvents that could cause denaturation.[2][3] Furthermore, the enhanced hydrophilicity minimizes non-specific binding and aggregation of the labeled conjugates in vivo.[2] The azide ("-N3") functionality allows for its covalent attachment to biomolecules via "click chemistry," a highly efficient and specific bio-orthogonal ligation reaction.[4][5]

Core Properties of this compound

The performance of a fluorescent probe in vivo is dictated by its photophysical and chemical properties. This compound exhibits characteristics that make it a compelling choice for in vivo imaging.

PropertyValueReference(s)
Excitation Maximum (λex)~673-675 nm[6][7]
Emission Maximum (λem)~694-707 nm[6][7]
Molar Extinction Coefficient (ε)~209,000 - 250,000 cm⁻¹M⁻¹[6][8]
Quantum Yield (Φ)~0.2 - 0.28[6][8]
SolubilityHigh in water, DMSO, DMF[2][]
Reactive GroupAzide (-N3)[4][5]
Chemical NameVaries by manufacturerN/A
Molecular WeightVaries by manufacturer and salt formN/A

Table 1: Photophysical and Chemical Properties of Sulfo Cy5.5.

In Vivo Imaging Applications and Considerations

The primary application of this compound is as a labeling agent to render a target biomolecule fluorescent for in vivo tracking. This enables a wide range of studies, including:

  • Biodistribution and Pharmacokinetics: By conjugating this compound to a drug candidate, nanoparticle, or antibody, researchers can monitor its distribution, accumulation in target organs, and clearance from the body over time.[10][11][12]

  • Tumor Targeting and Imaging: When attached to a tumor-targeting ligand (e.g., a peptide or antibody), this compound can be used to visualize and quantify the accumulation of the conjugate in tumor tissues.[13][14]

  • Monitoring Therapeutic Efficacy: Changes in the fluorescence signal at a target site can be correlated with the biological effects of a therapeutic agent.

It is important to note that the labeling process itself can potentially alter the biodistribution of the molecule of interest. Therefore, proper controls are essential to ensure that the observed fluorescence accurately reflects the behavior of the target molecule and not an artifact of the dye conjugation.[15][16]

Quantitative Data from In Vivo Studies

The following table summarizes representative quantitative data from in vivo biodistribution studies using Cy5.5-labeled molecules. It is important to note that these values are highly dependent on the specific molecule being tracked, the animal model, and the experimental conditions.

Organ% Injected Dose per Gram (%ID/g) - Nanoparticle (24h)% Injected Dose per Gram (%ID/g) - Free Dye (24h)Reference(s)
Liver25.3 ± 4.1Low and rapidly cleared[1]
Spleen18.7 ± 3.5Low and rapidly cleared[1]
Kidneys5.2 ± 1.2Initially high, then cleared[1]
Lungs3.1 ± 0.8Low and rapidly cleared[1]
Tumor8.5 ± 2.3Minimal accumulation[1]
Blood1.9 ± 0.5Rapidly cleared[1]

Table 2: Illustrative Biodistribution Data of a Cy5.5-Labeled Nanoparticle 24 hours Post-Injection. (Note: This data is illustrative; actual profiles vary significantly.)

Experimental Protocols

Labeling of Biomolecules with this compound via Click Chemistry

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for labeling an alkyne-modified protein with this compound.

Materials:

  • Alkyne-modified protein in an amine-free buffer (e.g., PBS)

  • This compound

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Copper(II) sulfate (B86663) (CuSO4) solution

  • Ligand (e.g., THPTA or TBTA) solution

  • Reducing agent (e.g., Sodium Ascorbate) solution, freshly prepared

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Protein Solution: Dissolve the alkyne-modified protein in the reaction buffer to a concentration of 2-10 mg/mL.

  • Prepare the Dye Solution: Allow the vial of this compound to warm to room temperature. Dissolve the dye in anhydrous DMSO to a concentration of 10 mg/mL. This solution should be prepared fresh.

  • Prepare the Catalyst Solution: Pre-complex the copper(II) sulfate with the ligand according to the manufacturer's instructions.

  • Conjugation Reaction:

    • To the protein solution, add the this compound solution. The molar ratio of dye to protein typically ranges from 5:1 to 20:1 and should be optimized for the specific protein.

    • Add the copper-ligand complex to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared reducing agent.

    • Gently mix and allow the reaction to proceed at room temperature for 1-2 hours, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye and catalyst components using a size-exclusion chromatography column (e.g., Sephadex G-25). The first colored band to elute is the labeled protein.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of Sulfo Cy5.5 (~675 nm). The DOL is calculated using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.

In Vivo Imaging Protocol

This protocol provides a general workflow for in vivo fluorescence imaging in a mouse model.

Materials:

  • Healthy or tumor-bearing mice

  • This compound labeled compound of interest

  • Sterile PBS or other appropriate vehicle

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system with appropriate filters for Cy5.5 (e.g., Excitation: ~640 nm, Emission: ~700 nm)

  • Surgical tools for dissection (for ex vivo analysis)

Procedure:

  • Animal and Probe Preparation:

    • Acclimatize the animals according to institutional guidelines.

    • Prepare the this compound labeled compound at the desired concentration in a sterile vehicle.

  • Probe Administration: Administer the probe to the mice via an appropriate route (e.g., intravenous tail vein injection).

  • In Vivo Imaging:

    • Anesthetize the mice.

    • Place the mouse in the imaging chamber.

    • Perform whole-body imaging at predetermined time points (e.g., 15 min, 1h, 4h, 24h, 48h).

    • Use the appropriate filter sets for Cy5.5.

  • Ex Vivo Organ Analysis (Optional but Recommended):

    • At the final time point, euthanize the mice.

    • Perfuse the animals with saline to remove blood from the organs.

    • Carefully dissect the major organs (liver, spleen, kidneys, lungs, heart, brain, etc.) and the tumor, if applicable.

    • Arrange the organs in the imaging chamber and acquire a fluorescence image.

  • Data Quantification:

    • Draw regions of interest (ROIs) around the tumor and organs in both the in vivo and ex vivo images and measure the average fluorescence intensity.

    • Create a standard curve by imaging known concentrations of the labeled compound.

    • Convert the fluorescence intensity of each organ to the amount of the compound and express it as a percentage of the injected dose per gram of tissue (%ID/g).

Visualizing the Workflow and Logic

The following diagrams illustrate the key processes involved in utilizing this compound for in vivo imaging.

G cluster_0 Bioconjugation via Click Chemistry Molecule Alkyne-Modified Molecule of Interest Reaction Click Reaction Molecule->Reaction Dye This compound Dye->Reaction Catalyst Cu(I) Catalyst (from CuSO4 + Reductant) Catalyst->Reaction Labeled_Molecule Sulfo Cy5.5-Labeled Molecule Reaction->Labeled_Molecule

Figure 1: Bioconjugation of this compound via Click Chemistry.

G cluster_1 In Vivo Imaging Experimental Workflow A Probe Preparation (Sulfo Cy5.5-Labeled Molecule) C Probe Administration (e.g., IV Injection) A->C B Animal Model Preparation B->C D In Vivo Imaging (Time-course) C->D E Ex Vivo Organ Imaging (Endpoint) D->E F Data Analysis (ROI Quantification) D->F E->F G Biodistribution & Pharmacokinetics F->G

Figure 2: General Experimental Workflow for In Vivo Fluorescence Imaging.

Conclusion

This compound is a highly suitable fluorescent dye for a wide range of in vivo imaging applications. Its near-infrared emission properties, coupled with its high water solubility and the bio-orthogonal reactivity of its azide group, make it an invaluable tool for researchers in drug development and molecular imaging. By following well-defined protocols for bioconjugation and in vivo imaging, researchers can leverage the capabilities of this compound to gain critical insights into biological processes in living systems.

References

The Photostability of Sulfo Cy5.5-N3 Under Imaging Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the photostability of Sulfo Cy5.5-N3, a water-soluble, far-red fluorescent dye commonly utilized in bioconjugation and cellular imaging applications. Understanding the photochemical behavior of this fluorophore is critical for obtaining high-quality, reproducible imaging data and for the design of robust fluorescence-based assays.

Core Concepts in Photostability

Photobleaching, or the irreversible loss of fluorescence due to photochemical destruction of a fluorophore, is a key consideration in fluorescence microscopy. This phenomenon is influenced by a multitude of factors including the intensity and duration of light exposure, the local chemical environment, and the intrinsic properties of the dye itself. For cyanine (B1664457) dyes like this compound, photobleaching can occur through various oxygen-dependent and oxygen-independent mechanisms.

Cyanine dyes are known for their high extinction coefficients and good quantum yields, making them exceptionally bright. However, they can be susceptible to photobleaching, particularly in the presence of reactive oxygen species (ROS). Strategies to mitigate photobleaching include minimizing light exposure, using antifade reagents, and carefully controlling the imaging environment.

Quantitative Photostability Data

While specific quantitative photostability data for the azide-functionalized this compound is not extensively published, the photophysical properties of the parent dye, Sulfo-Cy5.5, provide a strong indication of its performance. The following table summarizes key spectral and photophysical parameters. It is important to note that the presence of the azide (B81097) group may slightly alter these properties, and experimental validation is recommended for specific imaging setups.

ParameterValueReference
Excitation Maximum (λex)~673-678 nm[1][2]
Emission Maximum (λem)~694-707 nm[1][2][3]
Molar Extinction Coefficient (ε)~190,000 - 271,000 M⁻¹cm⁻¹[2][4]
Fluorescence Quantum Yield (Φ)~0.28[4]
PhotostabilityGenerally high for cyanine dyes, but oxygen-dependent.[5]

Note: The photostability of cyanine dyes is highly dependent on the local environment. For instance, the presence of oxygen can significantly increase the rate of photobleaching. Conversely, imaging in an inert argon atmosphere has been shown to enhance the photostability of Cy5.5 analogs.[5] The net charge of the dye molecule can also influence its photostability, with lower net charge states exhibiting greater stability.[5]

Experimental Protocols

Protocol 1: General Photostability Measurement of this compound

This protocol outlines a general method for quantifying the photobleaching rate of this compound under specific imaging conditions.

1. Sample Preparation:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., anhydrous DMSO).
  • Dilute the stock solution to a working concentration (e.g., 1-10 µM) in the desired imaging buffer (e.g., PBS, pH 7.4).
  • For measuring photostability of conjugated this compound, perform the conjugation reaction first, followed by purification to remove unconjugated dye.
  • Mount the sample on a microscope slide or in an imaging chamber suitable for your microscopy setup.

2. Imaging Parameters:

  • Use a fluorescence microscope equipped with a laser line appropriate for exciting Sulfo Cy5.5 (e.g., 633 nm or 640 nm).
  • Set the laser power to a level representative of your typical imaging experiments. It is crucial to keep the laser power constant throughout the experiment.
  • Define a region of interest (ROI) for continuous imaging.
  • Set the image acquisition parameters (e.g., exposure time, frame rate, gain) and keep them constant.

3. Data Acquisition:

  • Acquire a time-lapse series of images of the ROI. The duration of the time-lapse should be sufficient to observe a significant decrease in fluorescence intensity.
  • Record the initial fluorescence intensity (F₀) at time t=0.
  • Continue to acquire images at regular intervals until the fluorescence intensity has decayed to a significant fraction of its initial value.

4. Data Analysis:

  • Measure the mean fluorescence intensity within the ROI for each image in the time series.
  • Correct for background fluorescence by subtracting the mean intensity of a region without the fluorophore.
  • Normalize the fluorescence intensity at each time point (F(t)) to the initial intensity (F(t)/F₀).
  • Plot the normalized fluorescence intensity as a function of time.
  • The photobleaching rate can be determined by fitting the decay curve to an exponential function (single or double exponential, depending on the decay kinetics). The time constant (τ) of the exponential decay is inversely proportional to the photobleaching rate.

Protocol 2: Click Chemistry Labeling of Biomolecules with this compound

This protocol describes a general workflow for labeling alkyne-modified biomolecules with this compound using copper-catalyzed azide-alkyne cycloaddition (CuAAC).

1. Reagent Preparation:

  • This compound Stock Solution: Prepare a 10 mM stock solution in anhydrous DMSO. Store at -20°C, protected from light.
  • Copper(II) Sulfate (CuSO₄) Stock Solution: Prepare a 100 mM stock solution in deionized water.
  • Reducing Agent (e.g., Sodium Ascorbate) Stock Solution: Prepare a 1 M stock solution in deionized water. Prepare this solution fresh.
  • Copper Ligand (e.g., TBTA) Stock Solution: Prepare a 10 mM stock solution in DMSO.

2. Labeling Reaction:

  • In a microcentrifuge tube, combine the alkyne-modified biomolecule (e.g., protein, oligonucleotide) in a suitable buffer (e.g., PBS, pH 7.4).
  • Add this compound to the desired final concentration (typically a molar excess relative to the biomolecule).
  • Add the copper ligand to a final concentration of approximately 100-200 µM.
  • Initiate the reaction by adding CuSO₄ to a final concentration of 50-100 µM, immediately followed by the addition of the reducing agent to a final concentration of 1-5 mM.
  • Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light. The reaction time may need to be optimized.

3. Purification:

  • Purify the labeled biomolecule from excess dye and reaction components using an appropriate method, such as size exclusion chromatography, dialysis, or precipitation.

4. Characterization:

  • Confirm successful labeling by measuring the absorbance spectrum of the purified conjugate. The spectrum should show the absorbance peak of the biomolecule and the characteristic absorbance peak of Sulfo Cy5.5 around 675 nm.
  • The degree of labeling can be estimated using the Beer-Lambert law.

Visualizations

G General Workflow for Photostability Measurement prep Sample Preparation (Dye in solution or conjugated) mount Mount Sample on Microscope Stage prep->mount roi Define Region of Interest (ROI) mount->roi params Set Imaging Parameters (Laser Power, Exposure, etc.) roi->params acquire Acquire Time-Lapse Image Series params->acquire measure Measure Mean Fluorescence Intensity in ROI over Time acquire->measure analyze Analyze Data (Background correction, normalization) measure->analyze plot Plot Normalized Intensity vs. Time analyze->plot fit Fit Decay Curve to Determine Photobleaching Rate plot->fit

Caption: A flowchart illustrating the key steps in a typical photostability measurement experiment.

G Copper-Catalyzed Click Chemistry Workflow with this compound cluster_reactants Reactants alkyne Alkyne-modified Biomolecule mix Combine Reactants in Buffer alkyne->mix cy5 This compound cy5->mix copper CuSO4 + Reducing Agent copper->mix ligand Copper Ligand (e.g., TBTA) ligand->mix incubate Incubate at Room Temperature (Protected from light) mix->incubate purify Purify Labeled Biomolecule incubate->purify characterize Characterize Conjugate (Spectroscopy) purify->characterize

Caption: A diagram showing the workflow for labeling biomolecules using this compound via click chemistry.

Conclusion

This compound is a bright and valuable tool for fluorescence imaging. While inherently possessing good photostability characteristic of cyanine dyes, its performance under imaging conditions is highly dependent on the experimental setup. By understanding the mechanisms of photobleaching and implementing appropriate mitigation strategies, researchers can maximize the quality and quantitative accuracy of their imaging data. The protocols and workflows provided in this guide offer a starting point for the effective use and characterization of this compound in a variety of research and development applications.

References

Sulfo Cy5.5-N3: An In-depth Technical Guide for Probing Molecular Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sulfo Cy5.5-N3, a near-infrared (NIR) fluorescent probe, and its application in the study of molecular interactions. This document details its physicochemical properties, experimental protocols for its use in bioconjugation, and its application in various analytical techniques.

Introduction to this compound

This compound is a water-soluble, azide-functionalized cyanine (B1664457) dye that fluoresces in the near-infrared spectrum.[1] Its key features include high photostability, a large Stokes shift, and excellent water solubility due to the presence of sulfonate groups.[1][2] These characteristics make it an ideal candidate for labeling biomolecules in aqueous environments with minimal background fluorescence, making it particularly valuable for in vivo imaging and other sensitive bioanalytical assays.[1][3] The azide (B81097) group allows for its covalent attachment to biomolecules functionalized with an alkyne group via "click chemistry," a highly efficient and specific conjugation method.[][5]

Physicochemical and Spectroscopic Properties

The performance of a fluorescent probe is dictated by its photophysical properties. Sulfo Cy5.5 and its derivatives exhibit properties that are highly advantageous for biological imaging and detection.

PropertyValueReference
Maximum Excitation (λ_max, ex) ~673-678 nm[3][6][7]
Maximum Emission (λ_max, em) ~691-707 nm[6][7][8]
Molar Extinction Coefficient (ε) ~209,000 - 250,000 M⁻¹cm⁻¹[3][8]
Quantum Yield (Φ) ~0.18 - 0.2[3][8]
Stokes Shift ~19 nm[2]
Solubility High in water and other polar solvents[1][2]
Reactive Group Azide (-N3)[7]

Note: The exact spectral properties can be influenced by the local environment, such as solvent polarity and conjugation to a biomolecule.

Bioconjugation using Click Chemistry

The azide group on this compound enables its conjugation to alkyne-modified biomolecules through two primary click chemistry pathways: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[7]

G Click Chemistry Conjugation Pathways for this compound cluster_0 Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_1 Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Sulfo_Cy55_N3 This compound Labeled_Biomolecule_CuAAC Labeled Biomolecule (Triazole Linkage) Sulfo_Cy55_N3->Labeled_Biomolecule_CuAAC Alkyne_Biomolecule Alkyne-modified Biomolecule Alkyne_Biomolecule->Labeled_Biomolecule_CuAAC Cu_Catalyst Cu(I) Catalyst (e.g., CuSO4 + Ascorbate) Cu_Catalyst->Labeled_Biomolecule_CuAAC Catalyzes Sulfo_Cy55_N3_SPAAC This compound Labeled_Biomolecule_SPAAC Labeled Biomolecule (Triazole Linkage) Sulfo_Cy55_N3_SPAAC->Labeled_Biomolecule_SPAAC Cyclooctyne_Biomolecule Cyclooctyne-modified Biomolecule (e.g., DBCO, BCN) Cyclooctyne_Biomolecule->Labeled_Biomolecule_SPAAC Start Bioconjugation Strategy Start->Sulfo_Cy55_N3 Start->Sulfo_Cy55_N3_SPAAC

Caption: Overview of CuAAC and SPAAC pathways for labeling with this compound.

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general guideline for labeling an alkyne-modified protein with this compound. Optimization may be required for specific applications.

Materials:

  • Alkyne-modified protein in a copper-chelating-agent-free buffer (e.g., phosphate (B84403) or borate (B1201080) buffer)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)

  • Sodium ascorbate (B8700270) solution (e.g., 50 mM in water, freshly prepared)

  • Copper-chelating ligand (e.g., TBTA or BTTAA) solution (e.g., 10 mM in DMSO)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare a stock solution of this compound: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Prepare the reaction mixture: In a microcentrifuge tube, combine the alkyne-modified protein, this compound stock solution (typically a 5-10 fold molar excess over the protein), and the copper-chelating ligand.

  • Initiate the reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution. The final concentration of copper is typically in the range of 50-100 µM.

  • Incubate the reaction: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

  • Purify the conjugate: Remove the unreacted dye and catalyst using a suitable purification method, such as size-exclusion chromatography.

  • Characterize the conjugate: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of Sulfo Cy5.5 (~675 nm).

G Experimental Workflow for CuAAC Labeling Start Start Prepare_Reagents Prepare Stock Solutions (this compound, CuSO4, Ascorbate, Ligand) Start->Prepare_Reagents Mix_Reactants Combine Alkyne-Protein, This compound, and Ligand Prepare_Reagents->Mix_Reactants Initiate_Reaction Add Ascorbate and CuSO4 Mix_Reactants->Initiate_Reaction Incubate Incubate at Room Temperature (1-2 hours, protected from light) Initiate_Reaction->Incubate Purify Purify Conjugate (Size-Exclusion Chromatography) Incubate->Purify Characterize Characterize Conjugate (Spectrophotometry for DOL) Purify->Characterize End End Characterize->End

Caption: Step-by-step workflow for labeling proteins using CuAAC.

Experimental Protocol: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC offers a copper-free alternative for bioconjugation, which is particularly advantageous for live-cell imaging where copper toxicity is a concern.[9] This protocol outlines the labeling of a biomolecule functionalized with a strained alkyne (e.g., DBCO or BCN).

Materials:

  • Strained alkyne-modified biomolecule

  • This compound

  • Anhydrous DMSO

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification column

Procedure:

  • Prepare a stock solution of this compound: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Prepare the reaction mixture: In a microcentrifuge tube, combine the strained alkyne-modified biomolecule with a 1.5 to 3-fold molar excess of the this compound stock solution in the reaction buffer.

  • Incubate the reaction: Gently mix and incubate the reaction at room temperature or 37°C. Reaction times can range from 1 to 12 hours, depending on the reactivity of the strained alkyne.[10]

  • Purify the conjugate: Remove the unreacted dye using a suitable purification method.

  • Characterize the conjugate: Determine the degree of labeling as described for the CuAAC protocol.

G Experimental Workflow for SPAAC Labeling Start Start Prepare_Reagents Prepare Stock Solution (this compound) Start->Prepare_Reagents Mix_Reactants Combine Strained Alkyne-Biomolecule and this compound in Buffer Prepare_Reagents->Mix_Reactants Incubate Incubate at Room Temperature or 37°C (1-12 hours, protected from light) Mix_Reactants->Incubate Purify Purify Conjugate (e.g., Size-Exclusion Chromatography) Incubate->Purify Characterize Characterize Conjugate (Spectrophotometry for DOL) Purify->Characterize End End Characterize->End

Caption: Step-by-step workflow for copper-free protein labeling using SPAAC.

Applications in Studying Molecular Interactions

This compound labeled biomolecules are powerful tools for investigating a wide range of molecular interactions.

In Vivo Imaging

The NIR fluorescence of Sulfo Cy5.5 allows for deep tissue penetration, making it well-suited for non-invasive in vivo imaging in small animals.[11][12] Labeled antibodies, peptides, or nanoparticles can be used to visualize and track biological processes in real-time.[11][13]

Experimental Protocol: In Vivo Imaging in a Mouse Model

This protocol provides a general framework for in vivo fluorescence imaging.[11][14]

Materials:

  • Sulfo Cy5.5-labeled probe

  • Animal model (e.g., tumor-bearing mouse)

  • In vivo imaging system with appropriate filters for Cy5.5

  • Anesthetic

Procedure:

  • Probe Administration: Administer the Sulfo Cy5.5-labeled probe to the animal, typically via intravenous injection.

  • Anesthesia: Anesthetize the animal according to approved protocols.

  • Image Acquisition: Place the animal in the imaging system and acquire fluorescence images at various time points post-injection to monitor the biodistribution and target accumulation of the probe.

  • Ex Vivo Analysis (Optional): After the final imaging session, euthanize the animal and excise organs of interest for ex vivo imaging to confirm the in vivo findings and quantify probe distribution.[11][15]

G In Vivo Imaging Workflow Start Start Probe_Admin Administer Sulfo Cy5.5-labeled Probe to Animal Model Start->Probe_Admin Anesthetize Anesthetize Animal Probe_Admin->Anesthetize Image_Acquisition Acquire In Vivo Fluorescence Images at Multiple Time Points Anesthetize->Image_Acquisition Data_Analysis Analyze Biodistribution and Target Accumulation Image_Acquisition->Data_Analysis Ex_Vivo Optional: Ex Vivo Organ Imaging and Analysis Data_Analysis->Ex_Vivo End End Data_Analysis->End Ex_Vivo->End

Caption: General workflow for conducting in vivo imaging experiments.

Fluorescence Polarization Assays

Fluorescence polarization (FP) is a powerful technique for studying molecular binding events in solution.[16] When a small fluorescently labeled molecule (tracer) binds to a larger molecule, its rotational motion is slowed, leading to an increase in the polarization of its emitted fluorescence.[17] This principle can be used to determine binding affinities and screen for inhibitors of molecular interactions.

Experimental Protocol: Competitive Fluorescence Polarization Assay

This protocol describes a competitive FP assay to screen for inhibitors of a protein-ligand interaction.

Materials:

  • Sulfo Cy5.5-labeled ligand (tracer)

  • Target protein

  • Test compounds (potential inhibitors)

  • Assay buffer

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • Determine Optimal Tracer and Protein Concentrations: Perform a saturation binding experiment by titrating the target protein against a fixed concentration of the Sulfo Cy5.5-labeled tracer to determine the K_d and the optimal protein concentration that gives a significant polarization window.

  • Set up the Assay Plate: In a microplate, add the assay buffer, the Sulfo Cy5.5-labeled tracer, and the target protein at their predetermined optimal concentrations.

  • Add Test Compounds: Add the test compounds at various concentrations to the wells. Include appropriate controls (no inhibitor and no protein).

  • Incubate: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

  • Measure Fluorescence Polarization: Read the fluorescence polarization on a suitable plate reader.

  • Data Analysis: A decrease in fluorescence polarization in the presence of a test compound indicates displacement of the tracer and suggests that the compound is an inhibitor of the interaction. Calculate IC₅₀ values for the active compounds.

G Fluorescence Polarization Assay Workflow Start Start Optimization Determine Optimal Tracer and Protein Concentrations Start->Optimization Plate_Setup Prepare Assay Plate with Tracer, Protein, and Buffer Optimization->Plate_Setup Add_Compounds Add Test Compounds and Controls Plate_Setup->Add_Compounds Incubate Incubate to Reach Binding Equilibrium Add_Compounds->Incubate Measure_FP Measure Fluorescence Polarization Incubate->Measure_FP Data_Analysis Analyze Data and Calculate IC50 Values Measure_FP->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a competitive fluorescence polarization assay.

Conclusion

This compound is a versatile and powerful fluorescent probe for the study of molecular interactions. Its excellent photophysical properties, coupled with the specificity and efficiency of click chemistry for bioconjugation, make it an invaluable tool for researchers in various fields, including cell biology, immunology, and drug discovery. The detailed protocols and workflows provided in this guide offer a solid foundation for the successful implementation of this compound in a wide range of experimental applications.

References

A Technical Guide to the Derivatization of Sulfo-Cy5.5 for Specific Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the derivatization strategies for the water-soluble, far-red fluorescent dye, Sulfo-Cy5.5. We will delve into the core methodologies for achieving specific labeling of biomolecules, with a focus on amine, thiol, and bioorthogonal chemistries. This document offers detailed experimental protocols, quantitative data summaries, and visual representations of reaction pathways and workflows to aid researchers in the successful conjugation of Sulfo-Cy5.5 for a variety of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.[1]

Introduction to Sulfo-Cy5.5

Sulfo-Cy5.5 is a member of the cyanine (B1664457) dye family, characterized by its high molar extinction coefficient, good quantum yield, and excellent photostability.[1] The inclusion of sulfonate groups enhances its water solubility, making it an ideal candidate for labeling proteins, nucleic acids, and other biomolecules in aqueous environments without the need for organic co-solvents.[1][2][3] Its fluorescence emission in the far-red to near-infrared (NIR) region of the spectrum (typically with an excitation maximum around 673-678 nm and an emission maximum around 694-707 nm) is advantageous for biological applications due to reduced autofluorescence from cells and tissues.[1][3][4] The fluorescence of Sulfo-Cy5.5 conjugates is stable over a broad pH range, typically from pH 4 to 10.[3][5]

Core Derivatization Strategies

Specific labeling of biomolecules with Sulfo-Cy5.5 is achieved by employing reactive derivatives of the dye that can form stable covalent bonds with specific functional groups present on the target molecule. The most prevalent strategies involve:

  • Amine-reactive labeling: Targeting primary amines (e.g., the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins) using N-hydroxysuccinimidyl (NHS) esters.[2][5][6]

  • Thiol-reactive labeling: Targeting sulfhydryl groups (e.g., from cysteine residues) using maleimides.[3][7]

  • Bioorthogonal labeling: Utilizing "click chemistry" reactions, such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), with azide (B81097) or cyclooctyne-derivatized Sulfo-Cy5.5.[4][8]

The choice of derivatization strategy depends on the available functional groups on the target biomolecule and the desired site-specificity of labeling.

Quantitative Data Summary

For successful and reproducible bioconjugation, it is crucial to control the reaction parameters. The following tables summarize the key quantitative data for the different derivatization methods.

Table 1: Amine-Reactive Labeling with Sulfo-Cy5.5 NHS Ester

ParameterRecommended Value/RangeNotes
pH 8.3 - 9.5Optimal for deprotonation of primary amines.[6][9] Below pH 8.0, labeling efficiency decreases.[10]
Dye:Protein Molar Ratio 5:1 to 20:1A 10:1 ratio is a common starting point.[2][9] The optimal ratio should be determined empirically.
Protein Concentration 2 - 10 mg/mLLower concentrations can significantly reduce labeling efficiency.[10]
Reaction Time 30 - 60 minutesAt room temperature.[2][10]
Temperature Room Temperature to 37°CReaction can be performed at room temperature.[2][9]
Solvent for Dye DMSO or DMFThe amount of organic solvent should be less than 10% of the total reaction volume.[9]
Degree of Substitution (DOS) 2 - 10For antibodies, a DOS of 6-8 is often effective.[2] Over-labeling can affect protein function.[2]

Table 2: Thiol-Reactive Labeling with Sulfo-Cy5.5 Maleimide (B117702)

ParameterRecommended Value/RangeNotes
pH 6.5 - 7.5Maleimides are most specific for thiols in this pH range.[3]
Dye:Protein Molar Ratio 10:1 to 20:1A starting point for proteins with available sulfhydryl groups.[11]
Protein Concentration 50 - 100 µM
Reaction Time 2 hours at RT or overnight at 4°CReaction is typically rapid with free cysteines.[11]
Temperature 4°C to Room Temperature
Reducing Agent (optional) TCEP or DTT (10-fold molar excess)To reduce disulfide bonds and expose free thiols. Incubate for 30 minutes prior to adding the dye.[11]
Solvent for Dye DMSO or DMF

Table 3: Bioorthogonal Labeling with Sulfo-Cy5.5 Azide/DBCO

ParameterRecommended Value/RangeNotes
Reaction Type CuAAC or SPAACCuAAC requires a copper(I) catalyst.[8] SPAAC is copper-free.[4][12]
Reactants Sulfo-Cy5.5 Azide + Alkyne-modified molecule (CuAAC) or Sulfo-Cy5.5 Azide + DBCO/BCN-modified molecule (SPAAC)
Catalyst (for CuAAC) Copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate)Copper can be toxic to living cells.[13]
Temperature Room Temperature
Solvent Aqueous buffers (e.g., PBS)

Experimental Protocols

The following are detailed methodologies for the key derivatization strategies. It is recommended to optimize these protocols for specific applications.

Protocol 1: Amine Labeling of an Antibody with Sulfo-Cy5.5 NHS Ester

This protocol is adapted for labeling 1 mg of an antibody such as IgG (MW ~150 kDa).

Materials:

  • Antibody solution (2-10 mg/mL in a buffer free of primary amines like Tris or glycine)

  • Sulfo-Cy5.5 NHS ester

  • Amine-free DMSO

  • 1 M Sodium Bicarbonate, pH 8.5-9.5

  • Phosphate Buffered Saline (PBS), pH 7.2-7.4

  • Purification column (e.g., Sephadex G-25)[2]

Procedure:

  • Prepare the Antibody Solution:

    • Dissolve or exchange the antibody into PBS at a concentration of 2-10 mg/mL.

    • Adjust the pH of the antibody solution to 8.5-9.5 by adding a small volume of 1 M sodium bicarbonate.[9]

  • Prepare the Dye Stock Solution:

    • Dissolve the Sulfo-Cy5.5 NHS ester in DMSO to a concentration of 10 mg/mL.[9] This solution can be stored at -20°C for a short period.[9]

  • Conjugation Reaction:

    • Calculate the volume of the dye stock solution needed for the desired molar ratio (e.g., 10:1 dye to antibody).

    • Add the calculated volume of the dye solution to the antibody solution while gently vortexing.[9]

    • Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.[2][10]

  • Purification:

    • Separate the labeled antibody from the unreacted dye using a desalting column (e.g., Sephadex G-25) pre-equilibrated with PBS.[2][10]

    • Collect the colored fractions corresponding to the labeled antibody. The dye-protein conjugate will elute first.

  • Characterization:

    • Determine the protein concentration and the degree of substitution (DOS) by measuring the absorbance at 280 nm and the absorbance maximum of Sulfo-Cy5.5 (around 675 nm).

Protocol 2: Thiol Labeling of a Protein with Sulfo-Cy5.5 Maleimide

This protocol is for proteins with accessible sulfhydryl groups.

Materials:

  • Protein solution (in a buffer at pH 6.5-7.5, e.g., PBS with EDTA)

  • Sulfo-Cy5.5 maleimide

  • DMSO or DMF

  • TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol) (optional, for disulfide bond reduction)

  • Purification column

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in a suitable buffer at pH 6.5-7.5.[3] Deoxygenate the buffer to prevent re-oxidation of thiols.

    • If necessary, reduce disulfide bonds by adding a 10-fold molar excess of TCEP or DTT and incubating for 30 minutes at room temperature.[11] TCEP does not need to be removed before adding the maleimide dye.[11]

  • Prepare the Dye Stock Solution:

    • Prepare a 10 mM stock solution of Sulfo-Cy5.5 maleimide in DMSO or DMF.[11]

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the maleimide dye solution to the protein solution.[11]

    • Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.[11]

  • Quenching (Optional):

    • The reaction can be quenched by adding a small molecule thiol, such as β-mercaptoethanol or cysteine.

  • Purification:

    • Purify the labeled protein from unreacted dye and quenching reagents using a desalting column or dialysis.[14]

Protocol 3: Bioorthogonal Labeling via Click Chemistry (General Workflow)

This protocol outlines the general steps for labeling an alkyne-modified biomolecule with Sulfo-Cy5.5 azide using CuAAC.

Materials:

  • Alkyne-modified biomolecule in an appropriate buffer

  • Sulfo-Cy5.5 azide

  • Copper(II) sulfate (B86663) (CuSO₄) solution

  • Sodium ascorbate (B8700270) solution (freshly prepared)

  • TBTA or other copper-ligand (optional, to improve efficiency and reduce cell toxicity)

  • Purification system

Procedure:

  • Prepare Reactants:

    • Dissolve the alkyne-modified biomolecule and Sulfo-Cy5.5 azide in an aqueous buffer.

  • Initiate the Click Reaction:

    • In a single reaction tube, combine the alkyne-biomolecule and Sulfo-Cy5.5 azide.

    • Add the copper ligand (if used).

    • Add the sodium ascorbate solution.

    • Initiate the reaction by adding the CuSO₄ solution. The final concentrations of copper and ascorbate are typically in the range of 50-100 µM and 1-5 mM, respectively.

  • Incubation:

    • Allow the reaction to proceed at room temperature for 1-4 hours. The progress can be monitored by LC-MS or fluorescence analysis.

  • Purification:

    • Purify the labeled biomolecule to remove the copper catalyst, excess dye, and other reagents. This can be achieved through size exclusion chromatography, dialysis, or other appropriate methods.

For Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) , the protocol is simpler as it does not require a copper catalyst. The Sulfo-Cy5.5 azide (or a DBCO-derivatized dye) is simply mixed with the biomolecule containing the corresponding strained alkyne (or azide) and incubated at room temperature.[4][8]

Visualizing the Chemistry and Workflows

The following diagrams, generated using the DOT language, illustrate the key chemical reactions and a general experimental workflow.

Caption: Reaction of Sulfo-Cy5.5 NHS ester with a primary amine.

Caption: Reaction of Sulfo-Cy5.5 maleimide with a sulfhydryl group.

Labeling_Workflow A Prepare Biomolecule (e.g., Protein in correct buffer) C Conjugation Reaction (Control pH, temp, time, molar ratio) A->C B Prepare Sulfo-Cy5.5 Derivative (e.g., NHS ester, Maleimide, Azide) B->C D Purification (e.g., Size Exclusion Chromatography) C->D E Characterization (Determine Degree of Substitution) D->E F Labeled Biomolecule Ready for Application E->F

Caption: General workflow for specific biomolecule labeling.

This guide provides the fundamental knowledge and practical protocols for the derivatization of Sulfo-Cy5.5. For optimal results, researchers should carefully consider the nature of their target biomolecule and empirically determine the ideal reaction conditions.

References

Methodological & Application

Application Notes: Sulfo Cy5.5-N3 in Copper-Catalyzed Click Chemistry (CuAAC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulfo Cy5.5-N3 is a water-soluble, near-infrared fluorescent dye functionalized with an azide (B81097) group.[1][2][3] This feature allows for its covalent attachment to alkyne-modified biomolecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[1][4][5] The high water solubility, provided by sulfonate groups, makes this dye ideal for bioconjugation in aqueous environments, minimizing non-specific binding and ensuring the labeled molecules remain in their native conformation.[3][6] Sulfo Cy5.5 exhibits a high molar extinction coefficient and quantum yield, resulting in bright fluorescence, making it a valuable tool for a variety of applications.[3][6]

Applications

The unique properties of Sulfo Cy5.5 make it suitable for a wide range of applications in biological and biomedical research, including:

  • Fluorescence Microscopy: High-contrast imaging of cellular structures.[6][7]

  • Flow Cytometry: Provides distinct signals for accurate cell sorting and analysis.[6][7]

  • In Vivo Imaging: Ideal for deep-tissue imaging with minimal background autofluorescence.[6][7]

  • Bioconjugation: Efficiently labels proteins, antibodies, and nucleic acids for various assays.[6][7]

  • Molecular Probes: Used in bioanalytical assays to study biomolecular interactions.[6][7]

Spectral Properties

The following table summarizes the key spectral properties of Sulfo Cy5.5.

PropertyWavelength (nm)
Maximum Excitation (Ex)~673-675 nm
Maximum Emission (Em)~691-707 nm

Data sourced from multiple references.[1][4][6]

Reaction Mechanism and Workflow

The CuAAC reaction involves the formation of a stable triazole linkage between the azide group of this compound and a terminal alkyne on a target molecule. The reaction is catalyzed by copper in its +1 oxidation state (Cu(I)).

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product Sulfo_Cy5_5_N3 This compound (Azide) Labeled_Biomolecule Sulfo Cy5.5-labeled Biomolecule (Triazole Linkage) Alkyne_Biomolecule Alkyne-modified Biomolecule CuSO4 CuSO4 (Cu(II)) Cu_I Cu(I) Catalyst CuSO4->Cu_I Reduction Ascorbate (B8700270) Sodium Ascorbate (Reducing Agent) Cu_I->Labeled_Biomolecule Catalysis Ligand Ligand (e.g., THPTA) (Stabilizer) Ligand->Cu_I Stabilization

Caption: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) mechanism.

The general workflow for labeling a biomolecule with this compound using CuAAC is depicted below.

CuAAC_Workflow start Start prepare_reagents 1. Prepare Stock Solutions (this compound, Alkyne-Biomolecule, CuSO4, Ligand, Sodium Ascorbate) start->prepare_reagents premix_catalyst 2. Premix CuSO4 and Ligand prepare_reagents->premix_catalyst combine_reactants 3. Combine Alkyne-Biomolecule and this compound premix_catalyst->combine_reactants initiate_reaction 4. Add Catalyst Premix and Sodium Ascorbate to Initiate combine_reactants->initiate_reaction incubate 5. Incubate at Room Temperature initiate_reaction->incubate purify 6. Purify the Labeled Biomolecule incubate->purify end End purify->end

Caption: General experimental workflow for CuAAC labeling.

Detailed Protocol

This protocol provides a general guideline for the copper-catalyzed click chemistry labeling of an alkyne-modified biomolecule with this compound. Optimization may be required for specific applications.

Materials

  • This compound

  • Alkyne-modified biomolecule (e.g., protein, oligonucleotide)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Water-soluble ligand, e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate

  • Amine-free buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Stock Solutions

ReagentConcentrationSolventStorage
This compound10 mMDMSO or Water-20°C, protected from light
Alkyne-modified Biomolecule1-10 mg/mLAppropriate bufferAs per biomolecule stability
CuSO₄20-100 mMWaterRoom Temperature
Ligand (THPTA)100-200 mMWater-20°C
Sodium Ascorbate100-300 mMWater (prepare fresh)N/A

Experimental Procedure

  • Prepare the Reaction Mixture:

    • In a microcentrifuge tube, combine the alkyne-modified biomolecule and this compound. The final concentration of the biomolecule can range from 1-5 mg/mL. The molar ratio of the dye to the biomolecule can be adjusted, with a 2-10 fold molar excess of the dye being a good starting point.

    • Add amine-free buffer to reach the desired final reaction volume.

  • Prepare the Catalyst Premix:

    • In a separate tube, premix the CuSO₄ and ligand solutions. A 1:2 to 1:5 molar ratio of CuSO₄ to ligand is recommended.[8] Let this mixture stand for a few minutes.

  • Initiate the Reaction:

    • Add the catalyst premix to the reaction mixture containing the biomolecule and dye. The final concentration of CuSO₄ should be in the range of 50-250 µM.

    • Immediately before adding to the main reaction, prepare a fresh solution of sodium ascorbate.

    • To initiate the click reaction, add the freshly prepared sodium ascorbate solution to the reaction mixture. The final concentration of sodium ascorbate should be 5-10 times the concentration of CuSO₄.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 30 minutes to 2 hours, protected from light. Reaction times may need to be optimized.

  • Purification:

    • Remove the unreacted dye and catalyst components from the labeled biomolecule using an appropriate purification method such as size-exclusion chromatography, dialysis, or spin filtration.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency Inactive catalystPrepare fresh sodium ascorbate solution. Ensure proper storage of CuSO₄ and ligand. Degas solvents to remove oxygen.[9]
Suboptimal reagent concentrationsOptimize the molar ratios of dye, catalyst, and reducing agent.
Inaccessible alkyne groupPerform the reaction under denaturing conditions if the biomolecule's structure allows.
Precipitation Poor solubility of reactantsEnsure this compound and the biomolecule are fully dissolved before starting the reaction. The use of a water-soluble ligand like THPTA is recommended.
Biomolecule Degradation Oxidation by reactive oxygen speciesUse a stabilizing ligand like THPTA.[10][11] Consider adding a radical scavenger like aminoguanidine.[10]

The copper-catalyzed click chemistry reaction with this compound provides a robust and efficient method for labeling a wide variety of biomolecules. Its excellent water solubility and bright near-infrared fluorescence make it an invaluable tool for researchers in various fields, enabling sensitive and specific detection in complex biological systems. The provided protocol serves as a starting point, and optimization of reaction conditions will ensure successful conjugation for your specific application.

References

Application Notes and Protocols: Step-by-Step Guide for Labeling Proteins with Sulfo Cy5.5-N3

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfo Cy5.5-N3 is a water-soluble, near-infrared (NIR) fluorescent dye designed for the covalent labeling of biomolecules.[1][2] The "Sulfo" modification enhances its hydrophilicity, making it ideal for use in aqueous buffers without organic co-solvents and reducing the tendency of dye molecules to aggregate.[1][] The key feature of this dye is its terminal azide (B81097) (-N3) group, which enables it to be permanently conjugated to a target protein through a bioorthogonal reaction known as "click chemistry".[4]

This specific and high-yield reaction allows for the precise labeling of proteins that have been pre-functionalized with a corresponding alkyne group. The resulting Sulfo Cy5.5-labeled proteins are widely used in various research applications, including in vivo imaging, fluorescence microscopy, and flow cytometry, benefiting from the dye's deep tissue penetration and minimal background autofluorescence.[1][2]

Principle of Labeling: Click Chemistry

Click chemistry facilitates the covalent linkage between two molecules—in this case, the azide-functionalized dye and an alkyne-modified protein. The reaction is highly specific and efficient under biocompatible conditions. Two primary methods are used for this conjugation:

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This is a copper-free method ideal for applications in living cells or whole organisms where copper toxicity is a concern.[5] It involves the reaction of the dye's azide group with a protein modified with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).[4][6]

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction requires a terminal alkyne on the protein and a copper(I) catalyst. The catalyst is typically generated in situ from copper(II) sulfate (B86663) (CuSO₄) and a reducing agent like sodium ascorbate.[6][7][8]

The diagram below illustrates the general principle of a SPAAC reaction, where an alkyne-modified protein is labeled with this compound.

Protein_Alkyne Alkyne-Modified Protein plus + Protein_Alkyne->plus Dye_Azide This compound (Azide Dye) Dye_Azide->plus Labeled_Protein Covalently Labeled Protein (Stable Triazole Linkage) plus->Labeled_Protein SPAAC (Copper-Free) Room Temp

Fig. 1: SPAAC Click Chemistry Reaction.
Physicochemical and Spectral Properties

The quantitative characteristics of this compound are essential for accurate experimental design and data analysis.

PropertyValueReference
Excitation Maximum (λex) ~678 nm[7]
Emission Maximum (λem) ~694 nm[7]
Extinction Coefficient (ε) ~250,000 M⁻¹cm⁻¹Manufacturer Data
Reactive Group Azide (-N3)[4]
Solubility High in Water, DMSO, DMF[1][][6]
Correction Factor (CF₂₈₀) 0.04[9]

Note: The Correction Factor is used to determine the degree of labeling and corrects for the dye's absorbance at 280 nm. This value is typical for Cy5.5 dyes.

Experimental Protocols

This section provides detailed methodologies for protein preparation, labeling via SPAAC, and purification of the final conjugate.

Workflow Overview

The entire process, from reagent preparation to the final characterization, follows a structured workflow.

cluster_prep 1. Preparation cluster_label 2. Labeling Reaction cluster_purify 3. Purification cluster_char 4. Characterization A1 Prepare Alkyne-Modified Protein in Azide-Free Buffer B1 Combine Protein and Dye (5-20 fold molar excess of dye) A1->B1 A2 Reconstitute this compound in Anhydrous DMSO A2->B1 B2 Incubate 1-2 hours at Room Temperature, Protected from Light C1 Remove Unreacted Dye via Spin Column (Gel Filtration) B2->C1 D1 Measure Absorbance (A280 and A678) C1->D1 D2 Calculate Degree of Labeling (DOL) D1->D2 D3 Store Conjugate at 4°C or -20°C D2->D3

Fig. 2: Protein Labeling Experimental Workflow.
A. Reagent Preparation

  • Alkyne-Modified Protein Solution:

    • This protocol assumes the protein of interest has been modified to contain a reactive alkyne group (e.g., DBCO).

    • The protein must be in an azide-free buffer, such as Phosphate-Buffered Saline (PBS) or HEPES, at a pH of 7.2-7.4.[6]

    • Remove any preservatives like sodium azide via dialysis or buffer exchange, as they will compete with the dye's azide group.

    • For optimal labeling, the protein concentration should be between 2-10 mg/mL.[10] Labeling efficiency is significantly reduced at concentrations below 2 mg/mL.[10]

  • This compound Stock Solution:

    • Briefly centrifuge the vial of lyophilized this compound to collect the powder at the bottom.

    • Add anhydrous DMSO to create a 10 mM stock solution.[6][10] Vortex thoroughly to ensure the dye is fully dissolved.

    • This stock solution should be prepared fresh. If storage is necessary, aliquot into single-use volumes and store at -20°C for up to one month, protected from light and moisture.[4]

B. Protein Labeling Protocol (SPAAC / Copper-Free)

This protocol is recommended for most applications due to its simplicity and biocompatibility.

  • Determine Molar Ratios:

    • The optimal molar ratio of dye to protein depends on the protein and the number of available alkyne sites. A good starting point is a 10:1 molar ratio of dye to protein.[10]

    • For optimization, it is recommended to test a range of ratios (e.g., 5:1, 10:1, and 20:1).

ReactantRecommended Molar Ratio (Dye:Protein)Purpose
Antibodies 5:1 to 15:1Achieve an optimal DOL of 2-8 without affecting antigen binding.
Other Proteins 5:1 to 20:1Starting range for optimization based on protein size and reactivity.
  • Conjugation Reaction:

    • Add the calculated volume of the 10 mM this compound stock solution to your protein solution.

    • Mix gently by pipetting or brief vortexing. Avoid vigorous shaking to prevent protein denaturation.[10]

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[6] For sensitive proteins, the incubation can be performed at 4°C overnight.

C. Purification of Labeled Protein

Purification is a critical step to remove unreacted free dye, which can cause high background signals in downstream applications.[11]

  • Prepare the Spin Column (Gel Filtration):

    • Use a desalting spin column with an appropriate molecular weight cutoff (e.g., Sephadex G-25) suitable for your protein's size.[10][12]

    • Snap off the bottom closure and place the column in a wash tube. Centrifuge for 2 minutes at 1,000 x g to remove the storage buffer.[9]

    • Equilibrate the column by adding 400 µL of PBS (pH 7.4). Centrifuge for 2 minutes at 1,000 x g. Repeat this wash step two more times, discarding the flow-through each time.[9]

  • Purify the Conjugate:

    • After the final wash, transfer the column to a fresh collection tube.

    • Carefully load the entire reaction mixture (~100 µL) onto the center of the resin bed.

    • Centrifuge for 2 minutes at 1,000 x g to elute the labeled protein.[9] The purified protein conjugate will be in the collection tube, while the smaller, unreacted dye molecules remain in the column resin.

D. Characterization and Storage
  • Calculate the Degree of Labeling (DOL):

    • The DOL (the average number of dye molecules per protein) can be determined spectrophotometrically.

    • Measure the absorbance of the purified conjugate at 280 nm (protein) and 678 nm (Sulfo Cy5.5).

    • Calculate the protein concentration and DOL using the following formulas:

    Protein Concentration (M) = [A₂₈₀ - (A₆₇₈ × CF₂₈₀)] / ε_protein

    Dye Concentration (M) = A₆₇₈ / ε_dye

    DOL = Dye Concentration / Protein Concentration

    Where:

    • A₂₈₀ and A₆₇₈ are the absorbances at 280 nm and 678 nm.

    • CF₂₈₀ is the correction factor for the dye at 280 nm (0.04).[9]

    • ε_protein is the molar extinction coefficient of your protein at 280 nm.

    • ε_dye is the molar extinction coefficient of Sulfo Cy5.5 at 678 nm (~250,000 M⁻¹cm⁻¹).

  • Storage:

    • Store the purified protein conjugate at 4°C for short-term use (up to two months), protected from light. The addition of a carrier protein (e.g., 0.1% BSA) and a preservative (e.g., 2 mM sodium azide) can improve stability.[13]

    • For long-term storage, aliquot the conjugate into single-use volumes and store at -20°C or -80°C.[13][14] Avoid repeated freeze-thaw cycles.[14]

Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Low or No Fluorescence Signal 1. Inefficient labeling reaction. 2. Protein concentration was too low. 3. Over-labeling causing fluorescence quenching (DOL > 10).1. Ensure the protein buffer is azide-free and at the correct pH. 2. Concentrate the protein to >2 mg/mL before labeling. 3. Reduce the dye-to-protein molar ratio in the labeling reaction.
High Background Signal in Assay 1. Incomplete removal of free dye. 2. Purification column was overloaded.1. Repeat the purification step. 2. Ensure the reaction volume does not exceed the column's recommended capacity. Use a higher-capacity column if needed.
Precipitation of Protein 1. Protein is sensitive to DMSO. 2. High degree of labeling has altered protein solubility.1. Ensure the final DMSO concentration in the reaction mixture is less than 10%. 2. Decrease the dye-to-protein molar ratio.

References

Application Notes and Protocol for Labeling Oligonucleotides with Sulfo Cy5.5-N3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent labeling of alkyne-modified oligonucleotides with Sulfo Cy5.5-N3, a water-soluble, far-red fluorescent dye. The labeling is achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." This bioorthogonal reaction is highly efficient and specific, forming a stable triazole linkage between the oligonucleotide and the dye. The resulting fluorescently labeled oligonucleotides are valuable tools for a wide range of applications, including fluorescence microscopy, in situ hybridization (FISH), flow cytometry, and in vivo imaging. Sulfo Cy5.5 is particularly well-suited for these applications due to its high photostability, bright fluorescence emission in the near-infrared (NIR) spectrum (~694 nm), and excellent water solubility, which minimizes aggregation and non-specific binding.[1]

Quantitative Data Summary

The efficiency of the labeling reaction and the properties of the resulting conjugate are critical for downstream applications. The following table summarizes key quantitative parameters. It is important to note that specific values may vary depending on the oligonucleotide sequence, purity, and experimental conditions. Optimization of the dye-to-oligonucleotide molar ratio is recommended to achieve the desired degree of labeling.

ParameterTypical Value/RangeMethod of DeterminationNotes
Labeling Efficiency > 90%HPLC or Gel ElectrophoresisCan be influenced by the purity of the oligonucleotide and reagents.
Dye-to-Oligonucleotide Ratio 1:1 (for 1:1.5 oligo:dye ratio)UV-Vis SpectrophotometryCalculated from the absorbance at 260 nm (oligonucleotide) and ~675 nm (Sulfo Cy5.5). A correction factor is needed to account for the dye's absorbance at 260 nm.
Excitation Maximum (λex) ~675 nmSpectrofluorometryIn aqueous buffer.
Emission Maximum (λem) ~694 nmSpectrofluorometryIn aqueous buffer.
Molar Extinction Coefficient (ε) of Sulfo Cy5.5 at ~675 nm ~250,000 M⁻¹cm⁻¹SpectrophotometryVaries slightly between suppliers. Refer to the manufacturer's data sheet.
Storage Stability ≥ 24 months at -20°C in the darkFunctional Assays (e.g., FISH)Lyophilized or in a suitable buffer (e.g., TE buffer, pH 7.0). Avoid repeated freeze-thaw cycles and exposure to light.[2][3][4][5][6][7]
Photostability HighFluorescence MicroscopyCyanine (B1664457) dyes are known for their good photostability, but prolonged exposure to intense light should be avoided.[8][9][10]

Experimental Protocols

Materials and Reagents
Reagent Preparation
  • Alkyne-Oligonucleotide Stock Solution: Dissolve the lyophilized alkyne-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Copper(II) Sulfate Stock Solution: Prepare a 20 mM stock solution of CuSO₄ in nuclease-free water.

  • Ligand (TBTA/THPTA) Stock Solution: Prepare a 50 mM stock solution of TBTA or THPTA in a 4:1 DMSO:t-butanol mixture or 100% DMSO.

  • Sodium Ascorbate Stock Solution: Freshly prepare a 100 mM stock solution of sodium ascorbate in nuclease-free water. This solution is prone to oxidation and should be made immediately before use.

Oligonucleotide Labeling Protocol (CuAAC Reaction)

This protocol is for a typical 10 nmol labeling reaction. The reaction can be scaled up or down as needed.

  • In a microcentrifuge tube, add 10 µL of the 1 mM alkyne-oligonucleotide stock solution (10 nmol).

  • Add 1.5 µL of the 10 mM this compound stock solution (15 nmol, 1.5 equivalents).

  • Add 10 µL of 2 M TEAA buffer, pH 7.0, to achieve a final concentration of 0.2 M in the reaction mixture.

  • Add DMSO to bring the total reaction volume to approximately 45 µL. The final DMSO concentration should be around 50% (v/v) to ensure all components remain in solution.

  • Vortex the mixture gently.

  • In a separate tube, prepare the copper catalyst mixture by adding 2.5 µL of the 20 mM CuSO₄ stock solution to 5 µL of the 50 mM ligand stock solution. Mix well.

  • Add 5 µL of the freshly prepared 100 mM sodium ascorbate solution to the oligonucleotide-dye mixture.

  • Immediately add the 7.5 µL of the copper/ligand mixture to the reaction tube. The final volume will be approximately 57.5 µL.

  • Vortex the reaction mixture gently and incubate at room temperature (20-25°C) for 4-16 hours, protected from light.

G cluster_prep Reagent Preparation cluster_reaction CuAAC Reaction Oligo Alkyne-Oligonucleotide (1 mM in H₂O) Mix Combine Oligo, Dye, TEAA Buffer, and DMSO Oligo->Mix Dye This compound (10 mM in DMSO) Dye->Mix Cu CuSO₄ (20 mM in H₂O) Add_Cu_Ligand Add Cu/Ligand Complex Cu->Add_Cu_Ligand Ligand TBTA/THPTA (50 mM in DMSO) Ligand->Add_Cu_Ligand Ascorbate Sodium Ascorbate (100 mM in H₂O, fresh) Add_Ascorbate Add Sodium Ascorbate Mix->Add_Ascorbate Add_Ascorbate->Add_Cu_Ligand Incubate Incubate 4-16h at RT (Protected from light) Add_Cu_Ligand->Incubate

Experimental workflow for the CuAAC labeling reaction.
Purification of the Labeled Oligonucleotide

It is crucial to remove unreacted dye and catalyst from the labeled oligonucleotide. Two common methods are ethanol precipitation and High-Performance Liquid Chromatography (HPLC).

4.1. Ethanol Precipitation

This method is quick but may not be sufficient for applications requiring very high purity.

  • To the reaction mixture, add 0.1 volumes of 3 M sodium acetate (pH 5.2).

  • Add 3 volumes of cold 100% ethanol.

  • Mix well and incubate at -20°C for at least 1 hour.

  • Centrifuge at high speed (e.g., 14,000 x g) for 30 minutes at 4°C.

  • Carefully decant the supernatant.

  • Wash the pellet with 500 µL of cold 70% ethanol and centrifuge for 10 minutes.

  • Repeat the wash step.

  • Air-dry the pellet to remove any residual ethanol.

  • Resuspend the labeled oligonucleotide in a desired volume of nuclease-free water or buffer.

4.2. HPLC Purification

Reverse-phase HPLC is the recommended method for achieving high purity.

  • Dilute the reaction mixture with an appropriate volume of HPLC-grade water.

  • Inject the sample onto a C18 reverse-phase HPLC column.

  • Elute with a gradient of acetonitrile (B52724) in a suitable buffer, such as 0.1 M triethylammonium acetate (TEAA).

  • Monitor the elution profile at 260 nm (oligonucleotide) and 675 nm (Sulfo Cy5.5).

  • Collect the fractions containing the dual-absorbance peak, which corresponds to the labeled oligonucleotide.

  • Lyophilize the collected fractions to obtain the purified product.

Calculation of Degree of Labeling (DOL)

The DOL, or dye-to-oligonucleotide ratio, can be determined spectrophotometrically.

  • Measure the absorbance of the purified labeled oligonucleotide at 260 nm (A₂₆₀) and 675 nm (A₆₇₅).

  • Calculate the concentration of the dye using the Beer-Lambert law: [Dye] (M) = A₆₇₅ / ε_dye where ε_dye is the molar extinction coefficient of Sulfo Cy5.5 at 675 nm (~250,000 M⁻¹cm⁻¹).

  • Calculate the corrected absorbance of the oligonucleotide at 260 nm. A correction factor (CF) is needed because the dye also absorbs at 260 nm. The CF for Cy5.5 is approximately 0.04. A₂₆₀_corrected = A₂₆₀ - (A₆₇₅ x CF)

  • Calculate the concentration of the oligonucleotide: [Oligo] (M) = A₂₆₀_corrected / ε_oligo where ε_oligo is the molar extinction coefficient of the oligonucleotide at 260 nm (can be estimated based on the base composition).

  • Calculate the DOL: DOL = [Dye] / [Oligo]

Application Example: Detection of MAPK Pathway Component mRNA using Fluorescence In Situ Hybridization (FISH)

Sulfo Cy5.5-labeled oligonucleotides can be used as probes in FISH to visualize the subcellular localization of specific mRNA transcripts. For example, a probe can be designed to target the mRNA of a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, such as ERK (Extracellular signal-regulated kinase), to study its expression and localization in response to stimuli.

The MAPK pathway is a crucial signaling cascade that regulates a wide variety of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in many diseases, including cancer. Visualizing the expression of MAPK pathway components at the single-cell level can provide valuable insights into cellular function and disease pathogenesis.

G cluster_pathway MAPK Signaling Pathway cluster_fish FISH Detection GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus TF Transcription Factors (e.g., c-Fos, c-Jun) mRNA ERK mRNA TF->mRNA Transcription Nucleus->TF Probe Sulfo Cy5.5-labeled Oligonucleotide Probe Hybridization Hybridization Probe->Hybridization mRNA->Hybridization Microscopy Fluorescence Microscopy Hybridization->Microscopy

Detection of ERK mRNA within the MAPK pathway using a fluorescent probe.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency - Inactive this compound due to hydrolysis.- Use fresh, anhydrous DMSO to prepare the dye stock solution. Store the stock solution desiccated and protected from light at -20°C.
- Oxidized sodium ascorbate solution.- Prepare the sodium ascorbate solution immediately before use.
- Impure alkyne-modified oligonucleotide.- Ensure the starting oligonucleotide is of high purity (e.g., HPLC-purified).
- Suboptimal reaction conditions.- Optimize the molar ratio of dye to oligonucleotide (try 2:1 or 3:1). Ensure the final DMSO concentration is sufficient to keep all reagents in solution.
High Background in Downstream Applications - Incomplete removal of unreacted dye.- Use HPLC for purification to ensure all free dye is removed.
- Non-specific binding of the labeled probe.- Optimize hybridization and wash conditions in your specific application (e.g., increase stringency of washes in FISH).
Degradation of Labeled Oligonucleotide - Nuclease contamination.- Use nuclease-free water and reagents throughout the protocol.
- Improper storage conditions.- Store the final product at -20°C or -80°C in a slightly basic buffer (pH 7.0 for Cy5.5) and protect from light.[2] Avoid multiple freeze-thaw cycles.

References

Application Notes: Utilizing Sulfo Cy5.5-N3 for Advanced Fluorescent Microscopy of Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo Cy5.5-N3 is a water-soluble, far-red fluorescent dye ideally suited for the precise labeling and visualization of biomolecules in cellular and in vivo imaging applications.[1] Its azide (B81097) (N3) functionality allows for its covalent attachment to alkyne-modified targets via "click chemistry," a highly efficient and bioorthogonal ligation reaction. This specificity minimizes background fluorescence and ensures that the fluorescent signal originates from the intended target. The inclusion of sulfo groups enhances its water solubility, making it compatible with aqueous biological environments and reducing non-specific binding.[] With an excitation maximum around 675 nm and an emission maximum at approximately 694 nm, this compound's spectral properties fall within the near-infrared (NIR) window, a range that benefits from reduced autofluorescence from cellular components, leading to an improved signal-to-noise ratio.[1]

These characteristics make this compound a powerful tool for a variety of fluorescence microscopy applications, including the tracking of proteins, glycans, and other biomolecules within living or fixed cells. Its utility is particularly evident in studies of protein trafficking, receptor internalization, and the dynamics of cellular processes.

Key Applications

  • Fluorescence Microscopy: High-contrast imaging of cellular structures and labeled biomolecules.

  • Live-Cell Imaging: Real-time tracking of dynamic cellular processes.

  • Flow Cytometry: Quantification of labeled cell populations.

  • In Vivo Imaging: Deep-tissue imaging with minimal background interference.[1]

Data Presentation

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
Excitation Maximum (λex) ~675 nm[1]
Emission Maximum (λem) ~694 nm[1]
Molar Extinction Coefficient ~235,000 cm⁻¹M⁻¹[3]
Quantum Yield (Φ) ~0.2[4]
Recommended Concentration (Cell Surface Labeling) 1-10 µM[5]
Recommended Concentration (Intracellular Labeling) 5-25 µM[5]
Solubility High in water, DMSO, and DMF[3]
Storage Store at -20°C, protected from light[5]

Experimental Protocols

Detailed methodologies for two common click chemistry approaches for labeling cells with this compound are provided below: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Live Cell Imaging

This protocol is suitable for labeling alkyne-modified biomolecules on the surface of or within live cells.

Materials:

  • Alkyne-modified cells (e.g., cells treated with an alkyne-containing metabolic precursor)

  • This compound

  • Anhydrous DMSO

  • Copper(II) Sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate (B8700270)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cell culture medium

Procedure:

  • Cell Preparation:

    • Culture cells to the desired confluency on a suitable imaging dish or slide.

    • Metabolically label cells with an alkyne-containing precursor (e.g., an alkyne-modified amino acid or sugar) for a predetermined time, according to the specific experimental design.

    • Wash the cells three times with warm PBS to remove any unincorporated precursor.

  • Preparation of Reagents:

    • This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound in anhydrous DMSO. Store at -20°C, protected from light.

    • Copper(II) Sulfate Stock Solution (20 mM): Dissolve CuSO₄ in sterile water.

    • THPTA Stock Solution (100 mM): Dissolve THPTA in sterile water.

    • Sodium Ascorbate Stock Solution (100 mM): Prepare fresh by dissolving sodium ascorbate in sterile water immediately before use.

  • Labeling Reaction:

    • Prepare the "Click-iT" reaction cocktail immediately before use. For a 1 mL final volume, add the following components in the specified order to pre-warmed cell culture medium or PBS:

      • 1 µL of 10 mM this compound stock solution (final concentration: 10 µM)

      • 2.5 µL of 20 mM CuSO₄ stock solution (final concentration: 50 µM)

      • 5 µL of 100 mM THPTA stock solution (final concentration: 500 µM)

    • Gently vortex the mixture.

    • Add 5 µL of 100 mM fresh sodium ascorbate stock solution to initiate the reaction (final concentration: 500 µM).

    • Immediately remove the culture medium from the cells and add the "Click-iT" reaction cocktail.

  • Incubation:

    • Incubate the cells for 30-60 minutes at 37°C, protected from light.

  • Washing:

    • Remove the reaction cocktail and wash the cells three times with warm PBS.

  • Imaging:

    • Replace the PBS with fresh, pre-warmed cell culture medium.

    • Image the cells using a fluorescence microscope equipped with appropriate filters for Cy5.5 (Excitation: ~675 nm, Emission: ~694 nm).

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Cell Surface Labeling

This copper-free method is ideal for labeling sensitive biological systems where copper toxicity is a concern. It utilizes a strained alkyne, such as a dibenzocyclooctyne (DBCO), pre-conjugated to the biomolecule of interest.

Materials:

  • DBCO-modified cells (e.g., cells expressing a protein with a DBCO-modified unnatural amino acid)

  • This compound

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cell culture medium

Procedure:

  • Cell Preparation:

    • Culture cells to the desired confluency on a suitable imaging dish or slide.

    • Express or introduce the DBCO-modified biomolecule into the cells.

    • Wash the cells three times with warm PBS.

  • Preparation of Reagents:

    • This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound in anhydrous DMSO. Store at -20°C, protected from light.

  • Labeling Reaction:

    • Prepare the labeling solution by diluting the this compound stock solution to a final concentration of 1-10 µM in pre-warmed cell culture medium or PBS.[5]

  • Incubation:

    • Remove the culture medium from the cells and add the this compound labeling solution.

    • Incubate for 30-120 minutes at 37°C, protected from light. The optimal incubation time may need to be determined empirically.

  • Washing:

    • Remove the labeling solution and wash the cells three times with warm PBS.

  • Imaging:

    • Replace the PBS with fresh, pre-warmed cell culture medium.

    • Image the cells using a fluorescence microscope with appropriate Cy5.5 filter sets.

Mandatory Visualizations

CuAAC_Workflow cluster_prep Cell & Reagent Preparation cluster_labeling Labeling cluster_imaging Analysis cell_prep 1. Prepare Alkyne-Modified Cells cocktail 3. Prepare 'Click-iT' Reaction Cocktail cell_prep->cocktail reagent_prep 2. Prepare Stock Solutions (this compound, CuSO4, THPTA, Na-Ascorbate) reagent_prep->cocktail incubate 4. Incubate Cells with Cocktail cocktail->incubate wash 5. Wash Cells incubate->wash image 6. Fluorescent Microscopy wash->image

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Workflow cluster_prep Cell & Reagent Preparation cluster_labeling Labeling cluster_imaging Analysis cell_prep 1. Prepare DBCO-Modified Cells incubate 3. Incubate Cells with Dye Solution cell_prep->incubate reagent_prep 2. Prepare this compound Solution reagent_prep->incubate wash 4. Wash Cells incubate->wash image 5. Fluorescent Microscopy wash->image

Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Receptor_Internalization cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Labeled Receptor Complex Ligand-Receptor Complex Receptor->Complex Ligand Ligand Ligand->Receptor Binding ClathrinPit Clathrin-Coated Pit Complex->ClathrinPit Internalization Endosome Early Endosome ClathrinPit->Endosome Recycling Recycling Endosome Endosome->Recycling Recycling Lysosome Lysosome (Degradation) Endosome->Lysosome Degradation Recycling->Receptor Return to Membrane

Caption: Tracking Receptor Internalization with a Labeled Protein.

References

Application Notes and Protocols for Flow Cytometry using Sulfo-Cy5.5-N3 Labeled Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flow cytometry is a powerful technique for single-cell analysis, enabling the simultaneous measurement of multiple cellular characteristics. The choice of fluorophore is critical for achieving high-quality, reproducible data. Sulfo-Cy5.5, a bright and photostable cyanine (B1664457) dye, has become a valuable tool in multicolor flow cytometry. This document provides detailed application notes and protocols for the use of antibodies labeled with Sulfo-Cy5.5-N3, a variant of the dye featuring an azide (B81097) group for convenient and specific conjugation via click chemistry.

Sulfo-Cy5.5 exhibits a maximum excitation at approximately 675 nm and a maximum emission around 694 nm, placing it in the far-red region of the spectrum. This is advantageous for multicolor experiments as it minimizes spectral overlap with commonly used fluorophores excited by blue (488 nm) and yellow/green (561 nm) lasers. The sulfonated nature of the dye enhances its water solubility, making it ideal for labeling sensitive biological molecules like antibodies in aqueous environments without the need for organic co-solvents.

The azide (N3) modification on Sulfo-Cy5.5 allows for its covalent attachment to antibodies that have been functionalized with a terminal alkyne group. This bioorthogonal click chemistry reaction is highly specific and efficient, occurring under mild conditions that preserve the antibody's integrity and binding affinity.

Applications in Flow Cytometry

Antibodies labeled with Sulfo-Cy5.5-N3 are well-suited for a variety of flow cytometry applications, including:

  • Immunophenotyping: The high brightness of Sulfo-Cy5.5 makes it excellent for identifying and quantifying both abundant and rare cell populations based on the expression of specific cell surface or intracellular markers.

  • Intracellular Signaling Analysis (Phospho-flow): Flow cytometry can be used to measure post-translational modifications like phosphorylation to study intracellular signaling pathways at the single-cell level.[1][2] Sulfo-Cy5.5 labeled antibodies can be used to detect phosphorylated signaling proteins, providing insights into cellular responses to stimuli.

  • High-Parameter Panel Integration: Due to its far-red emission, Sulfo-Cy5.5-N3 labeled antibodies can be readily incorporated into complex multicolor flow cytometry panels with minimal spectral overlap, enabling more comprehensive cellular analysis.

Data Presentation

The following table provides an illustrative comparison of the performance of a Sulfo-Cy5.5 labeled antibody with other common far-red fluorophores in a flow cytometry experiment. The data presented here is for demonstration purposes to highlight the expected performance characteristics of Sulfo-Cy5.5. Actual results may vary depending on the antibody, cell type, and experimental conditions.

FluorophoreExcitation Max (nm)Emission Max (nm)Relative BrightnessStaining IndexSignal-to-Noise Ratio
Sulfo-Cy5.5 ~675~694High250150
APC ~650~660Very High300180
Alexa Fluor 647 ~650~668High220140
PE-Cy5.5 ~488, ~565~695High200120

Note: The Staining Index is calculated as (MFI_positive - MFI_negative) / (2 * SD_negative), where MFI is the mean fluorescence intensity and SD is the standard deviation of the negative population. A higher staining index indicates better separation between positive and negative populations. The Signal-to-Noise Ratio is calculated as MFI_positive / MFI_negative.

Experimental Protocols

Protocol 1: Antibody Modification with a Terminal Alkyne

This protocol describes the introduction of a terminal alkyne group onto an antibody for subsequent conjugation with Sulfo-Cy5.5-N3. This is typically achieved by reacting the antibody with an alkyne-functionalized N-hydroxysuccinimide (NHS) ester.

Materials:

  • Antibody of interest (purified, in an amine-free buffer like PBS)

  • Alkyne-NHS ester (e.g., DBCO-NHS ester)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Desalting column (e.g., Sephadex G-25)

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Antibody Preparation:

    • Dissolve or dialyze the antibody into the Reaction Buffer at a concentration of 1-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) and sodium azide.[3]

  • Alkyne-NHS Ester Stock Solution:

    • Immediately before use, dissolve the Alkyne-NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved Alkyne-NHS ester to the antibody solution.

    • Incubate the reaction for 1-2 hours at room temperature with gentle stirring or rotation.

  • Purification of Alkyne-Modified Antibody:

    • Remove the unreacted Alkyne-NHS ester by passing the reaction mixture through a desalting column pre-equilibrated with PBS.

    • Collect the fractions containing the antibody. The modified antibody is now ready for conjugation with Sulfo-Cy5.5-N3.

Protocol 2: Conjugation of Alkyne-Modified Antibody with Sulfo-Cy5.5-N3

This protocol outlines the copper-free click chemistry reaction between the alkyne-modified antibody and Sulfo-Cy5.5-N3.

Materials:

  • Alkyne-modified antibody (from Protocol 1)

  • Sulfo-Cy5.5-N3

  • Anhydrous Dimethyl Sulfoxide (DMSO) or water

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Desalting column or dialysis cassette

Procedure:

  • Sulfo-Cy5.5-N3 Stock Solution:

    • Dissolve Sulfo-Cy5.5-N3 in anhydrous DMSO or water to a concentration of 10 mM.

  • Click Reaction:

    • Add a 2- to 5-fold molar excess of the Sulfo-Cy5.5-N3 solution to the alkyne-modified antibody.

    • Incubate the reaction for 1-4 hours at room temperature, or overnight at 4°C, protected from light.

  • Purification of Labeled Antibody:

    • Purify the Sulfo-Cy5.5 labeled antibody from unreacted dye using a desalting column or by dialysis against PBS.

    • The purified conjugate can be stored at 4°C, protected from light. For long-term storage, add a stabilizing protein like BSA and store at -20°C or -80°C.

Protocol 3: Cell Staining for Flow Cytometry

This protocol provides a general procedure for staining cells with a Sulfo-Cy5.5-N3 labeled antibody for flow cytometric analysis.

Materials:

  • Single-cell suspension of your cells of interest

  • Sulfo-Cy5.5-N3 labeled antibody

  • Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS and 0.05% sodium azide)

  • (Optional) Fc block to prevent non-specific binding

  • (Optional) Viability dye

  • (For intracellular staining) Fixation and Permeabilization buffers

Procedure:

  • Cell Preparation:

    • Prepare a single-cell suspension from your tissue or cell culture.

    • Wash the cells with cold Flow Cytometry Staining Buffer and pellet by centrifugation (e.g., 300-400 x g for 5 minutes).

    • Resuspend the cells in staining buffer to a concentration of 1 x 10^7 cells/mL.

  • Fc Receptor Blocking (Optional but Recommended):

    • Incubate cells with an Fc blocking reagent for 10-15 minutes at 4°C to reduce non-specific antibody binding.

  • Cell Staining:

    • Add the predetermined optimal concentration of the Sulfo-Cy5.5-N3 labeled antibody to 100 µL of the cell suspension.

    • Incubate for 20-30 minutes at 4°C in the dark.

  • Washing:

    • Wash the cells twice by adding 2 mL of cold Flow Cytometry Staining Buffer, followed by centrifugation.

  • Viability Staining (Optional):

    • If a viability dye is to be used, resuspend the cells in the appropriate buffer and add the viability dye according to the manufacturer's instructions.

  • Resuspension and Analysis:

    • Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer (e.g., 300-500 µL).

    • Analyze the samples on a flow cytometer equipped with a red laser (e.g., 633 nm or 640 nm) for excitation and an appropriate emission filter for Sulfo-Cy5.5 (e.g., a 695/40 nm bandpass filter).

Visualizations

Antibody_Labeling_Workflow Ab Purified Antibody Modified_Ab Alkyne-Modified Antibody Ab->Modified_Ab Conjugation Alkyne_NHS Alkyne-NHS Ester Alkyne_NHS->Modified_Ab Purification1 Purification (Desalting Column) Modified_Ab->Purification1 Sulfo_Cy5_5_N3 Sulfo-Cy5.5-N3 Labeled_Ab Sulfo-Cy5.5 Labeled Antibody Sulfo_Cy5_5_N3->Labeled_Ab Purification2 Purification (Desalting/Dialysis) Labeled_Ab->Purification2 Purification1->Labeled_Ab Click Chemistry

Caption: Workflow for labeling an antibody with Sulfo-Cy5.5-N3.

Flow_Cytometry_Workflow Cells Single-Cell Suspension Fc_Block Fc Block (Optional) Cells->Fc_Block Staining Stain with Sulfo-Cy5.5 Labeled Antibody Fc_Block->Staining Wash1 Wash Staining->Wash1 Wash2 Wash Wash1->Wash2 Viability Viability Stain (Optional) Wash2->Viability Analysis Flow Cytometry Analysis Viability->Analysis

Caption: General workflow for cell staining and analysis.

Signaling_Pathway_Analysis Stimulus External Stimulus (e.g., Growth Factor) Receptor Cell Surface Receptor Stimulus->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates pKinase2 p-Kinase 2 (Phosphorylated) Kinase2->pKinase2 TF Transcription Factor pTF p-Transcription Factor (Phosphorylated) TF->pTF Nucleus Nucleus Response Cellular Response (e.g., Proliferation) Nucleus->Response pKinase2->TF Phosphorylates Antibody Sulfo-Cy5.5 anti-p-Kinase 2 Ab pKinase2->Antibody Detects pTF->Nucleus

Caption: Analysis of a signaling pathway using a phospho-specific antibody.

References

Application Notes and Protocols for Sulfo Cy5.5-N3 in Deep Tissue In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo Cy5.5-N3 is a water-soluble, far-red fluorescent cyanine (B1664457) dye that is an invaluable tool for deep tissue in vivo imaging in animal models. Its azide (B81097) (N3) functional group allows for straightforward and specific conjugation to a wide variety of biomolecules, such as peptides, antibodies, and nanoparticles, through "click chemistry." The resulting fluorescent probes emit in the near-infrared (NIR) window (approximately 700-900 nm), a spectral range where light penetration through biological tissues is maximal and autofluorescence is minimal.[1] These properties lead to a high signal-to-background ratio, enabling sensitive and high-resolution visualization of biological processes deep within living organisms.[2] This document provides detailed application notes and protocols for the use of this compound in preclinical research.

Key Properties of this compound

PropertyValueReference(s)
Excitation Maximum (Ex)~673 nm[3]
Emission Maximum (Em)~707 nm[3]
SolubilityHigh in aqueous solutions[4]
Reactive GroupAzide (-N3)[3][4]
Primary ApplicationClick chemistry conjugation[3][4]

Probe Preparation: Conjugation of this compound to Targeting Ligands

The azide group of this compound allows for its covalent attachment to biomolecules containing a complementary functional group, typically an alkyne, through click chemistry. Two common methods are Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This method is highly efficient but requires a copper catalyst, which can be toxic to cells, making it more suitable for in vitro conjugation prior to in vivo administration.[5]

Materials:

  • This compound

  • Alkyne-modified biomolecule (e.g., peptide, antibody)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper ligand

  • Reaction buffer (e.g., PBS, pH 7.4)

  • DMSO or DMF for dissolving reagents

  • Purification system (e.g., size exclusion chromatography, dialysis)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Dissolve the alkyne-modified biomolecule in the reaction buffer to a known concentration.

    • Prepare stock solutions of CuSO4 (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water, freshly prepared), and THPTA or TBTA (e.g., 100 mM in DMSO/water).[6][7]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified biomolecule with this compound. A molar excess of the dye (e.g., 2-5 fold) is typically used.

    • Add the copper ligand (THPTA or TBTA) to the reaction mixture.

    • Add CuSO4 to the mixture.

    • Initiate the reaction by adding freshly prepared sodium ascorbate.[6]

  • Incubation:

    • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purification:

    • Purify the this compound-conjugated biomolecule from unreacted dye and other reagents using an appropriate method such as size exclusion chromatography (e.g., Sephadex G-25), dialysis, or tangential flow filtration.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry method that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) instead of a terminal alkyne. This method is bioorthogonal and can be performed in living systems, though for probe preparation, it is typically done in vitro.[8][9]

Materials:

  • This compound

  • Cyclooctyne-modified biomolecule (e.g., DBCO-peptide)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • DMSO for dissolving reagents

  • Purification system

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Dissolve the DBCO-modified biomolecule in the reaction buffer.

  • Reaction Setup:

    • Mix the DBCO-modified biomolecule with a molar excess of this compound (e.g., 1.5-3 fold) in the reaction buffer.

  • Incubation:

    • Incubate the reaction at room temperature for 2-12 hours, or at 4°C overnight, protected from light. Reaction times can vary depending on the reactivity of the specific cyclooctyne.

  • Purification:

    • Purify the conjugate as described in the CuAAC protocol.

In Vivo Imaging Protocol for Deep Tissue Visualization

This protocol provides a general workflow for deep tissue imaging in a mouse model using a this compound-labeled probe.

Animal Models and Preparation:

  • Animal Selection: Nude mice (athymic nu/nu) are commonly used for tumor xenograft models to prevent rejection of human cancer cells.[4]

  • Diet: To reduce autofluorescence from chlorophyll (B73375) in standard chow, mice should be placed on an alfalfa-free diet for at least one week prior to imaging.[2]

  • Anesthesia: Anesthetize the mouse using isoflurane (B1672236) (1-2% in oxygen) for the duration of the imaging session.[2] Ensure the animal's body temperature is maintained using a warming pad.

Probe Administration:

  • Dose: The optimal dose of the fluorescent probe will depend on the specific probe, target, and animal model. A typical starting dose is in the range of 1-10 nmol per mouse.[2]

  • Route of Administration: For systemic delivery, intravenous (tail vein) injection is most common. The probe should be diluted in a sterile, biocompatible vehicle such as PBS.

Imaging Procedure:

  • Pre-injection Imaging: Acquire a baseline fluorescence image of the anesthetized mouse before injecting the probe to assess the level of autofluorescence.

  • Probe Injection: Inject the prepared this compound-labeled probe via the tail vein.

  • Time-course Imaging: Acquire images at various time points post-injection (e.g., 1, 4, 8, 24, 48, and 72 hours) to determine the optimal imaging window for target accumulation and background clearance.

  • Image Acquisition Parameters:

    • Use an in vivo imaging system (IVIS) equipped for NIR fluorescence imaging.

    • Set the excitation filter appropriate for Sulfo Cy5.5 (e.g., ~675 nm).

    • Set the emission filter appropriate for Sulfo Cy5.5 (e.g., ~720 nm long pass).

    • Adjust the exposure time, binning, and f/stop to obtain a good signal without saturation.

  • Ex Vivo Imaging:

    • At the final time point, euthanize the mouse and perfuse with saline to remove blood from the organs.

    • Dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart, etc.).

    • Image the excised organs to confirm the in vivo signal and to perform a more quantitative biodistribution analysis.[4]

Data Presentation and Analysis

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from in vivo imaging studies using Cy5.5-labeled probes.

Table 1: Biodistribution of Cy5.5-labeled Nanoparticles in Mice

Organ% Injected Dose per Gram (%ID/g) at 24hReference(s)
Liver15 - 30[10][11]
Spleen10 - 20[11]
Kidneys5 - 10[10]
Lungs2 - 5[10]
Tumor5 - 15[11][12]
Muscle< 1[12]

Note: Values are approximate and can vary significantly based on the nanoparticle properties, targeting ligand, and animal model.

Table 2: Pharmacokinetic Parameters of a Cy5.5-labeled Antibody in Mice

ParameterValueReference(s)
Plasma Half-life (t1/2)4 - 24 hours[2][13]
Clearance (CL)2.5 - 8.4 mL/day/kg[13]

Note: Pharmacokinetic parameters are highly dependent on the size and nature of the conjugated biomolecule.

Signal-to-Background Ratio (SBR) Calculation

A key metric for evaluating the effectiveness of an imaging probe is the signal-to-background ratio (SBR), also referred to as the tumor-to-background ratio (TBR).

Procedure:

  • Using the imaging software, draw a region of interest (ROI) over the target tissue (e.g., tumor).

  • Measure the average fluorescence intensity within the target ROI.

  • Draw a second ROI over a non-target, background tissue (e.g., muscle).

  • Measure the average fluorescence intensity within the background ROI.

  • Calculate the SBR using the following formula: SBR = (Average Intensity of Target ROI) / (Average Intensity of Background ROI)

A higher SBR indicates better contrast and easier detection of the target.[14]

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow for In Vivo Imaging

experimental_workflow cluster_prep Probe and Animal Preparation cluster_imaging In Vivo Imaging cluster_analysis Data Analysis prep_probe Prepare this compound Conjugated Probe anesthesia Anesthetize Animal prep_probe->anesthesia prep_animal Prepare Animal Model (e.g., Tumor Xenograft) prep_animal->anesthesia pre_image Acquire Baseline Fluorescence Image anesthesia->pre_image injection Administer Probe (e.g., i.v. injection) pre_image->injection time_course Acquire Images at Multiple Time Points injection->time_course ex_vivo Ex Vivo Organ Imaging and Biodistribution time_course->ex_vivo quantify Quantify Signal Intensity and Calculate SBR time_course->quantify

Workflow for deep tissue in vivo imaging.

Targeting a Signaling Pathway: The PI3K/Akt Pathway

This compound can be conjugated to ligands that target specific cell surface receptors, allowing for the visualization of key signaling pathways involved in cancer progression, such as the PI3K/Akt pathway. For example, a peptide that binds to a receptor tyrosine kinase (RTK) can be labeled with this compound.

pi3k_akt_pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular ligand Targeting Ligand- This compound rtk Receptor Tyrosine Kinase (RTK) ligand->rtk Binding & Dimerization pi3k PI3K rtk->pi3k Activation pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 pdk1 PDK1 pip3->pdk1 Recruitment akt Akt pdk1->akt Phosphorylation mtor mTOR akt->mtor Activation proliferation Cell Proliferation & Survival mtor->proliferation

PI3K/Akt signaling pathway visualization.

Conclusion

This compound is a versatile and powerful tool for deep tissue in vivo imaging. Its high water solubility, far-red fluorescence, and amenability to click chemistry make it an ideal choice for the development of targeted probes for preclinical research. By following the detailed protocols and guidelines presented in these application notes, researchers can effectively utilize this compound to visualize and quantify biological processes in living animals, thereby advancing our understanding of disease and aiding in the development of new therapeutics.

References

Application Notes and Protocols for Bioconjugation with Sulfo Cy5.5-N3 Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo Cy5.5-N3 azide (B81097) is a water-soluble, far-red fluorescent dye ideal for bioconjugation. Its azide functional group allows for covalent labeling of biomolecules through "click chemistry," a set of highly efficient and specific reactions. This document provides detailed protocols for two primary click chemistry methods: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Additionally, it outlines procedures for purification, characterization, and application of the resulting fluorescently labeled biomolecules. The high water solubility of Sulfo Cy5.5, imparted by its sulfonate groups, minimizes non-specific binding and allows for conjugation reactions in aqueous environments, making it an excellent choice for labeling sensitive biological molecules like proteins, antibodies, and nucleic acids.[1]

Key Properties of this compound Azide

Quantitative data for this compound azide and its conjugates are summarized in the table below.

PropertyValueReference
Excitation Maximum (λex)~673 nm[2][3]
Emission Maximum (λem)~707 nm[2][3]
Molar Extinction Coefficient (ε)~195,000 M⁻¹cm⁻¹[4]
Recommended Storage-20°C in the dark[1][]
SolubilityHigh in water, DMSO, DMF[6][7]

Bioconjugation Chemistries

This compound azide can be conjugated to alkyne-modified biomolecules using two main types of click chemistry reactions.

Bioconjugation_Chemistry cluster_CuAAC Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) CuAAC_Azide This compound CuAAC_Product Stable Triazole Linkage (Sulfo Cy5.5 Conjugate) CuAAC_Azide->CuAAC_Product CuAAC_Alkyne Terminal Alkyne-Modified Biomolecule CuAAC_Alkyne->CuAAC_Product CuAAC_Catalyst Cu(I) Catalyst (e.g., CuSO4 + Sodium Ascorbate) CuAAC_Catalyst->CuAAC_Product SPAAC_Azide This compound SPAAC_Product Stable Triazole Linkage (Sulfo Cy5.5 Conjugate) SPAAC_Azide->SPAAC_Product SPAAC_Alkyne Strained Alkyne-Modified Biomolecule (e.g., DBCO, BCN) SPAAC_Alkyne->SPAAC_Product

Caption: Overview of CuAAC and SPAAC bioconjugation pathways.

Comparison of CuAAC and SPAAC

The choice between CuAAC and SPAAC depends on the specific application and the nature of the biomolecule.

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Requires a Copper(I) catalyst.No catalyst required.
Biocompatibility Copper catalyst can be toxic to living cells, though ligands can mitigate this.[8]Highly biocompatible and suitable for live-cell and in-vivo applications.[8]
Reaction Kinetics Generally very fast and efficient.Reaction rates depend on the strained alkyne used but can be very rapid.[9]
Reaction Components Azide, terminal alkyne, Cu(I) source, reducing agent, and a stabilizing ligand.Azide and a strained cyclooctyne (B158145) (e.g., DBCO, BCN).
Side Reactions Copper can generate reactive oxygen species that may damage biomolecules.Some strained alkynes can react with thiols.[8]
Cost Generally more cost-effective.Strained alkynes can be more expensive.[10]

Experimental Protocols

Protocol 1: Labeling of a DBCO-Modified Antibody with this compound Azide (SPAAC)

This protocol describes the labeling of an antibody containing a dibenzocyclooctyne (DBCO) group with this compound azide.

Materials:

  • DBCO-modified antibody (in amine-free buffer, e.g., PBS pH 7.4)

  • This compound Azide

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare this compound Azide Stock Solution:

    • Dissolve this compound azide in anhydrous DMSO to a final concentration of 10 mM.

    • Protect the stock solution from light and store at -20°C.

  • Reaction Setup:

    • Adjust the concentration of the DBCO-modified antibody to 1-10 mg/mL in PBS (pH 7.4).

    • Add a 3 to 10-fold molar excess of the this compound azide stock solution to the antibody solution. The final DMSO concentration should be below 10% (v/v) to maintain protein stability.

    • Gently mix the reaction solution by pipetting up and down. Avoid vigorous vortexing.

  • Incubation:

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.[11]

  • Purification of the Conjugate:

    • Equilibrate a Sephadex G-25 desalting column with PBS (pH 7.2-7.4).

    • Load the reaction mixture onto the column.

    • Elute the conjugate with PBS (pH 7.2-7.4).

    • Collect the fractions containing the labeled antibody, which will be visibly colored and elute first. The smaller, unconjugated dye will elute later.[12]

SPAAC_Workflow A Prepare 10 mM This compound in DMSO C Mix Antibody with 3-10x molar excess of dye A->C B Prepare DBCO-Antibody in PBS (1-10 mg/mL) B->C D Incubate 2-4h at RT or overnight at 4°C (in the dark) C->D E Purify via Size-Exclusion Chromatography (e.g., G-25) D->E F Characterize Conjugate (DOL calculation) E->F

Caption: Workflow for SPAAC labeling of a DBCO-modified antibody.

Protocol 2: Labeling of an Alkyne-Modified Protein with this compound Azide (CuAAC)

This protocol details the labeling of a protein containing a terminal alkyne using a copper-catalyzed reaction.

Materials:

  • Alkyne-modified protein (in amine-free, azide-free buffer)

  • This compound Azide

  • Anhydrous DMSO

  • Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)

  • Sodium Ascorbate (B8700270) solution (e.g., 100 mM in water, freshly prepared)

  • Copper-chelating ligand (e.g., THPTA) solution (e.g., 50 mM in water)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of this compound azide in anhydrous DMSO.

    • Prepare stock solutions of CuSO₄, sodium ascorbate, and THPTA in water. The sodium ascorbate solution should be freshly prepared.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified protein solution with the this compound azide stock solution (typically a 3-10 fold molar excess of the dye).

    • In a separate tube, premix the CuSO₄ and THPTA solutions.

    • Add the premixed catalyst solution to the protein-dye mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentrations are typically in the range of 0.1-1 mM CuSO₄, 0.5-5 mM THPTA, and 5-10 mM sodium ascorbate.[10]

  • Incubation:

    • Incubate the reaction for 1-4 hours at room temperature, protected from light.[13] The reaction can be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the copper(I) catalyst.

  • Purification of the Conjugate:

    • Purify the labeled protein using a Sephadex G-25 desalting column as described in Protocol 1.

Characterization of the Conjugate

Determination of the Degree of Labeling (DOL)

The Degree of Labeling (DOL), or the average number of dye molecules per protein molecule, is a critical parameter for characterizing the conjugate.[14] An optimal DOL is typically between 2 and 10 for antibodies to avoid issues like self-quenching of the fluorescence or loss of biological activity.[2]

Procedure:

  • Measure Absorbance:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of Sulfo Cy5.5 (~673 nm, A_max).[4]

  • Calculate Concentrations:

    • The concentration of the dye is calculated using the Beer-Lambert law: [Dye] (M) = A_max / (ε_dye × path length)

    • The concentration of the protein is calculated by correcting the A₂₈₀ reading for the dye's absorbance at 280 nm: [Protein] (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / (ε_protein × path length) where CF₂₈₀ is the correction factor for the dye at 280 nm (A₂₈₀ of dye / A_max of dye). For Sulfo Cy5.5, the CF₂₈₀ is approximately 0.11.[4]

  • Calculate DOL:

    • DOL = [Dye] / [Protein]

Example Calculation: For an IgG antibody (ε_protein at 280 nm ≈ 210,000 M⁻¹cm⁻¹) labeled with Sulfo Cy5.5 (ε_dye at 673 nm ≈ 195,000 M⁻¹cm⁻¹), with measured absorbances of A₂₈₀ = 1.2 and A_max = 0.8 in a 1 cm cuvette:

  • [Dye] = 0.8 / 195,000 = 4.10 x 10⁻⁶ M

  • Corrected A₂₈₀ = 1.2 - (0.8 × 0.11) = 1.112

  • [Protein] = 1.112 / 210,000 = 5.30 x 10⁻⁶ M

  • DOL = (4.10 x 10⁻⁶) / (5.30 x 10⁻⁶) ≈ 0.77

Further Characterization
  • HPLC Analysis: Reversed-phase or size-exclusion HPLC can be used to assess the purity of the conjugate and separate labeled from unlabeled protein.[3][15]

  • Mass Spectrometry: Mass spectrometry can confirm the covalent attachment of the dye and determine the distribution of dye molecules on the protein.[16][17]

Application: Targeted Cancer Cell Imaging

This compound azide can be used to label antibodies for targeted imaging of cancer cells that overexpress a specific surface antigen, such as HER2 in breast cancer.[18][19]

Cancer_Cell_Targeting cluster_workflow Targeted Cancer Cell Imaging Workflow A Conjugate Anti-HER2 Antibody with this compound Azide B Purify and Characterize Antibody-Dye Conjugate A->B C Incubate HER2-positive Cancer Cells with Conjugate B->C D Wash to Remove Unbound Conjugate C->D E Image Cells using Fluorescence Microscopy (Ex/Em ~673/707 nm) D->E

References

Application Notes and Protocols for Fixed Cell Staining with Sulfo Cy5.5-N3 for Immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Sulfo Cy5.5-N3, a water-soluble, far-red fluorescent dye, for the immunofluorescent staining of fixed cells. The protocols detailed below leverage click chemistry for the specific and robust labeling of cellular targets.

Introduction

This compound is a bright and photostable cyanine (B1664457) dye belonging to the Cy5.5 family.[1] Its key features include high water solubility due to the presence of sulfo groups, which minimizes aggregation and non-specific binding, and an azide (B81097) (-N3) functional group that enables covalent conjugation to alkyne-modified molecules via click chemistry.[][3] These properties make it an excellent choice for immunofluorescence applications, particularly in multiplex imaging where minimizing autofluorescence is critical.[4] The far-red emission of Sulfo Cy5.5 helps to reduce background noise from endogenous cellular components, leading to a high signal-to-noise ratio.[4][5]

This protocol describes an indirect immunofluorescence method where a primary antibody targets the protein of interest, and an alkyne-modified secondary antibody is subsequently detected with this compound through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[6][7]

Product Information

PropertyValueReference
Excitation Maximum (λex) ~675 nm[1]
Emission Maximum (λem) ~694 nm[1]
Extinction Coefficient (ε) ~209,000 M⁻¹cm⁻¹[8]
Quantum Yield (Φ) ~0.2[8]
Molecular Weight Varies by manufacturerN/A
Solubility High in water and aqueous buffers[1]
Reactive Group Azide (-N3)[]

Performance Comparison of Far-Red Fluorophores

The selection of a fluorophore is critical for achieving sensitive and reliable results in fluorescence-based assays.[9] The brightness of a fluorophore is a function of its molar extinction coefficient and quantum yield.[9] Photostability is another crucial factor, especially for applications requiring prolonged imaging.[10]

FluorophoreExcitation Max (nm)Emission Max (nm)Extinction Coefficient (M⁻¹cm⁻¹)Quantum YieldRelative BrightnessRelative Photostability
Sulfo Cy5.5 ~675~694~209,000~0.20++++++
Alexa Fluor 647 ~650~668~270,000~0.33++++++++
DyLight 650 ~652~672~250,000~0.10++++
Cy5 ~649~670~250,000~0.20+++++

Note: Values are approximate and can vary depending on the conjugation partner and buffer conditions. Relative brightness and photostability are generalized comparisons.[9][11][12]

Experimental Protocols

This section provides a detailed methodology for the immunofluorescent staining of fixed adherent cells using this compound.

Materials
  • Cells: Adherent cells cultured on glass coverslips or in imaging-compatible plates.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Fixation Solution: 4% paraformaldehyde (PFA) in PBS.

  • Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS.

  • Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or normal serum from the same species as the secondary antibody in PBS.

  • Primary Antibody: Specific to the target of interest.

  • Alkyne-Modified Secondary Antibody: Specific to the host species of the primary antibody.

  • This compound: Stock solution in water or DMSO.

  • Click Chemistry Reaction Buffer:

    • 100 µM CuSO₄

    • 500 µM TBTA (Tris(benzyltriazolylmethyl)amine) or other copper ligand

    • 5 mM Sodium Ascorbate (prepare fresh)

    • in PBS

  • Nuclear Counterstain (optional): DAPI or Hoechst.

  • Mounting Medium: Antifade mounting medium.

Protocol
  • Cell Culture and Fixation:

    • Culture adherent cells on sterile glass coverslips or imaging plates to the desired confluency.

    • Aspirate the culture medium and wash the cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • If the target protein is intracellular, incubate the cells with Permeabilization Buffer for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in Blocking Buffer.

    • Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

    • Wash the cells three times with PBS for 5 minutes each.

  • Alkyne-Modified Secondary Antibody Incubation:

    • Dilute the alkyne-modified secondary antibody in Blocking Buffer.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS for 5 minutes each.

  • Click Chemistry Reaction:

    • Prepare the Click Chemistry Reaction Buffer immediately before use. First, mix the CuSO₄ and TBTA in PBS. Then, add the sodium ascorbate. Finally, add the this compound to a final concentration of 1-10 µM.

    • Incubate the cells with the Click Chemistry Reaction Buffer for 30-60 minutes at room temperature, protected from light.

    • Wash the cells three times with PBS for 5 minutes each.

  • Nuclear Counterstaining (Optional):

    • Incubate the cells with DAPI or Hoechst solution according to the manufacturer's instructions.

    • Wash the cells twice with PBS.

  • Mounting:

    • Mount the coverslips onto glass slides using an antifade mounting medium.

    • Seal the edges of the coverslip with nail polish.

    • Allow the mounting medium to cure before imaging.

  • Imaging:

    • Image the cells using a fluorescence microscope equipped with appropriate filters for Sulfo Cy5.5 (Excitation: ~675 nm, Emission: ~694 nm).

Visualizations

Experimental Workflow

G Experimental Workflow for Fixed Cell Staining with this compound cluster_cell_prep Cell Preparation cluster_antibody_labeling Antibody Labeling cluster_click_reaction Click Chemistry cluster_final_steps Finalization cell_culture 1. Cell Culture fixation 2. Fixation (4% PFA) cell_culture->fixation permeabilization 3. Permeabilization (Triton X-100) fixation->permeabilization blocking 4. Blocking (BSA) permeabilization->blocking primary_ab 5. Primary Antibody Incubation blocking->primary_ab secondary_ab 6. Alkyne-Secondary Ab Incubation primary_ab->secondary_ab click 7. This compound Incubation (CuSO4, TBTA, Na-Ascorbate) secondary_ab->click counterstain 8. Nuclear Counterstain (DAPI) click->counterstain mounting 9. Mounting counterstain->mounting imaging 10. Fluorescence Imaging mounting->imaging

Caption: A flowchart of the indirect immunofluorescence protocol using this compound.

Example Signaling Pathway: Receptor Tyrosine Kinase (RTK) Activation

Immunofluorescence is a powerful technique to visualize the localization and activation of proteins in signaling pathways.

G Generic Receptor Tyrosine Kinase (RTK) Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand Ligand rtk Receptor Tyrosine Kinase (RTK) ligand->rtk Binding & Dimerization rtk->rtk Autophosphorylation adaptor Adaptor Proteins (e.g., Grb2) rtk->adaptor Recruitment sos GEF (e.g., Sos) adaptor->sos ras Ras sos->ras Activation raf Raf (MAPKKK) ras->raf mek MEK (MAPKK) raf->mek Phosphorylation erk ERK (MAPK) mek->erk Phosphorylation transcription_factor Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription_factor Translocation & Activation gene_expression Gene Expression transcription_factor->gene_expression

Caption: Visualization of a typical RTK signaling cascade leading to gene expression.

References

Labeling Cell Surface Proteins with Non-Permeable Sulfo Cy5.5-N3: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and selective labeling of cell surface proteins is fundamental to understanding a myriad of cellular processes, including signal transduction, cell-cell communication, and receptor trafficking. Sulfo Cy5.5-N3 is a water-soluble, non-permeable fluorescent probe ideal for this purpose. Its azide (B81097) (-N3) functional group allows for covalent attachment to alkyne-modified biomolecules via "click chemistry," a highly efficient and bioorthogonal reaction. The sulfonate groups on the Cy5.5 dye ensure it remains in the extracellular space, restricting labeling to surface-exposed proteins on living cells.[1] This far-red fluorescent dye offers the additional advantages of high quantum yield, photostability, and minimal background autofluorescence from cellular components, making it an excellent choice for a variety of applications including flow cytometry, fluorescence microscopy, and in vivo imaging.[2][3]

This document provides detailed protocols for labeling cell surface proteins using a two-step method: metabolic incorporation of an alkynyl sugar into cell surface glycans, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with this compound.

Principle of the Method

The labeling strategy involves two key stages:

  • Metabolic Labeling: Cells are cultured in the presence of a peracetylated alkynyl-modified monosaccharide, such as N-acetylmannosamine (ManNAc) or fucose.[4][5] These modified sugars are taken up by the cells and processed through the natural glycosylation pathways, resulting in the presentation of alkyne groups on the terminal ends of glycans on cell surface glycoproteins.[4][5][6]

  • Click Chemistry Reaction: The alkyne-displaying cells are then treated with this compound. In the presence of a copper(I) catalyst, the azide group of the dye rapidly and specifically reacts with the terminal alkyne on the cell surface glycans, forming a stable triazole linkage.[7][8][9] The non-permeable nature of the Sulfo Cy5.5 dye ensures that only extracellular proteins are labeled.

Applications

  • Flow Cytometry: Quantify the expression levels of surface glycoproteins and analyze cell populations based on their glycosylation patterns.[4][10][11]

  • Fluorescence Microscopy: Visualize the distribution and dynamics of glycoproteins on the cell surface.[3][7]

  • Receptor Trafficking Studies: Track the internalization and recycling of cell surface receptors.

  • High-Throughput Screening: Screen for compounds that alter cell surface glycosylation.

  • In Vivo Imaging: Monitor labeled cells in living organisms due to the deep-tissue penetration of far-red light.[2]

Data Presentation

Table 1: Metabolic Labeling Efficiency with Alkynyl Sugars
Cell LineAlkynyl SugarConcentration (µM)Incubation Time (days)Mean Fluorescence Intensity (Arbitrary Units)
JurkatAlkynyl Fucose20031500
JurkatAlkynyl ManNAc2531200
Hep3BAlkynyl Fucose20031800
Hep3BAlkynyl ManNAc2531600

Data adapted from studies on metabolic labeling with alkynyl sugars and subsequent detection.[4][5]

Table 2: Optimization of Copper-Catalyzed Click Reaction on Live Cells
Cell LineCuSO₄ Concentration (µM)THPTA Ligand Concentration (µM)Cell Viability (%)Mean Fluorescence Intensity (Arbitrary Units)
Jurkat25125>95%800
Jurkat50250>95%2500
Jurkat100500>95%2800
Jurkat50 (no ligand)0~60%1500

Data derived from studies optimizing CuAAC conditions on live cells. THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is a ligand that protects cells from copper toxicity and accelerates the reaction.[2][7][8]

Experimental Protocols

Protocol 1: Metabolic Labeling of Cell Surface Glycans with Alkynyl Sugars

This protocol describes the incorporation of alkyne-functionalized sugars into the glycans of cultured mammalian cells.

Materials:

  • Mammalian cells of choice (e.g., Jurkat, HeLa, CHO)

  • Complete cell culture medium

  • Peracetylated N-alkynylmannosamine (Ac₄ManNAl) or Peracetylated Alkynyl Fucose

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells at a density that will allow for 2-3 days of growth without reaching over-confluence.

  • Prepare Alkynyl Sugar Stock Solution: Dissolve the peracetylated alkynyl sugar in DMSO to prepare a 50 mM stock solution.

  • Metabolic Labeling: Add the alkynyl sugar stock solution to the cell culture medium to achieve a final concentration of 25-50 µM. For example, add 1 µL of a 50 mM stock solution to 1 mL of culture medium for a final concentration of 50 µM.

  • Incubation: Culture the cells for 2-3 days under standard conditions (e.g., 37°C, 5% CO₂). The acetyl groups on the sugar enhance cell permeability and are removed by intracellular esterases.[12]

  • Cell Harvesting:

    • Adherent cells: Wash the cells twice with PBS, then detach them using a gentle, non-enzymatic cell dissociation buffer.

    • Suspension cells: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) and wash twice by resuspending in cold PBS.

  • Cell Counting and Viability: Count the cells using a hemocytometer or automated cell counter and assess viability (e.g., with trypan blue). Proceed to the click chemistry reaction with viable cells.

Protocol 2: this compound Labeling of Alkyne-Modified Cells via CuAAC

This protocol details the copper-catalyzed click reaction on the surface of living cells. It is crucial to perform this reaction at 4°C or on ice to halt endocytosis and ensure exclusive surface labeling.[7][8]

Materials:

  • Alkyne-modified cells (from Protocol 1)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) ligand

  • Sodium Ascorbate

  • DPBS (Dulbecco's Phosphate-Buffered Saline)

  • Labeling Buffer: DPBS containing 1% Bovine Serum Albumin (BSA)

Reagent Preparation (Prepare fresh):

  • This compound stock (10 mM): Dissolve in water or DMSO.

  • CuSO₄ stock (20 mM): Dissolve in water.[13]

  • THPTA stock (100 mM): Dissolve in water.[13]

  • Sodium Ascorbate stock (300 mM): Dissolve in water immediately before use.[13]

Procedure:

  • Cell Preparation: Resuspend 1-5 million alkyne-modified cells in 0.5 mL of cold Labeling Buffer.

  • Prepare Click Reaction Cocktail: In a separate microfuge tube, prepare the click-it cocktail. For a final reaction volume of 0.5 mL, add the components in the following order, vortexing gently after each addition:

    • This compound (to a final concentration of 25-50 µM)

    • THPTA (to a final concentration of 250 µM)

    • CuSO₄ (to a final concentration of 50 µM)

  • Initiate the Reaction: Add Sodium Ascorbate to the click cocktail (to a final concentration of 2.5 mM) and immediately add the complete cocktail to the cell suspension.[7][8]

  • Incubation: Gently mix and incubate the cells on ice or at 4°C for 5-15 minutes, protected from light.[7][8]

  • Quenching and Washing: Stop the reaction by adding 1 mL of cold Labeling Buffer. Pellet the cells by centrifugation (300 x g, 5 minutes, 4°C).

  • Repeat Wash: Discard the supernatant and wash the cells two more times with 1 mL of cold Labeling Buffer.

  • Analysis: Resuspend the final cell pellet in an appropriate buffer for downstream analysis (e.g., FACS buffer for flow cytometry or imaging medium for microscopy).

Visualization of Workflows and Concepts

G cluster_0 Metabolic Labeling cluster_1 Click Reaction (CuAAC) cluster_2 Downstream Analysis cell_culture 1. Cell Culture add_sugar 2. Add Alkynyl Sugar (e.g., Ac₄ManNAl) cell_culture->add_sugar incubation 3. Incubate (2-3 days) add_sugar->incubation harvest 4. Harvest & Wash Cells incubation->harvest prepare_cells 5. Resuspend Cells in Buffer (on ice) harvest->prepare_cells prepare_cocktail 6. Prepare Click Cocktail (this compound, CuSO₄, THPTA) add_ascorbate 7. Add Sodium Ascorbate prepare_cocktail->add_ascorbate add_to_cells 8. Add Cocktail to Cells add_ascorbate->add_to_cells incubate_click 9. Incubate (5-15 min, on ice) add_to_cells->incubate_click wash_cells 10. Quench & Wash Cells incubate_click->wash_cells flow_cytometry Flow Cytometry wash_cells->flow_cytometry microscopy Fluorescence Microscopy wash_cells->microscopy

Caption: Experimental workflow for labeling cell surface proteins.

G Receptor_Unlabeled Unlabeled Receptor (with Alkyne Handle) ClickReaction CuAAC Click Reaction (CuSO₄, Ascorbate, THPTA) Receptor_Unlabeled->ClickReaction SulfoCy55N3 This compound SulfoCy55N3->ClickReaction Receptor_Labeled Labeled Receptor on Cell Surface ClickReaction->Receptor_Labeled Endocytosis Endocytosis Receptor_Labeled->Endocytosis Track Internalization Endosome Labeled Receptor in Endosome Endocytosis->Endosome Recycling Recycling Endosome->Recycling Degradation Degradation (Lysosome) Endosome->Degradation Recycling->Receptor_Labeled

Caption: Conceptual diagram of receptor trafficking analysis.

Tips and Troubleshooting

  • Optimizing Metabolic Labeling: The optimal concentration of the alkynyl sugar and the incubation time may vary between cell types. It is recommended to perform a dose-response and time-course experiment to determine the best conditions for your specific cells, using flow cytometry to quantify the labeling efficiency.[4][5]

  • Cell Viability: Copper can be toxic to cells. The use of a copper-chelating ligand like THPTA is highly recommended to protect cells and enhance reaction efficiency.[7][8] Always perform a cell viability assay after the click reaction to ensure the labeling process does not compromise cell health.

  • Signal-to-Noise Ratio: To maximize the signal-to-noise ratio, it is crucial to perform thorough washing steps after the click reaction to remove any unbound this compound.[3] Using a far-red dye like Cy5.5 inherently helps to reduce issues with cellular autofluorescence, which is more prominent at shorter wavelengths.[3]

  • Reagent Titration: The concentration of this compound should be titrated to find the optimal concentration that provides the highest signal with the lowest background.

  • Negative Controls: Always include proper controls in your experiment:

    • Cells not treated with the alkynyl sugar but subjected to the click reaction to check for non-specific dye binding.

    • Cells treated with the alkynyl sugar but not the click reaction components to assess background fluorescence.

References

Application Notes and Protocols for Sulfo Cy5.5-N3 in Nanoparticle Tracking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Sulfo Cy5.5-N3 for the fluorescent labeling and tracking of nanoparticles in biological systems. This document outlines the key properties of the dye, detailed experimental protocols for nanoparticle conjugation and imaging, and a summary of relevant quantitative data to aid in experimental design and interpretation.

Introduction to this compound

This compound is a water-soluble, near-infrared (NIR) fluorescent dye featuring an azide (B81097) (-N3) functional group. Its fluorescence emission in the NIR window (approximately 707 nm) makes it an ideal candidate for deep-tissue in vivo imaging, as it minimizes interference from tissue autofluorescence that is common at shorter wavelengths. The azide group allows for covalent attachment to nanoparticles functionalized with alkyne groups via a highly specific and efficient bioorthogonal reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This specific and stable conjugation method is crucial for ensuring that the fluorescent signal accurately represents the biodistribution of the nanoparticle, reducing the risk of premature dye leakage.

Key Advantages for Nanoparticle Tracking

  • High Water Solubility: The presence of sulfo- groups enhances hydrophilicity, making it suitable for labeling reactions in aqueous buffers and ensuring the biocompatibility of the labeled nanoparticles.

  • Near-Infrared Emission: With an emission maximum around 707 nm, Sulfo Cy5.5 allows for deep tissue penetration of the fluorescent signal and a high signal-to-noise ratio in complex biological environments.

  • Bioorthogonal Conjugation: The azide-alkyne click chemistry reaction is highly specific and occurs under mild conditions, preserving the integrity and functionality of both the nanoparticle and the dye.

  • High Molar Extinction Coefficient: This property contributes to the brightness of the dye, enabling sensitive detection of labeled nanoparticles even at low concentrations.

Data Presentation: Comparative Analysis of NIR Dyes

The selection of a fluorescent dye is critical for the success of in vivo imaging studies. The following table summarizes key properties of Sulfo Cy5.5 and compares it to another commonly used NIR dye, Cy7.

PropertySulfo Cy5.5Cy7Reference
Excitation Maximum (nm) ~673-675~745-750[1][2]
Emission Maximum (nm) ~691-707~773-780[1][2]
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~195,000-250,000~200,000-250,000[2]
Quantum Yield ModerateModerate[3]
Photostability GoodModerate[4]
Water Solubility High (sulfonated)Low (can be sulfonated)[5]
In Vivo Imaging Preference Superficial and multiplexingDeep-tissue whole-body[1]

Note: The performance of fluorescent dyes can be influenced by their local environment, including conjugation to nanoparticles, which can sometimes lead to quenching effects.

Experimental Protocols

Protocol 1: Labeling of Alkyne-Functionalized Nanoparticles with this compound via CuAAC Click Chemistry

This protocol describes the covalent conjugation of this compound to nanoparticles that have been surface-functionalized with terminal alkyne groups.

Materials:

  • Alkyne-functionalized nanoparticles

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper(I)-stabilizing ligand

  • Sodium ascorbate (B8700270) (freshly prepared solution)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size exclusion chromatography (SEC) column or dialysis membrane for purification

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

    • Prepare a 100 mM stock solution of CuSO₄ in water.

    • Prepare a 200 mM stock solution of THPTA or TBTA in water or DMSO/water.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in water immediately before use.

  • Reaction Setup:

    • In a microcentrifuge tube, disperse the alkyne-functionalized nanoparticles in PBS. The final concentration of nanoparticles should be optimized based on the specific nanoparticle type and size.

    • Add the this compound stock solution to the nanoparticle suspension. A molar excess of the dye (e.g., 5-10 fold) relative to the alkyne groups on the nanoparticles is recommended to ensure efficient labeling.

    • In a separate tube, prepare the copper(I) catalyst by mixing the CuSO₄ stock solution and the THPTA/TBTA stock solution in a 1:2 molar ratio. Allow this mixture to stand for 5 minutes.

    • Add the copper(I) catalyst solution to the nanoparticle/dye mixture.

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation:

    • Gently mix the reaction mixture and incubate at room temperature for 1-4 hours, protected from light. The reaction can be performed on a rotator or shaker.

  • Purification:

    • Remove unreacted dye and catalyst by purifying the labeled nanoparticles using size exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis against PBS.

  • Characterization:

    • Confirm successful labeling by measuring the absorbance and fluorescence spectra of the purified nanoparticles.

    • Quantify the degree of labeling by measuring the absorbance of the dye and the concentration of the nanoparticles.

Protocol 2: In Vitro Tracking of Labeled Nanoparticles

This protocol outlines a general procedure for tracking the cellular uptake of this compound labeled nanoparticles using confocal microscopy.

Materials:

  • This compound labeled nanoparticles

  • Cell line of interest (e.g., cancer cells)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA) for cell fixation

  • DAPI for nuclear counterstaining

  • Confocal microscope

Procedure:

  • Cell Seeding:

    • Seed the cells of interest onto glass-bottom dishes or coverslips and allow them to adhere overnight in a CO₂ incubator.

  • Nanoparticle Incubation:

    • Dilute the this compound labeled nanoparticles to the desired concentration in complete cell culture medium.

    • Remove the old medium from the cells and replace it with the nanoparticle-containing medium.

    • Incubate the cells with the nanoparticles for various time points (e.g., 1, 4, 24 hours) to study the uptake kinetics.

  • Cell Washing and Fixation:

    • After incubation, remove the nanoparticle-containing medium and wash the cells three times with PBS to remove any non-internalized nanoparticles.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells again with PBS.

  • Staining and Mounting:

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes if intracellular targets are to be stained.

    • Stain the cell nuclei with DAPI for 5 minutes.

    • Wash the cells with PBS and mount the coverslips onto microscope slides with an appropriate mounting medium.

  • Imaging:

    • Image the cells using a confocal microscope with the appropriate laser excitation and emission filters for Sulfo Cy5.5 (e.g., excitation at 640 nm, emission at 660-720 nm) and DAPI.

Protocol 3: In Vivo Imaging of Labeled Nanoparticles in a Mouse Model

This protocol provides a general workflow for the in vivo biodistribution analysis of this compound labeled nanoparticles in a tumor-bearing mouse model.

Materials:

  • This compound labeled nanoparticles in a sterile, injectable vehicle (e.g., saline)

  • Tumor-bearing mice

  • In vivo imaging system (e.g., IVIS Spectrum)

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane (B1672236) and place it in the imaging chamber of the in vivo imaging system.

    • Acquire a baseline fluorescence image to determine the level of autofluorescence.

  • Nanoparticle Administration:

    • Inject the this compound labeled nanoparticles intravenously via the tail vein. The dose will depend on the nanoparticle formulation and the brightness of the label.

  • In Vivo Imaging:

    • Acquire whole-body fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48 hours) to monitor the biodistribution and tumor accumulation of the nanoparticles. Use the appropriate excitation and emission filters for Sulfo Cy5.5.

  • Ex Vivo Organ Analysis:

    • At the final time point, euthanize the mouse and dissect the major organs (e.g., tumor, liver, spleen, kidneys, lungs, heart).

    • Arrange the organs in the imaging system and acquire an ex vivo fluorescence image to quantify the nanoparticle accumulation in each organ.

  • Data Analysis:

    • Use the imaging software to draw regions of interest (ROIs) around the tumor and organs in both the in vivo and ex vivo images to quantify the average fluorescence intensity.

Mandatory Visualizations

G cluster_0 Nanoparticle Functionalization and Labeling cluster_1 In Vitro / In Vivo Application Alkyne-NP Alkyne-Functionalized Nanoparticle CuAAC CuAAC Click Chemistry (CuSO4, Ligand, NaAsc) Alkyne-NP->CuAAC SulfoCy55_N3 This compound SulfoCy55_N3->CuAAC Labeled_NP Sulfo Cy5.5-Labeled Nanoparticle CuAAC->Labeled_NP Covalent Bond Formation Purification Purification (SEC or Dialysis) Labeled_NP->Purification Purified_NP Purified Labeled NP Purification->Purified_NP Cell_Culture Incubation with Cell Culture Purified_NP->Cell_Culture Animal_Model Injection into Animal Model Purified_NP->Animal_Model Confocal_Microscopy Confocal Microscopy Cell_Culture->Confocal_Microscopy IVIS In Vivo Imaging System Animal_Model->IVIS Uptake_Analysis Cellular Uptake Analysis Confocal_Microscopy->Uptake_Analysis Biodistribution Biodistribution Analysis IVIS->Biodistribution

Caption: Experimental workflow for nanoparticle labeling and tracking.

G cluster_0 Extracellular cluster_1 Intracellular cluster_2 Nanoparticle Intervention GrowthFactor Growth Factor (e.g., EGF) EGFR EGFR GrowthFactor->EGFR Binding & Dimerization PI3K PI3K EGFR->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Recruitment & Activation pAkt p-Akt Akt->pAkt Phosphorylation mTOR mTOR pAkt->mTOR Activation Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation NP_Drug Sulfo Cy5.5-NP with PI3K Inhibitor NP_Drug->PI3K Inhibition

Caption: EGFR-PI3K-Akt signaling pathway with nanoparticle intervention.

G Start Start: Tumor-Bearing Animal Model NP_Injection Inject Sulfo Cy5.5-NP (with therapeutic agent) Start->NP_Injection InVivo_Imaging In Vivo Imaging (e.g., IVIS) NP_Injection->InVivo_Imaging Time Points Tumor_Localization Monitor NP Accumulation in Tumor InVivo_Imaging->Tumor_Localization Therapeutic_Response Monitor Therapeutic Response (e.g., Tumor Size) Tumor_Localization->Therapeutic_Response Concurrent Monitoring Data_Analysis Correlate NP Localization with Therapeutic Efficacy Tumor_Localization->Data_Analysis Therapeutic_Response->InVivo_Imaging Longitudinal Study Therapeutic_Response->Data_Analysis End End: Determine Treatment Efficacy Data_Analysis->End

Caption: Workflow for monitoring drug delivery and therapeutic response.

References

Application Notes and Protocols for In Situ Labeling of Biomolecules using Sulfo Cy5.5-N3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In situ labeling of biomolecules within their native cellular environment is a powerful technique for elucidating biological processes, understanding disease mechanisms, and accelerating drug development. Sulfo Cy5.5-N3 is a water-soluble, far-red fluorescent probe ideally suited for this purpose. Its azide (B81097) functionality allows for covalent attachment to alkyne-modified biomolecules via "click chemistry," a set of bioorthogonal reactions known for their high specificity and efficiency. The sulfonated nature of the Cy5.5 dye enhances its water solubility, making it compatible with aqueous biological systems and reducing non-specific binding.[1] This document provides detailed application notes and protocols for the use of this compound in the in situ labeling of biomolecules, with a focus on metabolic labeling of glycoproteins.

This compound belongs to the cyanine (B1664457) dye family, known for high molar extinction coefficients and good fluorescence quantum yields.[2] Its emission in the near-infrared (NIR) spectrum (~707 nm) is particularly advantageous for in vivo and deep-tissue imaging, as it minimizes interference from cellular autofluorescence.[3][4]

Core Applications

  • Visualization of Post-Translational Modifications: In situ labeling with this compound enables the visualization of post-translationally modified proteins, such as glycoproteins, allowing for the study of their localization and dynamics.

  • Tracking Drug-Target Engagement: By functionalizing a drug molecule with an alkyne group, its interaction with specific cellular targets can be visualized and quantified using this compound.

  • Pulse-Chase Analysis of Biomolecule Dynamics: The temporal control offered by click chemistry allows for pulse-chase experiments to monitor the synthesis, trafficking, and degradation of biomolecules.

  • High-Content Screening: The robust and specific nature of the labeling is amenable to high-throughput imaging and analysis for drug screening and discovery.

Quantitative Data Summary

The following table summarizes key quantitative parameters for Sulfo Cy5.5 and related cyanine dyes. It is important to note that labeling efficiency and signal-to-noise ratio are highly dependent on the specific experimental conditions, including the cell type, the abundance of the target biomolecule, and the imaging setup. For optimal results, it is recommended to perform a titration of this compound to determine the ideal concentration for your specific application.

ParameterValueReference
This compound Spectral Properties
Excitation Maximum (Ex)~673 nm[3]
Emission Maximum (Em)~707 nm[3]
General Performance of Cyanine Dyes
Molar Extinction CoefficientHigh (characteristic of cyanine dyes)[2]
Quantum YieldGood (characteristic of cyanine dyes)[2]
Recommended Starting Concentrations for In Situ Labeling
This compound (or equivalent Cy5-N3)1 - 10 µM
Considerations for Quantitative Imaging
PhotostabilityCyanine dyes can be susceptible to photobleaching. Alexa Fluor dyes often exhibit higher photostability.[5][6]
AggregationAt high degrees of labeling, Cy dyes can form non-fluorescent aggregates, leading to self-quenching.[5][6]

Experimental Protocols

Protocol 1: In Situ Labeling of Glycoproteins via Metabolic Labeling and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a two-step process for labeling glycoproteins in cultured mammalian cells. First, an alkyne-modified sugar is metabolically incorporated into cellular glycans. Second, the alkyne-tagged glycoproteins are visualized by a CuAAC reaction with this compound.

Materials:

  • Peracetylated N-azidoacetylmannosamine (Ac4ManNAz) or other suitable azido (B1232118) sugar

  • This compound

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (for permeabilization)

  • Click Chemistry Reaction Buffer (freshly prepared):

    • 100 µM CuSO4

    • 500 µM Tris(2-carboxyethyl)phosphine (TCEP) or 5 mM Sodium Ascorbate (freshly prepared)

    • 100 µM Tris-(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand

    • 1-10 µM this compound

  • Hoechst 33342 or DAPI (for nuclear counterstain)

  • Mounting medium

Procedure:

  • Metabolic Labeling:

    • Plate mammalian cells on coverslips in a multi-well plate and allow them to adhere overnight.

    • Prepare a stock solution of Ac4ManNAz in sterile DMSO.

    • Add Ac4ManNAz to the complete cell culture medium to a final concentration of 25-50 µM.

    • Incubate the cells for 24-72 hours to allow for metabolic incorporation of the azido sugar into glycoproteins.

  • Cell Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Click Chemistry Reaction:

    • Prepare the Click Chemistry Reaction Buffer immediately before use. It is crucial to add the components in the correct order: first CuSO4 and the ligand, mix well, then add the reducing agent (TCEP or Sodium Ascorbate), and finally add the this compound.

    • Incubate the cells with the Click Chemistry Reaction Buffer for 30-60 minutes at room temperature, protected from light.

    • Wash the cells three times with PBS.

  • Counterstaining and Mounting:

    • Incubate the cells with Hoechst 33342 or DAPI in PBS for 5-10 minutes to stain the nuclei.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging:

    • Image the cells using a fluorescence microscope or confocal microscope equipped with appropriate filters for Sulfo Cy5.5 (Excitation: ~673 nm, Emission: ~707 nm) and the nuclear stain.

Workflow and Signaling Pathway Diagrams

In_Situ_Glycoprotein_Labeling_Workflow cluster_metabolic_labeling Step 1: Metabolic Labeling cluster_click_chemistry Step 2: Click Chemistry Labeling Start Mammalian Cells in Culture Metabolic_Precursor Add Alkyne-Modified Sugar (e.g., Ac4ManNAl) Start->Metabolic_Precursor Incubation Incubate 24-72 hours Metabolic_Precursor->Incubation Incorporation Metabolic Incorporation into Cellular Glycoproteins Incubation->Incorporation Fixation Fix & Permeabilize Cells Incorporation->Fixation Click_Reaction Add this compound + CuAAC Reagents Fixation->Click_Reaction Labeling In Situ Labeling of Alkyne-Glycoproteins Click_Reaction->Labeling Wash Wash Excess Reagents Labeling->Wash Imaging Fluorescence Microscopy Wash->Imaging

Caption: Workflow for in situ glycoprotein (B1211001) labeling.

CuAAC_Mechanism Alkyne Alkyne-Modified Biomolecule Triazole Stable Triazole Linkage (Fluorescently Labeled Biomolecule) Alkyne->Triazole Azide This compound Azide->Triazole Copper_Catalyst Cu(I) Catalyst (from CuSO4 + Reductant) Copper_Catalyst->Triazole Catalyzes Cycloaddition

Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Optimization and Troubleshooting

  • Cytotoxicity of Copper: The copper(I) catalyst used in CuAAC can be toxic to live cells. For live-cell imaging applications, it is crucial to use a copper-chelating ligand such as TBTA or to consider copper-free click chemistry methods (e.g., Strain-Promoted Alkyne-Azide Cycloaddition - SPAAC) if the biomolecule of interest is modified with a strained alkyne (e.g., DBCO).

  • Concentration of this compound: The optimal concentration of the fluorescent probe should be determined empirically. High concentrations can lead to increased background fluorescence, while low concentrations may result in a poor signal-to-noise ratio. A starting range of 1-10 µM is recommended.

  • Metabolic Precursor Incubation Time: The incubation time for the metabolic precursor will vary depending on the cell type and the turnover rate of the target biomolecules. A time course experiment (e.g., 24, 48, and 72 hours) is recommended to determine the optimal labeling window.

  • Washing Steps: Thorough washing after the click chemistry reaction is essential to remove unbound fluorescent probe and reduce background signal.

Concluding Remarks

This compound is a versatile and powerful tool for the in situ labeling of biomolecules. Its excellent water solubility, far-red fluorescence, and compatibility with bioorthogonal click chemistry make it an ideal choice for a wide range of applications in cell biology and drug discovery. The protocols and guidelines provided in this document offer a starting point for researchers to implement this technology in their own experimental systems. As with any labeling technique, careful optimization of the experimental parameters is key to achieving high-quality, reproducible results.

References

Application Notes and Protocols for Multicolor Imaging with Sulfo Cy5.5-N3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo Cy5.5-N3 is a water-soluble, near-infrared (NIR) fluorescent dye equipped with an azide (B81097) (-N3) functional group. This feature makes it an ideal probe for bioorthogonal labeling via "click chemistry," a set of highly efficient and specific reactions. Its emission in the far-red region of the spectrum (approximately 694 nm) is advantageous for biological imaging as it minimizes autofluorescence from cellular components, leading to an improved signal-to-noise ratio.[1] These characteristics make this compound a powerful tool for multicolor fluorescence microscopy, flow cytometry, and in vivo imaging, enabling the precise visualization and tracking of biomolecules.

This document provides detailed protocols for utilizing this compound in multicolor imaging experiments, with a focus on studying cell surface receptors like the Epidermal Growth Factor Receptor (EGFR) and G-Protein Coupled Receptors (GPCRs).

Data Presentation: Quantitative Comparison of Fluorophores

The selection of appropriate fluorophores is critical for the success of multicolor imaging experiments. The following table provides a comparative overview of key photophysical properties of Sulfo Cy5.5 and other commonly used fluorescent dyes. While specific quantitative data for this compound in direct comparison to a wide range of dyes in identical multicolor setups is not extensively published, the data for the Cy5.5 family provides a strong reference. For demanding applications, Alexa Fluor dyes are often reported to have superior brightness and photostability.[2][3]

PropertySulfo Cy5.5Alexa Fluor 647FITCTRITC
Excitation Max (nm) ~675~650~495~557
Emission Max (nm) ~694~668~519~576
**Molar Extinction Coefficient (cm⁻¹M⁻¹) **~211,000~270,000~75,000~95,000
Quantum Yield ~0.21>0.3~0.9~0.2
Relative Brightness +++++++++++
Photostability GoodExcellentFairGood
Advantages Near-infrared emission, low autofluorescence, good for in vivo imaging.High brightness and photostability, less self-quenching.Traditional green fluorophore, widely available.Traditional red-orange fluorophore, good for dual labeling with FITC.
Disadvantages Less photostable than Alexa Fluor counterparts.[4]Higher cost.Prone to photobleaching, pH-sensitive.Moderate brightness.

Note: Brightness is a product of the molar extinction coefficient and quantum yield. Photostability and brightness of conjugates can be influenced by the degree of labeling and the local environment.

Experimental Protocols

Protocol 1: Two-Color Cell Surface Labeling and Imaging of EGFR

This protocol describes the labeling of two distinct cell surface proteins, for example, EGFR and another receptor of interest, using this compound and a green-emitting fluorophore. This is achieved by introducing an alkyne-modified sugar into the cell surface glycans, which can then be labeled with this compound, and using an antibody for the second target.

Materials:

  • Cells expressing EGFR and another surface marker of interest (e.g., HEK293 cells)

  • Complete cell culture medium

  • Azido-sugar (e.g., N-azidoacetylgalactosamine-tetraacylated (GalNAz))

  • Alkyne-functionalized fluorophore (e.g., DBCO-PEG4-FITC)

  • Primary antibody against the second target protein

  • Secondary antibody conjugated to a green fluorophore (e.g., Alexa Fluor 488)

  • This compound

  • Copper(II) Sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate (B8700270)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS

  • Bovine Serum Albumin (BSA)

  • Antifade mounting medium with DAPI

Procedure:

  • Metabolic Labeling:

    • Culture cells to 70-80% confluency.

    • Incubate cells with an azide-modified sugar (e.g., 25-50 µM GalNAz) in complete culture medium for 24-48 hours to allow incorporation into cell surface glycans.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling:

    • Prepare a fresh "click" reaction cocktail. For a 1 mL reaction, mix:

      • 10 µL of 20 mM CuSO4

      • 20 µL of 50 mM THPTA

      • 10 µL of 2 mM this compound

      • 940 µL of PBS

    • Add 20 µL of 100 mM sodium ascorbate to the cocktail immediately before use to initiate the reaction.

    • Wash the metabolically labeled cells twice with PBS.

    • Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

    • Wash the cells three times with PBS.

  • Immunofluorescence Staining:

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Block non-specific binding by incubating the cells with 2% BSA in PBS for 1 hour at room temperature.

    • Incubate the cells with the primary antibody against the second target protein (diluted in 2% BSA in PBS) for 1 hour at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate the cells with the Alexa Fluor 488-conjugated secondary antibody (diluted in 2% BSA in PBS) for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an antifade mounting medium containing DAPI.

    • Image the cells using a confocal microscope with appropriate laser lines and emission filters for DAPI (blue), Alexa Fluor 488 (green), and Sulfo Cy5.5 (far-red).

Protocol 2: Multicolor Flow Cytometry Analysis of Receptor Internalization

This protocol outlines a method to quantify the internalization of a specific cell surface receptor using this compound labeling in combination with an intracellular marker.

Materials:

  • Suspension cells expressing the receptor of interest

  • Cell culture medium

  • Alkyne-modified antibody or ligand that binds to the receptor of interest

  • This compound

  • Click chemistry reagents (as in Protocol 1)

  • Fixable viability dye (e.g., with emission in the violet or blue channel)

  • Intracellular marker antibody conjugated to a fluorophore (e.g., PE or APC)

  • Fixation/Permeabilization buffer

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Cell Surface Labeling:

    • Incubate the cells with the alkyne-modified antibody or ligand in culture medium for 30 minutes at 4°C to allow binding without internalization.

    • Wash the cells twice with cold PBS.

    • Perform the CuAAC reaction with this compound as described in Protocol 1, Step 2, keeping the cells on ice.

    • Wash the cells three times with cold flow cytometry staining buffer.

  • Receptor Internalization:

    • Resuspend the cells in pre-warmed culture medium and incubate at 37°C for various time points (e.g., 0, 15, 30, 60 minutes) to allow receptor internalization.

    • At each time point, stop the internalization process by placing the cells on ice and adding cold PBS.

  • Staining for Flow Cytometry:

    • Stain the cells with a fixable viability dye according to the manufacturer's instructions.

    • Fix and permeabilize the cells using a suitable fixation/permeabilization buffer.

    • Stain for the intracellular marker by incubating with the fluorophore-conjugated antibody for 30 minutes at room temperature.

    • Wash the cells twice with permeabilization buffer and resuspend in flow cytometry staining buffer.

  • Flow Cytometry Analysis:

    • Acquire the data on a flow cytometer.

    • Gate on live, single cells.

    • Analyze the geometric mean fluorescence intensity (gMFI) of Sulfo Cy5.5 in the appropriate channel at different time points to quantify receptor internalization.

    • Use single-color controls for compensation.

Visualizations

Experimental Workflow: Two-Color Cell Surface Labeling

G cluster_0 Metabolic Labeling cluster_1 Click Chemistry cluster_2 Immunofluorescence cluster_3 Imaging A Incubate cells with Azido-Sugar B Label with this compound via CuAAC A->B Incorporate Azide C Fix and Permeabilize Cells B->C Labelled Glycans D Primary Antibody Incubation C->D E Secondary Antibody (Alexa Fluor 488) Incubation D->E F Confocal Microscopy E->F Stained Cells

Caption: Workflow for two-color cell surface labeling.

Signaling Pathway: EGFR Activation

EGFR_Signaling EGF EGF EGFR EGFR Monomer EGF->EGFR Binding EGFR_dimer EGFR Dimer (Activated) EGFR->EGFR_dimer Dimerization & Autophosphorylation Grb2 Grb2 EGFR_dimer->Grb2 Recruitment SOS SOS Grb2->SOS Ras Ras-GDP SOS->Ras Ras_GTP Ras-GTP Ras->Ras_GTP GTP Exchange Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK Phosphorylation Cascade ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Simplified EGFR signaling pathway.

Signaling Pathway: GPCR Internalization and Signaling

GPCR_Signaling Ligand Ligand GPCR GPCR Ligand->GPCR Binding G_protein G Protein (αβγ) GPCR->G_protein Activation GRK GRK GPCR->GRK Phosphorylation AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Signaling Downstream Signaling PKA->Signaling Arrestin β-Arrestin GRK->Arrestin Recruitment Endocytosis Clathrin-mediated Endocytosis Arrestin->Endocytosis

Caption: GPCR signaling and internalization pathway.

References

Application Notes and Protocols for Sulfo Cy5.5-N3 in Fluorescence Resonance Energy Transfer (FRET) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Sulfo Cy5.5-N3 in Fluorescence Resonance Energy Transfer (FRET) studies. Sulfo Cy5.5, a bright and water-soluble cyanine (B1664457) dye, serves as an excellent acceptor in FRET pairs for monitoring molecular interactions, conformational changes, and enzyme activities. The azide (B81097) (N3) functionality allows for its specific covalent attachment to alkyne-modified biomolecules via "click chemistry," a highly efficient and bioorthogonal reaction.

Introduction to Sulfo Cy5.5 in FRET

Fluorescence Resonance Energy Transfer (FRET) is a non-radiative energy transfer process between two fluorophores, a donor and an acceptor, when they are in close proximity (typically 1-10 nm). The efficiency of FRET is exquisitely sensitive to the distance between the donor and acceptor, making it a powerful tool for studying dynamic biological processes.

Sulfo Cy5.5 is a far-red emitting fluorophore with spectral properties that make it an ideal FRET acceptor for a variety of commonly used donor dyes, such as Cy3 and Cy3.5. Its key advantages include:

  • High Extinction Coefficient and Quantum Yield: Leading to bright signal and high sensitivity.[1]

  • Excellent Water Solubility: The sulfonate groups enhance its solubility in aqueous buffers, making it ideal for labeling proteins and nucleic acids without causing aggregation.[1]

  • Photostability: Allowing for longer observation times in imaging experiments.

  • Bioorthogonal Conjugation: The azide group enables specific and efficient labeling of alkyne-modified biomolecules using copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC).

Quantitative Data for Sulfo Cy5.5 in FRET

For successful FRET experiments, a thorough understanding of the photophysical properties of the chosen dye pair is essential.

Table 1: Photophysical Properties of Sulfo Cy5.5
PropertyValueReference
Excitation Maximum (λex)~675 nm[1]
Emission Maximum (λem)~694 nm[1]
Molar Extinction Coefficient (ε)~250,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ)~0.20
Stokes Shift~19 nm[1]
Table 2: Common FRET Donors for Sulfo Cy5.5 and their Förster Distances (R₀)

The Förster distance (R₀) is the distance at which FRET efficiency is 50%. It is a critical parameter for designing FRET experiments. While the precise R₀ value can be influenced by the local environment and the specific biomolecules being labeled, the following table provides experimentally determined and calculated values for common FRET pairs.

Donor DyeDonor λem (nm)Acceptor λex (nm)R₀ (Å)Notes
Cy3~570~67550 - 60A widely used and well-characterized FRET pair. The exact R₀ can vary with the labeling site and linker length.
Cy3.5~595~675~55Theoretically calculated; offers a slightly longer wavelength donor option.[2][3]
Alexa Fluor 555~565~67550 - 60A common alternative to Cy3 with good photostability.
TAMRA~580~67545 - 55Another popular rhodamine-based donor.

Experimental Protocols

This section provides detailed protocols for labeling biomolecules with this compound via click chemistry and for performing a subsequent FRET experiment using sensitized emission imaging.

Protocol 1: Labeling of an Alkyne-Modified Protein with this compound via CuAAC

This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) for labeling a protein containing an unnatural amino acid with an alkyne group.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium ascorbate (B8700270)

  • Desalting column (e.g., PD-10)

  • Reaction tubes

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of THPTA in water.

    • Freshly prepare a 100 mM stock solution of sodium ascorbate in water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 10-50 µM in a reaction volume of 100 µL.

    • Add this compound from the stock solution to a final concentration of 100-500 µM (a 5-10 fold molar excess over the protein).

    • Premix the copper catalyst: combine the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio (e.g., 1 µL of 50 mM CuSO₄ and 5 µL of 50 mM THPTA).

    • Add the premixed copper catalyst to the reaction mixture to a final copper concentration of 50-100 µM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 1 mM.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C overnight.

  • Purification:

    • Remove the unreacted dye and catalyst by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer for the protein.

    • Collect the fractions containing the labeled protein.

  • Characterization:

    • Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the Sulfo Cy5.5 dye (at ~675 nm).

G cluster_prep Preparation cluster_reaction Click Reaction cluster_purification Purification cluster_analysis Analysis p Alkyne-Modified Protein mix Mix Reagents p->mix d This compound d->mix cat CuSO4 + Ligand cat->mix red Sodium Ascorbate red->mix incubate Incubate (RT, 1-2h) mix->incubate purify Desalting Column incubate->purify collect Collect Labeled Protein purify->collect analyze Spectroscopy (A280/A675) collect->analyze

Figure 1: Workflow for labeling an alkyne-modified protein with this compound.

Protocol 2: Sensitized Emission FRET Imaging and Data Analysis

This protocol outlines the steps for acquiring and analyzing FRET data using sensitized emission on a fluorescence microscope. This method involves exciting the donor and measuring the emission from both the donor and the acceptor.

Materials:

  • Dual-labeled sample (with a donor and Sulfo Cy5.5 as the acceptor)

  • Fluorescence microscope equipped with appropriate filter sets for the donor and acceptor, a sensitive camera (e.g., EMCCD or sCMOS), and image acquisition software.

  • Control samples: Donor-only and Acceptor-only labeled biomolecules.

  • Image analysis software (e.g., ImageJ/Fiji with FRET analysis plugins).

Procedure:

  • Microscope Setup:

    • Use filter cubes optimized for your FRET pair. For a Cy3 donor and Sulfo Cy5.5 acceptor, you will need:

      • Donor Excitation/Emission: ~530 nm excitation, ~570 nm emission.

      • Acceptor Excitation/Emission: ~650 nm excitation, ~700 nm emission.

      • FRET Channel: ~530 nm excitation, ~700 nm emission.

    • Set the camera exposure time and gain to achieve a good signal-to-noise ratio without saturating the detector.

  • Image Acquisition:

    • FRET Sample: Acquire three images of the dual-labeled sample:

      • Donor Image (IDD): Excite with the donor excitation wavelength and collect emission at the donor emission wavelength.

      • Acceptor Image (IAA): Excite with the acceptor excitation wavelength and collect emission at the acceptor emission wavelength.

      • FRET Image (IDA): Excite with the donor excitation wavelength and collect emission at the acceptor emission wavelength.

    • Control Samples:

      • Donor-only Sample: Acquire an image using the FRET channel settings (donor excitation, acceptor emission) to determine the amount of donor bleed-through into the acceptor channel.

      • Acceptor-only Sample: Acquire an image using the FRET channel settings (donor excitation, acceptor emission) to determine the amount of direct acceptor excitation by the donor excitation light.

  • Image Analysis (using ImageJ/Fiji):

    • Background Subtraction: Subtract the background fluorescence from all images.

    • Correction for Spectral Crosstalk:

      • Donor Bleed-through: Correct the FRET image for the fluorescence from the donor that leaks into the acceptor channel.

      • Direct Acceptor Excitation: Correct the FRET image for the fluorescence from the acceptor that is directly excited by the donor's excitation light.

    • Calculate FRET Efficiency (E): After corrections, the FRET efficiency can be calculated on a pixel-by-pixel basis using the following formula:

      • E = I_FRET / (I_FRET + γ * I_Donor)

      • Where I_FRET is the corrected FRET intensity, I_Donor is the donor intensity, and γ is a correction factor that accounts for the differences in quantum yield and detection efficiency between the donor and acceptor.

G cluster_acq Image Acquisition cluster_correct Image Correction cluster_calc FRET Calculation sample Dual-Labeled Sample donor_img Donor Image (IDD) sample->donor_img acceptor_img Acceptor Image (IAA) sample->acceptor_img fret_img FRET Image (IDA) sample->fret_img bg_sub Background Subtraction donor_img->bg_sub acceptor_img->bg_sub fret_img->bg_sub donor_bt Donor Bleed-through Correction bg_sub->donor_bt acceptor_de Direct Acceptor Excitation Correction donor_bt->acceptor_de fret_eff Calculate FRET Efficiency (E) acceptor_de->fret_eff fret_map Generate FRET Map fret_eff->fret_map

Figure 2: Workflow for sensitized emission FRET data acquisition and analysis.

Application Examples and Signaling Pathways

Sulfo Cy5.5-based FRET biosensors can be designed to monitor a wide range of cellular events.

Application 1: Kinase Activity Biosensor

A FRET-based biosensor for a specific kinase can be constructed by flanking a kinase-specific phosphorylation substrate peptide and a phospho-binding domain with a FRET donor and Sulfo Cy5.5.

  • Inactive State: In the absence of kinase activity, the donor and acceptor are separated, resulting in low FRET.

  • Active State: Upon phosphorylation by the target kinase, the phospho-binding domain binds to the phosphorylated substrate, forcing the donor and acceptor into close proximity and leading to a high FRET signal.

G cluster_inactive Inactive Kinase cluster_active Active Kinase inactive Donor Substrate PBD Acceptor (Sulfo Cy5.5) low_fret Low FRET inactive->low_fret active Donor Substrate-P PBD Acceptor (Sulfo Cy5.5) inactive->active Phosphorylation high_fret High FRET active->high_fret kinase Kinase kinase->inactive atp ATP atp->inactive

Figure 3: Principle of a kinase activity FRET biosensor.

Application 2: Caspase Activity Biosensor for Apoptosis Detection

A FRET-based biosensor for caspase activity can be designed by linking a FRET donor and Sulfo Cy5.5 with a peptide linker containing a specific caspase cleavage site (e.g., DEVD for caspase-3).

  • Intact State (No Apoptosis): The donor and acceptor are in close proximity, resulting in high FRET.

  • Cleaved State (Apoptosis): During apoptosis, active caspases cleave the linker, leading to the separation of the donor and acceptor and a loss of FRET.

G cluster_intact No Apoptosis cluster_cleaved Apoptosis intact Donor DEVD Linker Acceptor (Sulfo Cy5.5) high_fret High FRET intact->high_fret cleaved Donor Acceptor (Sulfo Cy5.5) intact->cleaved Cleavage low_fret Low FRET cleaved->low_fret caspase Active Caspase caspase->intact

Figure 4: Principle of a caspase activity FRET biosensor.

References

Troubleshooting & Optimization

How to reduce high background staining with Sulfo Cy5.5-N3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulfo Cy5.5-N3. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues of high background staining in their experiments. Below, you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges encountered when using this compound for fluorescence labeling.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background staining with this compound?

High background staining with this compound can arise from several factors, primarily related to the principles of click chemistry and general fluorescence staining techniques. The main culprits include:

  • Non-specific binding of the dye: this compound, like many fluorescent dyes, can non-specifically adhere to cellular components or the substrate, particularly if it possesses hydrophobic properties.[1][2]

  • Issues with the copper catalyst (in CuAAC): Copper ions used in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) can bind non-specifically to proteins and other biomolecules, leading to off-target signal.[3] Additionally, the copper catalyst, in the presence of a reducing agent, can generate reactive oxygen species (ROS) that may damage biomolecules and increase background.[3]

  • Suboptimal blocking: Inadequate blocking of non-specific binding sites on cells or tissues can lead to the dye or other reagents adhering indiscriminately.

  • Insufficient washing: Failure to thoroughly wash away unbound this compound and other reaction components is a common cause of high background.[4]

  • Autofluorescence: Biological specimens can have endogenous fluorophores that emit in the same spectral range as this compound, contributing to the overall background signal.[5]

Q2: How can I determine the source of the high background in my this compound staining?

A systematic approach with proper controls is the most effective way to pinpoint the source of high background.[4] Key controls include:

  • Unstained sample: This control, where the sample is processed through all steps except for the addition of this compound, will reveal the level of autofluorescence.[4]

  • "No-click" control (for click chemistry): In this control, one of the reactive partners (either the azide (B81097) or the alkyne) is omitted. This helps to determine if the high background is due to non-specific binding of the dye in the absence of a specific click reaction.

  • Secondary antibody alone control (if applicable): If you are using an antibody-based detection system in conjunction with click chemistry, this control helps to identify non-specific binding of the secondary antibody.[5]

Q3: Can the properties of this compound itself contribute to high background?

Yes, the physicochemical properties of the dye can play a role. Highly charged fluorescent dyes can contribute to non-specific binding.[5] Furthermore, the hydrophobicity of a dye is a strong predictor of its propensity for non-specific binding to substrates.[1][2] While "Sulfo" indicates that the dye is sulfonated to increase water solubility, residual hydrophobicity can still lead to non-specific interactions.

Troubleshooting Guides

This section provides detailed troubleshooting strategies to address high background staining with this compound.

Guide 1: Optimizing the Staining Protocol

High background is often a result of suboptimal experimental conditions. The following table summarizes key parameters to optimize.

ParameterRecommended ActionExpected Outcome
This compound Concentration Perform a concentration titration of the this compound dye to find the optimal balance between signal and background.[6]Reduced non-specific binding of the dye while maintaining a strong specific signal.
Blocking Increase the concentration or duration of the blocking step. Consider using a blocking buffer specifically designed to reduce background from charged dyes.[5]Minimized non-specific binding sites, leading to lower background.
Washing Increase the number and duration of washing steps after incubation with this compound.[3][4] Consider adding a mild detergent like Tween-20 to the wash buffer to help remove non-specifically bound dye.Thorough removal of unbound dye and reaction components, resulting in a cleaner background.
Copper Concentration (for CuAAC) Use a copper-chelating ligand (e.g., THPTA, BTTAA) in a 5-10 fold excess over the copper sulfate (B86663) to stabilize the Cu(I) and reduce non-specific binding.[3] A final wash with a copper chelator like EDTA can also help.Minimized non-specific copper-mediated fluorescence and side reactions.
Guide 2: Addressing Autofluorescence

Autofluorescence is the natural fluorescence of biological specimens and can be a significant source of background noise.

Troubleshooting StepDescription
Identify Autofluorescence Image an unstained sample using the same settings as your experimental samples to determine the baseline level of autofluorescence.[4]
Quench Autofluorescence Treat fixed cells with a quenching agent like 0.1% sodium borohydride (B1222165) in PBS for 10-15 minutes at room temperature.[4]
Choose Appropriate Filters Ensure that your microscope filter sets are optimized for this compound to minimize the detection of autofluorescence from other spectral regions.

Experimental Protocols

Protocol: General Workflow for this compound Staining using Click Chemistry (CuAAC)

This protocol provides a general framework. Optimization of concentrations and incubation times is recommended for each specific application.

  • Cell Seeding and Treatment:

    • Seed cells on a suitable substrate (e.g., glass coverslips).

    • Treat cells with a molecule containing an alkyne group to be incorporated into the target of interest.

  • Fixation and Permeabilization:

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash cells three times with PBS.

    • Permeabilize cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash cells three times with PBS.

  • Blocking:

    • Incubate cells with a blocking buffer (e.g., 3% BSA in PBS) for 30-60 minutes at room temperature.

  • Click Reaction:

    • Prepare a fresh click reaction cocktail. For a 100 µL reaction, mix:

      • This compound (final concentration 1-5 µM)

      • Copper (II) sulfate (final concentration 100 µM)

      • Copper ligand (e.g., THPTA) (final concentration 500 µM)

      • Reducing agent (e.g., sodium ascorbate) (final concentration 5 mM) in PBS.

    • Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature in the dark.

  • Washing:

    • Wash cells three to five times with PBS containing 0.1% Tween-20 for 5 minutes each.

    • Perform a final wash with PBS.

  • Counterstaining and Mounting (Optional):

    • Counterstain nuclei with a suitable dye (e.g., DAPI).

    • Mount the coverslip on a microscope slide with an appropriate mounting medium.

  • Imaging:

    • Image the sample using a fluorescence microscope with appropriate filter sets for this compound.

Visualizations

Experimental Workflow for this compound Staining

G cluster_prep Sample Preparation cluster_staining Staining cluster_imaging Analysis cell_seeding 1. Cell Seeding & Alkyne Treatment fixation 2. Fixation & Permeabilization cell_seeding->fixation blocking 3. Blocking fixation->blocking click_reaction 4. Click Reaction with this compound blocking->click_reaction washing 5. Washing click_reaction->washing counterstain 6. Counterstaining (Optional) washing->counterstain imaging 7. Fluorescence Imaging counterstain->imaging

Caption: A generalized workflow for cellular labeling using this compound via click chemistry.

Troubleshooting High Background Staining

G start High Background Observed unstained_control Check Unstained Control start->unstained_control autofluorescence High Background in Control? (Autofluorescence) unstained_control->autofluorescence Yes no_click_control Check 'No-Click' Control unstained_control->no_click_control No solution_autofluorescence Solution: Quench Autofluorescence (e.g., Sodium Borohydride) autofluorescence->solution_autofluorescence Yes nonspecific_dye High Background in Control? (Non-specific Dye Binding) no_click_control->nonspecific_dye Yes solution_dye_binding Solution: Optimize Protocol - Decrease Dye Concentration - Increase Washing - Improve Blocking nonspecific_dye->solution_dye_binding Yes solution_click_reaction Solution: Optimize Click Reaction - Titrate Copper - Use Chelating Ligand nonspecific_dye->solution_click_reaction No end Low Background Achieved solution_autofluorescence->end solution_dye_binding->end solution_click_reaction->end

Caption: A decision tree for troubleshooting high background staining with this compound.

References

Troubleshooting low fluorescence signal in Sulfo Cy5.5-N3 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulfo Cy5.5-N3 experiments. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to low fluorescence signals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a water-soluble, far-red fluorescent dye containing an azide (B81097) (-N3) group.[1][2][3] It is primarily used in bioorthogonal chemistry, specifically in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, to fluorescently label biomolecules containing a compatible alkyne group.[4] Its high water solubility, owing to the presence of sulfonate groups, makes it ideal for labeling sensitive proteins and other biomolecules in aqueous environments without the need for organic co-solvents.[5][6][7]

Q2: What are the spectral properties of Sulfo Cy5.5?

Sulfo Cy5.5 is a far-red dye, which helps to minimize background autofluorescence from biological samples.[8][9] The approximate excitation and emission maxima are around 675 nm and 694 nm, respectively.[1]

Q3: How should I store this compound?

Proper storage is crucial to maintain the dye's reactivity and fluorescence. For long-term storage, it is recommended to store the solid dye at -20°C in the dark and desiccated.[2][5][6][10] Stock solutions, typically prepared in anhydrous DMSO or DMF, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[4][11] When stored at -20°C, stock solutions should be used within a month, while storage at -80°C can extend their shelf life to six months.[4]

Troubleshooting Guide: Low Fluorescence Signal

A weak or absent fluorescent signal is a common issue in labeling experiments. The following sections address potential causes and provide solutions.

Problem 1: Inefficient Labeling Reaction (Click Chemistry)

Q: My target molecule is not being efficiently labeled with this compound. What could be the issue?

A: Inefficient click chemistry reactions can be a primary cause of low fluorescence. Here are several factors to consider:

  • Catalyst and Ligand Issues (for CuAAC):

    • Copper (I) Oxidation: The active catalyst in CuAAC is Copper (I), which can be readily oxidized to the inactive Copper (II) state. Ensure that a reducing agent, such as sodium ascorbate (B8700270), is freshly prepared and used in sufficient concentration.[11]

    • Ligand Concentration: A ligand like TBTA is often used to stabilize the Copper (I) ion and improve reaction efficiency. Optimize the concentration of the ligand.[11]

  • Reactant Quality and Concentration:

    • Dye Degradation: Ensure your this compound has been stored correctly and is not expired. Prepare fresh stock solutions in anhydrous DMSO.[11]

    • Alkyne-modified Biomolecule: Verify the successful incorporation and integrity of the alkyne group on your target biomolecule.

    • Reactant Concentrations: Optimize the concentrations of the dye, your target molecule, the copper catalyst, and the reducing agent.

  • Reaction Buffer and Conditions:

    • Buffer Composition: Avoid buffers containing components that can interfere with the click reaction, such as chelating agents (e.g., EDTA) which can sequester the copper catalyst.

    • pH: While cyanine (B1664457) dyes are generally stable over a broad pH range (pH 4-10), the click reaction itself may have an optimal pH.[9][12]

    • Reaction Time and Temperature: Ensure sufficient incubation time and an appropriate temperature for the reaction to proceed to completion.

Problem 2: Issues with the Labeled Conjugate

Q: I've confirmed the labeling reaction worked, but the fluorescence of my purified conjugate is still low. Why?

A: Even with successful labeling, several factors can lead to a low fluorescent signal from the final conjugate.

  • Low Degree of Labeling (DOL):

    • The DOL, or the average number of dye molecules per biomolecule, directly impacts the brightness of the conjugate.[12] A low DOL will result in a dim signal.[8] You may need to adjust the molar ratio of dye to your target molecule in the labeling reaction to achieve a higher DOL.[13][14]

  • Fluorescence Quenching:

    • Self-Quenching (High DOL): Conversely, an excessively high DOL can lead to self-quenching, where the fluorophores are too close to each other and their fluorescence is diminished.[8] The optimal DOL for antibodies is typically between 3 and 7.[8]

    • Environmental Quenching: The local environment of the dye on the biomolecule can affect its fluorescence. Changes in protein conformation upon labeling could lead to quenching. The fluorescence of cyanine dyes can also be dependent on the adjacent nucleobase sequence in labeled DNA.[15][16]

  • Purification Issues:

    • Loss of Conjugate: Ensure your purification method (e.g., size exclusion chromatography, dialysis) is suitable for your biomolecule and is not leading to significant loss of the labeled product.

    • Incomplete Removal of Unreacted Dye: While this typically leads to high background, it can also interfere with accurate quantification of the conjugate concentration and DOL.

Problem 3: Suboptimal Imaging or Detection Settings

Q: My labeled conjugate seems fine, but I'm not getting a strong signal on my imager/microscope. What should I check?

A: The settings of your detection instrument are critical for obtaining a good signal.

  • Incorrect Filter Sets: Ensure that the excitation and emission filters on your instrument are appropriate for Sulfo Cy5.5 (Ex ~675 nm, Em ~694 nm).[1][17] Mismatched filters are a common cause of poor signal detection.[17]

  • Laser Power and Exposure Time:

    • Low Excitation: The laser power might be too low to sufficiently excite the fluorophore.

    • Photobleaching: Sulfo Cy5.5, like all fluorophores, is susceptible to photobleaching (light-induced degradation).[18] Minimize exposure to the excitation light and use an antifade mounting medium if possible for microscopy.[8]

  • Detector Settings: Optimize the gain and other detector settings on your instrument to enhance signal detection without significantly increasing noise.

Quantitative Data Summary

Table 1: Spectral and Physicochemical Properties of Sulfo Cy5.5 Dyes

PropertyValueReference(s)
Excitation Maximum (Ex)~675 nm[1]
Emission Maximum (Em)~694 nm[1]
Extinction Coefficient (ε)~209,000 M⁻¹cm⁻¹[19]
Quantum Yield (Φ)~0.2[19]
SolubilityGood in water, DMF, DMSO[6][7]
pH SensitivityRelatively insensitive from pH 4-10[9][12]

Table 2: Recommended Storage Conditions

FormTemperatureDurationConditionsReference(s)
Solid-20°C12-24 monthsDark, Desiccated[2][5][10]
Stock Solution (-20°C)-20°C1 monthAliquoted, Protected from light[4]
Stock Solution (-80°C)-80°C6 monthsAliquoted, Protected from light[4]

Experimental Protocols

Protocol 1: General Procedure for Labeling an Alkyne-Modified Protein with this compound (CuAAC)

This protocol is a general guideline and should be optimized for your specific protein and application.

  • Prepare Stock Solutions:

    • This compound: Prepare a 10 mM stock solution in anhydrous DMSO.[11]

    • Alkyne-Protein: Prepare your protein in a copper-free and amine-free buffer (e.g., PBS, pH 7.4).

    • Copper (II) Sulfate (CuSO₄): Prepare a 10 mM stock solution in deionized water.

    • TBTA Ligand: Prepare a 10 mM stock solution in DMSO.

    • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution must be prepared fresh immediately before use.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine your alkyne-modified protein and this compound. A molar excess of 5-20 fold of the dye over the protein is a good starting point.

    • Add the TBTA ligand to the reaction mixture.

    • Premix the CuSO₄ and sodium ascorbate solutions, then add this mixture to the reaction tube to initiate the click reaction.

    • The final concentrations of reactants will need optimization, but typical starting points are:

      • Protein: 1-10 mg/mL

      • This compound: 5-20 molar excess

      • CuSO₄: 0.1-1 mM

      • TBTA: 0.5-5 mM

      • Sodium Ascorbate: 1-5 mM

    • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purification:

    • Remove unreacted dye and other reaction components using a suitable method for your protein, such as size exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis against PBS.[20]

  • Characterization:

    • Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and ~675 nm (for Sulfo Cy5.5).

Visualizations

Troubleshooting_Low_Fluorescence start_node Low Fluorescence Signal Detected cat1 Check Labeling Reaction Efficiency start_node->cat1 cat2 Evaluate Labeled Conjugate Quality start_node->cat2 cat3 Optimize Imaging/Detection Setup start_node->cat3 sub1_1 Verify Reactant Quality (Dye, Biomolecule) cat1->sub1_1 sub1_2 Optimize Click Chemistry Components (CuSO4, Reductant, Ligand) cat1->sub1_2 sub1_3 Check Reaction Conditions (Buffer, pH, Time, Temp) cat1->sub1_3 sub2_1 Determine Degree of Labeling (DOL) cat2->sub2_1 sub2_2 Assess for Quenching (Self-quenching vs. Environmental) cat2->sub2_2 sub2_3 Confirm Purification Efficacy (Removal of free dye, conjugate recovery) cat2->sub2_3 sub3_1 Use Correct Filter Sets (Ex: ~675nm, Em: ~694nm) cat3->sub3_1 sub3_2 Adjust Excitation Power & Exposure Time (Avoid Photobleaching) cat3->sub3_2 sub3_3 Optimize Detector Settings (Gain) cat3->sub3_3

Caption: Troubleshooting workflow for low fluorescence signals.

Experimental_Workflow prep 1. Prepare Reactants - Alkyne-Biomolecule - this compound Stock - Fresh Catalyst/Reductant mix 2. Combine Reactants (Protein, Dye, Ligand) prep->mix initiate 3. Initiate Reaction (Add Cu+/Reductant) mix->initiate incubate 4. Incubate (Room Temp, 1-2h, Dark) initiate->incubate purify 5. Purify Conjugate (e.g., Size Exclusion Chromatography) incubate->purify analyze 6. Analyze Product - Determine DOL - Assess Purity purify->analyze image 7. Imaging/Detection analyze->image

Caption: Experimental workflow for this compound labeling.

Quenching_Diagram cluster_optimal Optimal Labeling (Bright Signal) cluster_quenched Over-labeling (Quenched Signal) A Cy5.5 B Cy5.5 C Cy5.5 Protein1 Protein D Cy5.5 E Cy5.5 D->E Quenching F Cy5.5 E->F Quenching G Cy5.5 H Cy5.5 G->H Quenching Protein2 Protein

Caption: Self-quenching due to high degree of labeling.

References

Technical Support Center: Preventing Aggregation of Sulfo Cy5.5-N3 Labeled Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of aggregation of Sulfo Cy5.5-N3 labeled conjugates. Aggregation can lead to significant experimental artifacts, including decreased fluorescence, altered spectroscopic properties, and reduced binding affinity, ultimately compromising research outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to aggregation?

This compound is a water-soluble, far-red fluorescent dye commonly used for labeling biomolecules through click chemistry.[1] Like other cyanine (B1664457) dyes, this compound has a planar aromatic structure that can lead to intermolecular interactions, primarily through hydrophobic and van der Waals forces, resulting in self-aggregation, especially in aqueous solutions at high concentrations.[2] The sulfonate groups on the molecule enhance its water solubility and help mitigate aggregation to some extent.[1]

Q2: How can I detect aggregation of my this compound conjugate?

Aggregation can be detected using several methods:

  • Visual Inspection: The most straightforward method is to visually inspect the solution for turbidity, precipitation, or color change.

  • UV-Vis Spectroscopy: Aggregation of cyanine dyes often leads to changes in the absorption spectrum. H-aggregates typically show a blue-shifted absorption peak, while J-aggregates exhibit a red-shifted and sharpened peak.[3]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. An increase in the hydrodynamic radius or the appearance of multiple peaks can indicate the presence of aggregates.

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. The appearance of earlier eluting peaks compared to the monomeric conjugate is a clear indication of aggregation.[4]

Q3: Can aggregation of this compound conjugates be reversed?

In some cases, aggregation can be reversed. Mild sonication can help disperse small aggregates. Dilution of the conjugate solution is often an effective first step. Additionally, modifying the buffer conditions, such as adjusting pH or ionic strength, or adding disaggregating agents like non-ionic surfactants, may help to break up existing aggregates.

Q4: What are the ideal storage conditions for this compound and its conjugates to minimize aggregation?

For long-term storage, it is recommended to store this compound and its conjugates at -20°C or -80°C, protected from light.[5][6] Stock solutions are often prepared in anhydrous DMSO and should be stored in small aliquots to avoid repeated freeze-thaw cycles.[6][7] For aqueous solutions of conjugates, flash-freezing in liquid nitrogen before storing at -80°C is recommended to prevent the formation of ice crystals that can promote aggregation.

Troubleshooting Guides

Issue 1: Low fluorescence intensity of the labeled conjugate.
Possible Cause Troubleshooting Steps
Aggregation-induced quenching 1. Visually inspect the solution for any signs of precipitation or cloudiness. 2. Perform UV-Vis spectroscopy to check for spectral shifts indicative of aggregation. 3. Analyze by Dynamic Light Scattering (DLS) to determine the size distribution and identify larger species. 4. Dilute the conjugate to a lower concentration and re-measure fluorescence.
Photobleaching 1. Minimize exposure of the conjugate to light during handling and storage. 2. Use photostabilizing agents in your imaging buffer if applicable.
Suboptimal buffer conditions 1. Ensure the pH of the buffer is within the optimal range for Sulfo Cy5.5, which is generally between 4 and 10.[8] 2. Test different buffer compositions to see if fluorescence intensity improves.
Issue 2: Unexpected peaks during Size Exclusion Chromatography (SEC).
Possible Cause Troubleshooting Steps
Presence of aggregates 1. Early eluting peaks are indicative of high molecular weight aggregates.[4] 2. Optimize the mobile phase by increasing the ionic strength (e.g., adding 150-500 mM NaCl) to disrupt electrostatic interactions that can contribute to aggregation. 3. Add a non-ionic surfactant (e.g., 0.05% Tween-20) to the mobile phase to reduce hydrophobic interactions.
Non-specific interactions with the column matrix 1. Increase the salt concentration of the mobile phase. 2. Consider a different SEC column with a matrix that has lower non-specific binding properties.
Presence of free, unreacted dye 1. A late-eluting peak corresponding to the molecular weight of the free dye may be present. 2. Improve the purification protocol after the labeling reaction to ensure complete removal of unreacted dye.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters to consider when working with this compound conjugates.

Table 1: Recommended Buffer Conditions and Additives to Prevent Aggregation

ParameterRecommended Range/ConcentrationRationale
pH 7.0 - 8.5Maintains the stability of the dye and the conjugate. Sulfo-Cy5 conjugates are generally stable in a pH range of 4-10.[8] Labeling reactions are often performed at a pH of 8.5 ± 0.5.
Ionic Strength (NaCl) 150 - 500 mMIncreasing ionic strength can disrupt electrostatic interactions that may contribute to aggregation.[1]
Tween-20 0.01% - 0.1% (v/v)A non-ionic surfactant that reduces hydrophobic interactions between molecules, thereby preventing aggregation.
Glycerol 5% - 20% (v/v)Acts as a cryoprotectant and can help to stabilize proteins and reduce aggregation.

Table 2: Typical Experimental Parameters for Aggregation Analysis

TechniqueParameterTypical Value/RangePurpose
UV-Vis Spectroscopy Wavelength Scan400 - 800 nmTo observe the full absorption spectrum and identify any shifts in the maximal absorbance wavelength.
Dynamic Light Scattering (DLS) Conjugate Concentration0.1 - 1.0 mg/mLTo ensure sufficient scattering for accurate size determination.
Temperature25 °CTo maintain consistency and mimic typical experimental conditions.
Size Exclusion Chromatography (SEC) Mobile PhasePBS with 150-500 mM NaClTo minimize non-specific interactions and aggregation during separation.
Flow Rate0.5 - 1.0 mL/minTo ensure proper separation of monomer from aggregates.

Experimental Protocols

Protocol 1: Detection of Aggregation using UV-Vis Spectroscopy
  • Prepare a solution of the this compound conjugate in the desired buffer at a known concentration (e.g., 1 µM).

  • Use the same buffer as a blank to zero the spectrophotometer.

  • Acquire the absorbance spectrum of the conjugate solution from 400 nm to 800 nm.

  • Analysis:

    • An ideal, monomeric Sulfo Cy5.5 conjugate should exhibit a primary absorption peak around 675 nm.

    • The presence of a significant shoulder or a distinct peak at a shorter wavelength (blue-shift) is indicative of H-aggregation.

    • A sharpening of the main peak and a shift to a longer wavelength (red-shift) suggests the formation of J-aggregates.

Protocol 2: Analysis of Aggregation by Dynamic Light Scattering (DLS)
  • Sample Preparation:

    • Filter the conjugate solution through a 0.22 µm syringe filter to remove any large particulates.

    • Prepare the sample in a clean, dust-free cuvette at a concentration of 0.1-1.0 mg/mL.

  • Instrument Setup:

    • Set the instrument to the appropriate temperature (e.g., 25 °C).

    • Allow the sample to equilibrate to the set temperature for at least 5 minutes.

  • Data Acquisition:

    • Perform multiple measurements to ensure reproducibility.

  • Data Analysis:

    • Analyze the correlation function to obtain the size distribution profile.

    • A monodisperse sample will show a single, narrow peak corresponding to the hydrodynamic radius of the monomeric conjugate.

    • The presence of larger species or a high polydispersity index (PDI) indicates aggregation.

Protocol 3: Quantification of Aggregates using Size Exclusion Chromatography (SEC)
  • System Preparation:

    • Equilibrate the SEC column with a filtered and degassed mobile phase (e.g., Phosphate Buffered Saline, pH 7.4, containing 150 mM NaCl).

  • Sample Preparation:

    • Filter the conjugate sample through a 0.22 µm syringe filter.

  • Injection and Separation:

    • Inject a defined volume of the sample onto the column.

    • Run the separation at a constant flow rate (e.g., 0.8 mL/min).

  • Detection and Analysis:

    • Monitor the elution profile using a UV detector at 280 nm (for protein) and ~675 nm (for Sulfo Cy5.5).

    • Integrate the peak areas to quantify the relative amounts of monomer, dimer, and higher-order aggregates. Aggregates will elute before the monomer peak.

Visualizations

Aggregation_Pathway cluster_0 Factors Promoting Aggregation cluster_1 Aggregation States cluster_2 Consequences High Concentration High Concentration Monomer Monomeric Conjugate Hydrophobic Interactions Hydrophobic Interactions Suboptimal pH Suboptimal pH High Ionic Strength High Ionic Strength Freeze-Thaw Cycles Freeze-Thaw Cycles Dimer Dimer Monomer->Dimer Dimerization Higher-Order Aggregates Higher-Order Aggregates Dimer->Higher-Order Aggregates Further Aggregation Decreased Fluorescence Decreased Fluorescence Higher-Order Aggregates->Decreased Fluorescence Altered Spectra Altered Spectra Higher-Order Aggregates->Altered Spectra Reduced Activity Reduced Activity Higher-Order Aggregates->Reduced Activity

Caption: Factors leading to the aggregation of this compound conjugates and its consequences.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Assessment cluster_2 Quantitative Analysis cluster_3 Mitigation Strategies start Suspected Aggregation (e.g., low fluorescence) visual Visual Inspection start->visual uv_vis UV-Vis Spectroscopy start->uv_vis dls Dynamic Light Scattering (DLS) uv_vis->dls Spectral shift observed sec Size Exclusion Chromatography (SEC) uv_vis->sec Spectral shift observed optimize Optimize Buffer Conditions (pH, Ionic Strength) dls->optimize additives Add Anti-Aggregation Agents (e.g., Tween-20) dls->additives dilute Dilute Conjugate dls->dilute sec->optimize sec->additives sec->dilute

Caption: A workflow for troubleshooting the aggregation of this compound conjugates.

References

Technical Support Center: Optimizing Sulfo Cy5.5-N3 Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of Sulfo Cy5.5-N3 click chemistry reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a water-soluble, far-red fluorescent dye functionalized with an azide (B81097) group. Its key features include:

  • High Water Solubility: The presence of sulfo groups enhances its solubility in aqueous buffers, making it ideal for labeling biomolecules without the need for organic co-solvents.[1]

  • Bright Far-Red Fluorescence: It has an excitation maximum of around 675 nm and an emission maximum of approximately 694 nm, placing it in the far-red region of the spectrum, which is beneficial for in vivo imaging due to reduced background autofluorescence.[1]

  • Click Chemistry Reactive: The azide (-N3) group allows for covalent conjugation to alkyne-modified molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).

Q2: Which type of click chemistry should I use with this compound: CuAAC or SPAAC?

The choice between CuAAC and SPAAC depends on your specific application:

  • CuAAC (Copper(I)-Catalyzed Azide-Alkyne Cycloaddition): This is a highly efficient and rapid reaction. However, the copper catalyst can be toxic to living cells.[2] Therefore, CuAAC is best suited for labeling purified biomolecules in vitro.

  • SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): This reaction is "copper-free" and thus bioorthogonal, meaning it can be performed in living cells and organisms without causing toxicity.[3][4] SPAAC is the preferred method for in vivo labeling and studies on sensitive biological systems. It typically involves reacting the azide with a strained alkyne, such as dibenzocyclooctyne (DBCO).[4]

Q3: How do I purify my Sulfo Cy5.5-labeled biomolecule after the click reaction?

Removal of unreacted dye is crucial to avoid high background in downstream applications. Common purification methods include:

  • Size-Exclusion Chromatography (e.g., Sephadex G-25): This is a widely used method to separate the larger labeled protein from the smaller, unreacted dye molecules.[5][6][7]

  • Spin Columns: A rapid method for small-scale purifications, working on the principle of gel filtration.[7][8]

  • Dialysis: A simple and cost-effective method for removing small molecules from larger proteins by diffusion across a semi-permeable membrane.[7]

Q4: How can I determine the concentration and degree of labeling (DOL) of my Sulfo Cy5.5-conjugate?

The DOL, which is the average number of dye molecules per biomolecule, can be calculated using spectrophotometry. You will need to measure the absorbance of your purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Sulfo Cy5.5 (~675 nm).

Troubleshooting Guides

Problem 1: Low or No Product Yield
Potential Cause Suggested Solution
Inactive Catalyst (CuAAC) The active catalyst is Cu(I), which can be oxidized to inactive Cu(II). Ensure you are using a fresh solution of a reducing agent like sodium ascorbate (B8700270) to generate Cu(I) in situ from a Cu(II) source (e.g., CuSO₄). Perform the reaction under an inert atmosphere (nitrogen or argon) if possible.
Ineffective Ligand (CuAAC) Use a copper-chelating ligand such as THPTA or TBTA to stabilize the Cu(I) catalyst and accelerate the reaction. Ensure the correct ligand-to-copper ratio is used (typically ranging from 1:1 to 5:1).
Poor Substrate Solubility Although this compound is water-soluble, your alkyne-modified biomolecule may not be. Consider using a co-solvent system (e.g., DMSO/water or DMF/water) to improve solubility.
Steric Hindrance The bulky nature of the Sulfo Cy5.5 dye can sterically hinder the reaction.[9][10] If you suspect this, try increasing the reaction time and/or temperature. Using a longer, more flexible linker on either the dye or the alkyne partner can also help.
Incorrect pH For CuAAC, the reaction is generally efficient over a wide pH range (4-11).[2][11] However, for protein labeling, a pH of 7-9 is commonly used to balance reaction efficiency and protein stability.[2]
Inhibitors in Buffer Buffers containing chelating agents (e.g., EDTA), high concentrations of thiols, or primary amines (e.g., Tris) can interfere with the copper catalyst in CuAAC.[6] Purify your biomolecule into a compatible buffer like PBS before the reaction.
Problem 2: High Background or Non-Specific Staining in Imaging Applications
Potential Cause Suggested Solution
Excess Unreacted Dye Ensure thorough purification of the labeled biomolecule to remove all free this compound.[7] Increase the number and duration of washing steps after the staining procedure.[12]
Non-Specific Binding of the Dye Decrease the concentration of the this compound conjugate used for staining.[12] Include a blocking agent, such as Bovine Serum Albumin (BSA), in your buffers to reduce non-specific binding.[12]
Copper-Mediated Fluorescence (CuAAC) Residual copper can sometimes cause background fluorescence. Perform a final wash with a copper chelator like EDTA.[12]
Side Reactions with Thiols (SPAAC) Some strained alkynes (like cyclooctynes) can react with free thiols (e.g., in cysteine residues). To prevent this, you can pre-treat your sample with a thiol-blocking agent like N-ethylmaleimide (NEM).[12]

Quantitative Data Summary

The optimal reaction conditions should be empirically determined for each specific application. The following tables provide recommended starting concentrations and conditions based on literature for similar click chemistry reactions.

Table 1: Recommended Reagent Concentrations for CuAAC with this compound

Reagent Recommended Concentration Range Notes
Alkyne-modified Biomolecule1 - 100 µMLower concentrations may require longer reaction times or higher catalyst loading.
This compound1.1 - 10 molar equivalents (relative to alkyne)A slight excess of the dye is typically used.
Copper(II) Sulfate (CuSO₄)50 - 500 µM
Copper Ligand (e.g., THPTA)250 µM - 2.5 mM (5:1 ratio to CuSO₄)A 5-fold excess of ligand to copper is often recommended to stabilize the Cu(I) and protect the biomolecule.
Reducing Agent (e.g., Sodium Ascorbate)1 - 5 mMA fresh solution should always be used.

Table 2: Recommended Reagent Concentrations for SPAAC with this compound

Reagent Recommended Concentration Range Notes
DBCO-modified Biomolecule1 - 100 µM
This compound1.1 - 3 molar equivalents (relative to DBCO)A smaller excess is often needed compared to CuAAC due to the high reactivity of strained alkynes.
Reaction Time1 - 24 hoursReaction progress should be monitored.
TemperatureRoom Temperature to 37°CHigher temperatures can increase the reaction rate.

Experimental Protocols

Protocol 1: CuAAC Labeling of an Alkyne-Modified Protein with this compound

This protocol provides a general guideline for labeling 1 mg of a 50 kDa alkyne-modified protein.

Materials:

  • Alkyne-modified protein in a copper-free, amine-free buffer (e.g., PBS).

  • This compound.

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water).

  • THPTA ligand stock solution (e.g., 100 mM in water).

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, prepared fresh).

  • Purification column (e.g., Sephadex G-25).

Procedure:

  • Prepare the Protein Solution: Dissolve 1 mg of the alkyne-modified protein in 500 µL of PBS to a final concentration of 2 mg/mL (~40 µM).

  • Prepare the Click-IT® Cocktail: In a separate microcentrifuge tube, prepare the catalyst premix. It is crucial to add the reagents in the specified order.

    • Add 5 µL of the 100 mM THPTA solution (final concentration ~1 mM).

    • Add 5 µL of the 20 mM CuSO₄ solution (final concentration ~200 µM).

    • Vortex briefly to mix.

  • Add this compound: Add a 3-fold molar excess of this compound to the protein solution. For a 40 µM protein solution, this would be a final concentration of 120 µM.

  • Initiate the Reaction: Add the catalyst premix to the protein/dye mixture. Finally, add 10 µL of the freshly prepared 100 mM sodium ascorbate solution (final concentration ~2 mM).

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

  • Purification: Purify the Sulfo Cy5.5-labeled protein using a desalting column (e.g., Sephadex G-25) to remove excess dye and reaction components.[5][6]

Protocol 2: SPAAC Labeling of a DBCO-Modified Protein with this compound

This protocol provides a general guideline for labeling a DBCO-modified protein.

Materials:

  • DBCO-modified protein in a suitable buffer (e.g., PBS).

  • This compound.

  • Purification column.

Procedure:

  • Prepare the Protein Solution: Dissolve your DBCO-modified protein in a suitable buffer to a concentration of 1-10 mg/mL.

  • Add this compound: Add a 1.5 to 3-fold molar excess of this compound to the protein solution.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 4 to 24 hours, protected from light. The optimal time will depend on the reactivity of your specific DBCO reagent and the concentrations used.

  • Purification: Purify the labeled protein using your chosen method (e.g., size-exclusion chromatography) to remove any unreacted dye.

Visualizations

CuAAC_Workflow cluster_prep Preparation cluster_reaction Click Reaction cluster_purification Purification Prot Alkyne-Protein in PBS Mix Reaction Mixture Prot->Mix Dye This compound Stock Solution Dye->Mix Cu CuSO4 Stock Cu->Mix Ligand THPTA Stock Ligand->Mix Asc Sodium Ascorbate (Fresh) Asc->Mix Purify Size-Exclusion Chromatography Mix->Purify Product Purified Sulfo Cy5.5-Protein Purify->Product SPAAC_Workflow cluster_prep_spaac Preparation cluster_reaction_spaac Click Reaction (Copper-Free) cluster_purification_spaac Purification Prot_DBCO DBCO-Protein in Buffer Mix_SPAAC Reaction Mixture Prot_DBCO->Mix_SPAAC Dye_Azide This compound Stock Solution Dye_Azide->Mix_SPAAC Purify_SPAAC Purification (e.g., SEC) Mix_SPAAC->Purify_SPAAC Product_SPAAC Purified Sulfo Cy5.5-Protein Purify_SPAAC->Product_SPAAC Troubleshooting_Logic Start Low Reaction Yield? CuAAC CuAAC Reaction? Start->CuAAC Yes SPAAC SPAAC Reaction? Start->SPAAC No CheckCatalyst Check Catalyst: - Fresh Reducing Agent? - Use Ligand? CuAAC->CheckCatalyst Yes CheckConditions Optimize Conditions: - Increase Time/Temp? - Adjust pH? - Check Buffer? CuAAC->CheckConditions No SPAAC->CheckConditions Yes CheckCatalyst->CheckConditions CheckReagents Check Reagents: - Purity? - Correct Stoichiometry? CheckConditions->CheckReagents CheckSterics Consider Steric Hindrance: - Use Longer Linker? Success Yield Improved CheckSterics->Success CheckReagents->CheckSterics

References

Common mistakes to avoid when using Sulfo Cy5.5-N3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing Sulfo Cy5.5-N3 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for this compound?

Proper storage and handling are crucial for maintaining the stability and performance of this compound. Incorrect storage can lead to degradation of the azide (B81097) functional group and a decrease in fluorescence.

Data Presentation: Recommended Storage Conditions

ConditionSolid FormIn Solvent
Temperature -20°C (protect from light)-80°C or -20°C (protect from light)
Duration Up to 24 months-80°C: up to 6 months; -20°C: up to 1 month[1]

Handling Recommendations:

  • Aliquoting: Upon receipt, it is recommended to aliquot the dye into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1]

  • Light Protection: this compound is light-sensitive. Always protect the solid dye and solutions from light to prevent photobleaching.[1]

  • Solvent Choice: For stock solutions, use anhydrous dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).[2] For aqueous reactions, the sulfonated nature of the dye provides good water solubility.[]

Q2: My fluorescence signal is weak or absent after the click chemistry reaction. What are the possible causes and solutions?

A weak or no fluorescence signal is a common issue that can stem from various factors throughout the experimental workflow.

Troubleshooting Guide: Weak or No Fluorescence Signal

Possible Cause Troubleshooting Steps
Inefficient Click Reaction For Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): - Inactive Copper Catalyst: Ensure a fresh solution of a reducing agent like sodium ascorbate (B8700270) is used to maintain copper in the active Cu(I) state.[4] Degas solvents to remove oxygen, which can oxidize Cu(I).[4]- Ligand Issues: Use a copper-chelating ligand (e.g., THPTA, BTTAA) to stabilize the Cu(I) catalyst and improve reaction efficiency. The optimal ligand-to-copper ratio is typically between 1:1 and 5:1.[4]- Incorrect Stoichiometry: A slight excess (1.1 to 2-fold) of one reactant can drive the reaction to completion.[4]For Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): - Cyclooctyne (B158145) Reactivity: The choice of cyclooctyne (e.g., DBCO, BCN) significantly impacts reaction kinetics. Ensure the chosen cyclooctyne is appropriate for your experimental timeframe.[5]
Low Labeling Density Optimize the dye-to-biomolecule labeling ratio by performing a titration experiment. Over-labeling can lead to self-quenching of the fluorescent signal.[6]
Photobleaching Minimize exposure of the sample to excitation light.[6] Use an anti-fade mounting medium for microscopy.[6] Consider using more photostable alternatives if photobleaching is severe.[6]
Incorrect Buffer Conditions Maintain a slightly basic pH (around 7.5) in the imaging buffer, as acidic environments can decrease the photostability of cyanine (B1664457) dyes.[6]
Degraded this compound Ensure the dye has been stored correctly and is within its recommended shelf life. If in doubt, use a fresh aliquot or lot of the dye.

Logical Relationship: Troubleshooting Weak Fluorescence Signal

G start Weak or No Fluorescence Signal reagent Reagent Integrity start->reagent protocol Protocol Optimization start->protocol imaging Imaging Parameters start->imaging dye_quality Use fresh this compound Proper storage reagent->dye_quality Check Dye Quality catalyst_activity Fresh reducing agent Use of ligand reagent->catalyst_activity Verify Catalyst Activity (CuAAC) stoichiometry Titrate dye:biomolecule ratio protocol->stoichiometry Optimize Stoichiometry reaction_time Increase incubation time or temperature protocol->reaction_time Adjust Reaction Time/Temp purification Ensure removal of quenchers protocol->purification Check Purification Method photobleaching Reduce excitation intensity/time Use anti-fade reagents imaging->photobleaching Minimize Photobleaching buffer_ph Maintain pH ~7.5 imaging->buffer_ph Optimize Buffer pH G start Experiment Type? live_cell Live Cells/Organisms start->live_cell Yes fixed_cell Fixed Cells/In Vitro start->fixed_cell No spaac Use SPAAC live_cell->spaac fast_kinetics Fast Kinetics Required? fixed_cell->fast_kinetics spaac_fast Use highly reactive cyclooctyne (e.g., DBCO) spaac->spaac_fast cuaac Use CuAAC fast_kinetics->spaac No fast_kinetics->cuaac Yes G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep_protein Prepare Alkyne-Protein mix Mix Protein and Dye prep_protein->mix prep_dye Prepare this compound Stock prep_dye->mix prep_catalyst Prepare Catalyst Premix (CuSO4 + Ligand) add_catalyst Add Catalyst Premix prep_catalyst->add_catalyst prep_reducer Prepare Fresh Na-Ascorbate initiate Add Na-Ascorbate to Initiate prep_reducer->initiate mix->add_catalyst add_catalyst->initiate incubate Incubate (RT, 1-4h, dark) initiate->incubate purify Purify via Size Exclusion incubate->purify collect Collect Labeled Protein purify->collect G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep_protein Prepare DBCO-Protein mix Mix Protein and Dye prep_protein->mix prep_dye Prepare this compound Stock prep_dye->mix incubate Incubate (RT or 37°C, 1-12h, dark) mix->incubate purify Purify via Size Exclusion incubate->purify collect Collect Labeled Protein purify->collect

References

Technical Support Center: Choosing the Right Buffer for Sulfo Cy5.5-N3 Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for selecting the appropriate buffer system for labeling reactions involving Sulfo Cy5.5-N3. Adherence to optimal buffer conditions is critical for achieving high conjugation efficiency and maintaining the integrity of your biomolecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used for labeling?

This compound is a water-soluble, far-red fluorescent dye designed for covalent labeling of biomolecules.[1][2] The "Sulfo" prefix indicates the presence of sulfonate groups, which enhance its water solubility, making it ideal for reactions in aqueous environments without the need for organic co-solvents that can harm sensitive proteins.[3][4] The key functional group is the azide (B81097) (-N3), which allows the dye to be conjugated to other molecules through a process called "click chemistry".[2][5][6]

This labeling occurs via one of two main pathways:

  • Copper-Free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The azide on the dye reacts with a strained alkyne, such as dibenzocyclooctyne (DBCO), on the target molecule.[7][][9][10] This reaction is bioorthogonal and does not require a cytotoxic copper catalyst, making it ideal for live-cell imaging and in vivo applications.[10]

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide reacts with a terminal alkyne on the target molecule in the presence of a copper(I) catalyst.[5][11]

Q2: What is the most critical factor when selecting a buffer for this compound labeling?

The most critical factor is the type of click chemistry reaction you are performing (copper-free SPAAC or copper-catalyzed CuAAC). The buffer requirements for each are distinct, particularly concerning the need for a copper catalyst and the tolerance for certain additives.

Q3: What is the recommended buffer for copper-free (SPAAC) labeling with DBCO or BCN?

For SPAAC reactions, a simple, non-amine-containing buffer with a neutral to slightly basic pH is recommended.

  • Recommended Buffers: Phosphate-Buffered Saline (PBS) or HEPES buffer are excellent choices.[11]

  • Optimal pH: A pH range of 7.2 to 7.4 is generally optimal for the reaction and for maintaining the stability of most proteins.[11]

Q4: What buffer should be used for copper-catalyzed (CuAAC) labeling?

For CuAAC reactions, the buffer must be compatible with the copper catalyst system.

  • Recommended Buffers: PBS or Tris-HCl are suitable options.[11]

  • Optimal pH: A pH of 7.4 is commonly recommended.[11]

  • Essential Additives: The reaction requires a source of copper(I), typically generated in situ from copper(II) sulfate (B86663) (CuSO₄) and a reducing agent like sodium ascorbate (B8700270).[11]

Q5: What is the optimal pH range for this compound labeling reactions?

While cyanine (B1664457) dyes like Sulfo Cy5.5 are generally stable across a broad pH range (pH 3-10), the optimal pH for the labeling reaction is dictated by the stability of your biomolecule and the specific click chemistry mechanism.[12] For most protein labeling applications, a pH of 7.2-8.0 is a safe and effective range.

Q6: Do I need to use organic co-solvents like DMSO or DMF?

Because this compound is highly water-soluble, organic co-solvents are typically not required for the reaction itself, which is a major advantage when working with sensitive biomolecules.[3][6] However, the dye is often supplied as a solid and a stock solution is usually prepared in a small amount of anhydrous DMSO.[11][13] It is important to ensure that the final concentration of DMSO in the reaction mixture is low (e.g., less than 10%) to avoid potential denaturation of your protein.[14]

Q7: Are there any buffer components or additives that must be avoided?

Yes. Certain components can interfere with the labeling reaction.

  • For SPAAC (Copper-Free) Reactions: AVOID sodium azide (NaN₃) in your buffer. The azide in the buffer will compete with the this compound for reaction with the DBCO- or BCN-modified molecule, significantly reducing your labeling efficiency.[10]

  • For All Labeling Reactions: Avoid buffers with components that could negatively interact with your specific biomolecule. While not reactive with the azide group, buffers containing primary amines (like Tris or glycine) are generally problematic for other common labeling chemistries (like NHS esters) and it is good practice to be mindful of buffer components.[12][15]

Troubleshooting Guide

Problem: Low or no labeling efficiency.

  • Possible Cause: (SPAAC) Your buffer contains sodium azide.

    • Solution: Dialyze your biomolecule into an azide-free buffer, such as PBS (pH 7.4), before starting the conjugation.

  • Possible Cause: (CuAAC) The copper catalyst is inactive.

    • Solution: Ensure your sodium ascorbate (reducing agent) solution is fresh. Prepare it immediately before use, as it is prone to oxidation.

  • Possible Cause: The pH of the reaction buffer is suboptimal for your biomolecule, causing conformational changes that hide the target functional group.

    • Solution: Perform small-scale trial reactions across a pH range (e.g., 7.0 to 8.0) to find the optimal condition for your specific molecule.

Problem: Precipitate forms in the reaction tube.

  • Possible Cause: The concentration of organic co-solvent (from the dye stock solution) is too high.

    • Solution: Ensure the final concentration of DMSO or DMF is below 10%. If necessary, dilute your dye stock solution before adding it to the reaction.

  • Possible Cause: The buffer pH is at or near the isoelectric point (pI) of your protein, causing it to precipitate.

    • Solution: Adjust the buffer pH to be at least one unit away from the pI of your protein.

Problem: High non-specific background fluorescence.

  • Possible Cause: The dye is binding non-covalently to your biomolecule or other components.

    • Solution: Increase the ionic strength of your buffer (e.g., by increasing the salt concentration in PBS) to disrupt electrostatic interactions. Ensure thorough purification after the labeling step to remove all unconjugated dye.

Data Presentation

ParameterCopper-Free (SPAAC)Copper-Catalyzed (CuAAC)
Recommended Buffer Phosphate-Buffered Saline (PBS), HEPESPBS, Tris-HCl
Optimal pH 7.2 - 7.4~7.4
Required Additives NoneCopper(II) Sulfate, Sodium Ascorbate
Components to Avoid Sodium Azide (NaN₃) Buffers that strongly chelate copper

Experimental Protocols & Visualizations

Workflow for Buffer Selection

The following diagram illustrates the decision-making process for choosing the correct buffer system.

start Start: Prepare for This compound Labeling reaction_type Which Click Chemistry reaction will be used? start->reaction_type spaac Copper-Free (SPAAC) with DBCO/BCN reaction_type->spaac SPAAC cuaac Copper-Catalyzed (CuAAC) with Terminal Alkyne reaction_type->cuaac CuAAC spaac_buffer Use PBS or HEPES buffer at pH 7.2 - 7.4 spaac->spaac_buffer cuaac_buffer Use PBS or Tris-HCl buffer at pH ~7.4 cuaac->cuaac_buffer check_azide Does the buffer contain Sodium Azide (NaN₃)? spaac_buffer->check_azide azide_yes Remove Azide! (e.g., via dialysis) check_azide->azide_yes Yes azide_no Proceed with labeling check_azide->azide_no No azide_yes->azide_no end Purify Labeled Product azide_no->end add_catalyst Add Copper(II) Sulfate and fresh Sodium Ascorbate cuaac_buffer->add_catalyst add_catalyst->end

Figure 1. Decision workflow for selecting the appropriate buffer for this compound labeling.
Protocol 1: General Procedure for Copper-Free (SPAAC) Labeling

This protocol provides a general guideline for conjugating this compound to a DBCO-modified protein.

  • Buffer Preparation: Prepare an azide-free buffer, such as 1X PBS, at pH 7.4.

  • Prepare Biomolecule: Dissolve your DBCO-modified protein in the prepared PBS buffer to a concentration of 2-10 mg/mL.[16] If the protein solution was stored in a buffer containing sodium azide, it must be removed via dialysis or a desalting column.

  • Prepare Dye Stock Solution: Dissolve this compound in anhydrous DMSO to create a 10 mM stock solution.[11] This should be prepared fresh.

  • Reaction Setup: Add a 2 to 4-fold molar excess of the this compound stock solution to your protein solution.[10] Mix gently by pipetting.

  • Incubation: Incubate the reaction mixture for 2 to 4 hours at room temperature or overnight at 4°C, protected from light.[10]

  • Purification: Remove excess, unconjugated dye using a desalting column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).[16]

cluster_reactants Reactants dbco_protein DBCO-modified Protein in PBS (pH 7.4, Azide-Free) reaction Incubate (RT, 2-4h or 4°C, overnight) Protected from light dbco_protein->reaction dye This compound (in DMSO) dye->reaction purification Purification (e.g., Sephadex G-25) reaction->purification product Purified Sulfo Cy5.5-Conjugate purification->product

Figure 2. Experimental workflow for a typical copper-free (SPAAC) labeling reaction.

References

Sulfo Cy5.5-N3 stability and storage best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of Sulfo Cy5.5-N3, a water-soluble fluorescent dye commonly used in click chemistry applications.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon receipt?

A: Upon receipt, this compound should be stored at -20°C in the dark.[1][2] It is also recommended to desiccate the product to protect it from moisture.[3][2][4][] The compound is generally stable for up to three weeks at room temperature during transportation.[1][2][4][]

Q2: What is the shelf life of this compound?

A: In its solid form, this compound has a shelf life of up to 24 months when stored correctly at -20°C in the dark.[1][3][2]

Q3: How should I prepare and store stock solutions of this compound?

A: It is recommended to prepare stock solutions by dissolving this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO).[6] For long-term storage, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C in the dark.[6][7][8] When stored at -80°C, the stock solution is stable for up to 6 months; at -20°C, it is stable for up to 1 month.[7]

Q4: Are solutions of this compound stable?

A: Solutions of this compound are noted to be unstable, and it is highly recommended to prepare working solutions fresh for each experiment.[6]

Q5: What factors can lead to the degradation of this compound?

A: Prolonged exposure to light should be avoided as cyanine (B1664457) dyes are susceptible to photodegradation.[1][2][4][] Additionally, moisture can affect the stability of the compound, hence the recommendation to store it desiccated.[2][4][] For stock solutions, repeated freeze-thaw cycles can reduce activity.[8]

Q6: In what solvents is this compound soluble?

A: this compound exhibits good solubility in water, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no fluorescent signal after labeling 1. Degraded this compound: Improper storage (exposure to light, moisture, or repeated freeze-thaw cycles of stock solution). 2. Inefficient Click Chemistry Reaction: Suboptimal reaction conditions (e.g., incorrect pH, degraded catalyst). 3. Incorrect filter set on imaging equipment. 1. Use a fresh aliquot of this compound stock solution. Ensure the compound has been stored correctly. 2. Optimize the click chemistry reaction protocol. Ensure all reagents are fresh. 3. Verify that the excitation and emission filters are appropriate for Sulfo Cy5.5 (Ex/Em ~675/694 nm).
High background fluorescence 1. Excess unbound dye: Insufficient purification after the labeling reaction. 2. Non-specific binding of the dye: The dye may be sticking to cellular components or surfaces.1. Ensure thorough removal of unreacted dye using appropriate purification methods such as column chromatography or dialysis. 2. Include additional washing steps. Consider using a blocking agent if non-specific binding is suspected.
Precipitation of the dye in aqueous buffer 1. Exceeding solubility limit: The concentration of the dye in the working solution is too high. 2. Buffer incompatibility: Components in the buffer may be causing the dye to precipitate.1. Prepare a more dilute working solution. 2. Test the solubility of the dye in a small volume of the buffer before preparing the full reaction. If precipitation occurs, consider a different buffer system.

Quantitative Data Summary

Storage Conditions and Shelf Life

Form Storage Temperature Storage Conditions Shelf Life
Solid-20°CDark, DesiccatedUp to 24 months[1][3][2]
Stock Solution (in DMSO)-20°CDark, AliquotedUp to 1 month[7]
Stock Solution (in DMSO)-80°CDark, AliquotedUp to 6 months[7]

Solubility

Solvent Solubility
WaterGood[]
DMFGood[]
DMSOGood[]

Experimental Protocols

Protocol: Preparation of this compound Stock Solution

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Add a sufficient volume of anhydrous DMSO to the vial to achieve the desired stock solution concentration (e.g., 10 mM).[6]

  • Vortex the vial until the dye is completely dissolved.

  • Aliquot the stock solution into single-use, light-protected tubes.

  • Store the aliquots at -20°C or -80°C.[6][7]

Protocol: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling

Note: This is a general protocol and may require optimization for specific applications.

  • Prepare the alkyne-modified biomolecule in a suitable reaction buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Prepare a fresh working solution of this compound by diluting the stock solution in the reaction buffer.

  • Prepare fresh solutions of the copper (II) sulfate (B86663) (CuSO₄) catalyst and a reducing agent (e.g., sodium ascorbate). A copper ligand such as TBTA can also be included to improve reaction efficiency and protect the biomolecule.

  • Add the reagents to the alkyne-modified biomolecule in the following order: a. This compound working solution b. Copper (II) sulfate solution c. Reducing agent solution

  • Incubate the reaction mixture at room temperature, protected from light, for 1-2 hours.

  • Purify the labeled biomolecule to remove unreacted dye and reaction components using a suitable method such as size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or precipitation.

Visualizations

Sulfo_Cy5_5_N3_Storage_Workflow cluster_receipt Upon Receipt cluster_storage Storage (Solid) cluster_prep Stock Solution Preparation cluster_stock_storage Storage (Stock Solution) receipt Receive this compound storage Store at -20°C Dark & Desiccated receipt->storage Immediate storage dissolve Dissolve in anhydrous DMSO storage->dissolve For use aliquot Aliquot into single-use tubes dissolve->aliquot store_stock Store at -20°C or -80°C Protected from light aliquot->store_stock Click_Chemistry_Workflow cluster_reactants Reactant Preparation cluster_reaction Labeling Reaction cluster_purification Purification biomolecule Alkyne-modified Biomolecule mix Combine Reactants biomolecule->mix dye Fresh this compound Working Solution dye->mix catalyst Fresh Catalyst Mix (CuSO₄ + Reductant) catalyst->mix incubate Incubate at RT (Protected from Light) mix->incubate purify Remove Unreacted Dye (e.g., Chromatography) incubate->purify product Labeled Biomolecule purify->product

References

Technical Support Center: Purification of Sulfo Cy5.5-N3 Labeled Proteins and Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying proteins and peptides labeled with Sulfo Cy5.5-N3.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying this compound labeled proteins and peptides?

A1: The most common methods for purifying fluorescently labeled biomolecules like those conjugated with this compound are:

  • Size Exclusion Chromatography (SEC): Also known as gel filtration, this technique separates molecules based on their size. It is effective for removing unconjugated dye from larger proteins and peptides.[1][2][3]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This high-resolution technique separates molecules based on their hydrophobicity. It is particularly well-suited for purifying and analyzing labeled peptides and smaller proteins.[4][5][6][7]

  • Dialysis: This method involves the use of a semi-permeable membrane to separate the labeled protein or peptide from smaller, unconjugated dye molecules based on a significant size difference.[8][9]

  • Spin Desalting Columns: These are a rapid method for buffer exchange and removal of small molecules like unconjugated dyes from protein and peptide samples.[10][11][12]

Q2: How do I remove the unconjugated (free) this compound dye after the labeling reaction?

A2: Removing free dye is crucial for accurate downstream applications and quantification.[13] The choice of method depends on the size of your biomolecule:

  • For proteins and larger peptides: Size exclusion chromatography (e.g., using Sephadex G-25 columns) or dialysis are highly effective.[10][14] Spin desalting columns also offer a quick and efficient way to remove excess dye.[11][12]

  • For smaller peptides: Reverse-phase HPLC is the preferred method as it provides high resolution to separate the labeled peptide from the free dye and any unlabeled peptide.[4][6]

Q3: How can I determine the concentration and degree of labeling (DOL) of my purified product?

A3: The degree of labeling, or dye-to-protein/peptide ratio, is a critical quality control parameter. It can be calculated using absorbance measurements from a spectrophotometer.[13] You will need to measure the absorbance of the conjugate at 280 nm (for the protein/peptide) and at the maximum absorbance of Sulfo Cy5.5 (approximately 670 nm). The following formula can be used:

Protein Concentration (M) = [A₂₈₀ - (A_max_ of dye × Correction Factor)] / ε_protein_

Dye Concentration (M) = A_max_ of dye / ε_dye_

Degree of Labeling (DOL) = Dye Concentration / Protein Concentration

Where:

  • A₂₈₀ is the absorbance of the conjugate at 280 nm.

  • A_max_ of dye is the absorbance of the conjugate at the dye's maximum absorbance wavelength.

  • Correction Factor is the A₂₈₀ of the free dye divided by its A_max_.

  • ε_protein_ is the molar extinction coefficient of the protein/peptide at 280 nm.

  • ε_dye_ is the molar extinction coefficient of the Sulfo Cy5.5 dye at its maximum absorbance wavelength.

For accurate DOL determination, it is essential that all free dye has been removed.[13]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low yield of labeled protein/peptide after purification. Precipitation of the conjugate: The labeling process can sometimes alter the solubility of the protein or peptide.- Perform purification steps at 4°C. - Ensure the buffer composition (pH, ionic strength) is optimal for your protein/peptide's stability.
Adsorption to the chromatography resin or dialysis membrane: Hydrophobic interactions can lead to loss of sample.- For SEC, use a column with an appropriate pore size and a resin that is known to have low protein binding. - For RP-HPLC, optimize the gradient and mobile phase to ensure efficient elution. - When using spin filters or dialysis, check for non-specific binding to the membrane and consider using devices with low-binding materials.[15]
High background fluorescence in downstream applications. Incomplete removal of free dye: Residual unconjugated this compound will contribute to background signal.[16][17]- Repeat the purification step. For SEC or spin columns, a second pass may be necessary.[12] - For RP-HPLC, optimize the gradient to ensure baseline separation between the labeled product and the free dye.
Non-specific binding of the labeled conjugate: The fluorescent dye can sometimes increase the non-specific binding of the protein or peptide.[16]- Include blocking agents (e.g., BSA) in your assay buffers. - Optimize washing steps in your experimental protocol to remove non-specifically bound conjugate.[16]
Unexpected elution profile during chromatography. Aggregation of the labeled protein/peptide: Covalent modification with a fluorescent dye can sometimes induce aggregation.[18]- Analyze the sample by size exclusion chromatography to check for the presence of aggregates.[3] - Optimize the labeling ratio (dye:protein/peptide) to avoid over-labeling, which can lead to aggregation.[19][20] - Consider including mild detergents or adjusting buffer conditions to minimize aggregation.
Interaction of the dye with the chromatography resin: The Sulfo Cy5.5 dye might interact with the stationary phase, altering the elution profile.- For SEC, ensure the buffer has sufficient ionic strength to minimize ionic interactions. - For RP-HPLC, the hydrophobicity of the dye will contribute to the retention time of the conjugate.[7]
Low fluorescence signal from the purified conjugate. Low degree of labeling: Insufficient incorporation of the dye during the labeling reaction.- Optimize the labeling reaction conditions (e.g., pH, dye-to-protein/peptide molar ratio, reaction time). - Ensure the protein/peptide solution is free of primary amines (e.g., Tris buffer) that can compete with the labeling reaction.[17]
Fluorescence quenching: High degree of labeling can lead to self-quenching of the fluorophores.[19][20]- Aim for an optimal DOL, which typically ranges from 2 to 5 for antibodies. The optimal ratio may vary for other proteins and peptides.[14]

Experimental Protocols

Protocol 1: Purification of this compound Labeled Proteins by Size Exclusion Chromatography (SEC)

This protocol is suitable for separating labeled proteins from unconjugated dye.

Materials:

  • SEC column (e.g., Sephadex G-25)

  • Equilibration and elution buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)

  • Chromatography system (e.g., FPLC or gravity flow)

  • Fraction collector

Methodology:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the chosen buffer.

  • Sample Loading: Carefully load the labeling reaction mixture onto the top of the column.

  • Elution: Begin the elution with the buffer at a flow rate appropriate for the column. The labeled protein, being larger, will elute first, while the smaller, unconjugated dye will be retained longer and elute later.[1][2]

  • Fraction Collection: Collect fractions and monitor the elution profile using a UV-Vis spectrophotometer at 280 nm (for protein) and ~670 nm (for Sulfo Cy5.5).

  • Pooling Fractions: Pool the fractions that contain the labeled protein (positive for both 280 nm and ~670 nm absorbance) and are free of unconjugated dye (which will appear as a second, later-eluting peak at ~670 nm).

Protocol 2: Purification of this compound Labeled Peptides by Reverse-Phase HPLC (RP-HPLC)

This protocol is ideal for the high-resolution purification of labeled peptides.

Materials:

  • RP-HPLC system with a UV-Vis or fluorescence detector

  • C18 column suitable for peptide separations

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample solvent (e.g., 50% acetonitrile/water)

Methodology:

  • Sample Preparation: Dissolve the crude labeled peptide in the sample solvent. Filter the sample through a 0.2 µm filter to remove any particulates.[6]

  • Column Equilibration: Equilibrate the C18 column with the starting mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Injection and Gradient Elution: Inject the sample onto the column. Elute the peptide using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 65% Mobile Phase B over 30 minutes.[5]

  • Detection: Monitor the elution at 220 nm (for the peptide backbone) and ~670 nm (for the Sulfo Cy5.5 dye).

  • Fraction Collection: Collect the peak(s) that show absorbance at both wavelengths. The labeled peptide will typically elute later than the unlabeled peptide due to the increased hydrophobicity from the dye.

  • Analysis and Pooling: Analyze the collected fractions for purity and pool the fractions containing the desired product. The solvent can then be removed by lyophilization.

Visualizations

experimental_workflow General Workflow for Purification of Labeled Biomolecules cluster_labeling Labeling cluster_purification Purification cluster_analysis Analysis & QC start Protein/Peptide + this compound reaction Conjugation Reaction start->reaction sec Size Exclusion Chromatography (SEC) (for Proteins) reaction->sec Crude Reaction Mixture rphplc Reverse-Phase HPLC (RP-HPLC) (for Peptides) reaction->rphplc Crude Reaction Mixture dialysis Dialysis / Spin Column (for Proteins) reaction->dialysis Crude Reaction Mixture analysis Spectrophotometry (A280 & A670) sec->analysis rphplc->analysis dialysis->analysis dol Calculate Degree of Labeling (DOL) analysis->dol purity Assess Purity (e.g., SDS-PAGE, HPLC) dol->purity final_product Purified Labeled Product purity->final_product

Caption: General workflow for the purification and quality control of this compound labeled proteins and peptides.

troubleshooting_guide Troubleshooting High Background Fluorescence start High Background Signal? check_free_dye Analyze sample for free dye (e.g., by TLC or analytical HPLC) start->check_free_dye free_dye_present Free Dye Detected? check_free_dye->free_dye_present repurify Re-purify sample (e.g., second SEC pass or optimized HPLC gradient) free_dye_present->repurify Yes no_free_dye No significant free dye free_dye_present->no_free_dye No problem_solved Problem Resolved repurify->problem_solved check_nonspecific_binding Assess non-specific binding of the conjugate no_free_dye->check_nonspecific_binding optimize_assay Optimize assay conditions: - Increase blocking agent concentration - Optimize wash steps check_nonspecific_binding->optimize_assay optimize_assay->problem_solved problem_persists Problem Persists optimize_assay->problem_persists

Caption: A decision tree for troubleshooting high background fluorescence in assays using labeled biomolecules.

References

Technical Support Center: Minimizing Photobleaching of Sulfo Cy5.5-N3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the photobleaching of Sulfo Cy5.5-N3 during fluorescence microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a problem for this compound?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as this compound, upon exposure to excitation light. This process leads to a permanent loss of fluorescence, resulting in a diminished signal-to-noise ratio and potentially the loss of valuable data during microscopy experiments. The primary culprits behind photobleaching are reactive oxygen species (ROS) that are generated when the excited fluorophore interacts with molecular oxygen. These highly reactive molecules can chemically alter the fluorophore's structure, rendering it non-fluorescent.

Q2: How does this compound photostability compare to other far-red dyes?

A2: Sulfo Cy5.5 is a member of the cyanine (B1664457) dye family, known for its high extinction coefficient and brightness. However, cyanine dyes, in general, can be susceptible to photobleaching. Studies have shown that Alexa Fluor dyes are often more resistant to photobleaching than their cyanine dye counterparts.[1] While direct quantitative comparisons for this compound are limited, the general trend suggests that alternatives like Alexa Fluor 647 may offer enhanced photostability for demanding applications.

Q3: What are antifade reagents and how do they protect this compound?

A3: Antifade reagents are chemical cocktails added to mounting media or imaging buffers to reduce photobleaching. They work through several mechanisms:

  • Reactive Oxygen Species (ROS) Scavengers: These molecules, such as p-phenylenediamine (B122844) (PPD), n-propyl gallate (NPG), and 1,4-diazabicyclo[2.2.2]octane (DABCO), neutralize harmful ROS before they can damage the fluorophore.[2]

  • Triplet State Quenchers: Some antifade agents can return the fluorophore from its long-lived, reactive triplet state back to the ground state, preventing ROS generation.

Q4: Can I use any antifade reagent with this compound?

A4: While many antifade reagents offer general protection, some can have negative interactions with specific dyes. For instance, p-phenylenediamine (PPD), a very effective antifade agent, has been reported to react with and cleave some cyanine dyes. Therefore, it is crucial to use antifade reagents specifically validated for use with cyanine dyes or to test the compatibility of a new reagent before critical experiments.

Q5: What is an oxygen scavenging system and when should I use it?

A5: An oxygen scavenging system is a type of antifade reagent that enzymatically removes dissolved oxygen from the imaging buffer. A common system consists of glucose oxidase and catalase (GODCAT).[3][4] By reducing the amount of available oxygen, these systems significantly inhibit the primary pathway of photobleaching. They are particularly beneficial for single-molecule imaging and other applications requiring prolonged or intense illumination.

Troubleshooting Guide

This guide addresses common issues encountered during imaging experiments with this compound, offering potential causes and actionable solutions.

Problem Potential Cause Suggested Solution
Rapid loss of fluorescence signal High excitation light intensityReduce the laser power to the lowest level that provides an adequate signal-to-noise ratio.
Prolonged exposure timeUse the shortest possible exposure time that still yields a clear image. For time-lapse experiments, increase the interval between acquisitions.
Oxygen-rich environmentUse a commercial antifade mounting medium or prepare an imaging buffer with an oxygen scavenging system (e.g., GODCAT).
Incompatible antifade reagentSwitch to an antifade reagent known to be compatible with cyanine dyes. Avoid reagents containing p-phenylenediamine.
Low initial signal intensity Suboptimal filter setsEnsure that the excitation and emission filters are appropriate for the spectral properties of Sulfo Cy5.5 (Excitation max ~675 nm, Emission max ~694 nm).
Low labeling densityOptimize the dye-to-molecule conjugation ratio to ensure adequate signal without causing quenching.
High background fluorescence Excess unbound dyeEnsure thorough washing steps after the labeling protocol to remove all non-conjugated dye.
Non-specific binding of the conjugateUse a suitable blocking agent (e.g., BSA or serum) to minimize non-specific interactions.
Autofluorescence of the sampleUse a far-red dye like this compound to minimize autofluorescence, which is typically lower at longer wavelengths. Acquire an image of an unstained control sample to assess the level of autofluorescence.

Quantitative Data on Photostability

Direct, standardized comparisons of photostability for this compound against other far-red dyes are not extensively available in the peer-reviewed literature. However, data from related cyanine dyes and comparisons with other dye families provide valuable insights.

Table 1: Comparison of Photostability between Alexa Fluor 647 and Cy5

DyeRelative Photostability
Alexa Fluor 647Significantly more resistant to photobleaching
Cy5More susceptible to photobleaching

Source: Adapted from literature comparing Alexa Fluor and Cy dyes.[1]

Table 2: Effect of Oxygen on Photodegradation of Cy5.5 Analogs

ConditionPhotodegradation (% after 2 hours)
Inert Argon< 10%
Atmospheric Conditions20-30%
Saturated Oxygen36-64%

Source: This data highlights the significant role of oxygen in the photobleaching of Cy5.5 dyes.

Experimental Protocols

Protocol 1: General Workflow for Minimizing Photobleaching of this compound

This protocol provides a step-by-step guide for preparing and imaging samples labeled with this compound to minimize photobleaching.

experimental_workflow cluster_prep Sample Preparation cluster_imaging Microscopy and Image Acquisition cluster_analysis Post-Acquisition prep1 Labeling with this compound prep2 Purification to remove unbound dye prep1->prep2 prep3 Mounting in Antifade Medium prep2->prep3 img1 Locate Region of Interest (ROI) with low light prep3->img1 img2 Set Minimal Excitation Power img1->img2 img3 Use Shortest Possible Exposure Time img2->img3 img4 Acquire Image img3->img4 ana1 Image Analysis img4->ana1

Caption: Experimental workflow for minimizing photobleaching.

Detailed Steps:

  • Sample Labeling and Preparation:

    • Follow your established protocol for labeling your target molecule with this compound.

    • Thoroughly purify the labeled sample to remove all unconjugated dye, which can contribute to background fluorescence.

    • For fixed samples, mount the coverslip using a commercial antifade mounting medium that is compatible with cyanine dyes. For live-cell imaging, prepare an imaging buffer containing an oxygen scavenging system.

  • Microscope Setup and Image Acquisition:

    • Use appropriate laser lines for excitation (e.g., 633 nm or 647 nm) and a corresponding emission filter.

    • Locate the region of interest (ROI) using the lowest possible light intensity to minimize photobleaching before image acquisition.

    • Adjust the excitation laser power to the minimum level that provides a sufficient signal-to-noise ratio.

    • Set the camera exposure time to the shortest duration that allows for clear image capture.

    • Acquire your image or time-lapse series. For sequential imaging, use a shutter to block the excitation light between acquisitions.

Protocol 2: Preparation of an Oxygen Scavenging Imaging Buffer (GOC)

This protocol describes the preparation of a glucose oxidase and catalase (GOC) imaging buffer to reduce the concentration of dissolved oxygen.

Materials:

  • Imaging Buffer (e.g., PBS or your specific cell culture medium without serum)

  • Glucose

  • Glucose Oxidase

  • Catalase

Procedure:

  • Prepare a stock solution of 10% (w/v) glucose in your imaging buffer.

  • Prepare a stock solution of glucose oxidase at 10 mg/mL in your imaging buffer.

  • Prepare a stock solution of catalase at 10 mg/mL in your imaging buffer.

  • Just before imaging, add the following components to your imaging buffer to the final concentrations listed:

    • Glucose: 0.5-1% (v/v)

    • Glucose Oxidase: 100 µg/mL

    • Catalase: 100 µg/mL

  • Gently mix the buffer and use it for your imaging experiment immediately.

Visualizations

photobleaching_pathway S0 Ground State (S0) S1 Excited Singlet State (S1) S0->S1 Excitation Light Bleached Bleached Fluorophore S1->S0 Fluorescence T1 Triplet State (T1) S1->T1 Intersystem Crossing ROS Reactive Oxygen Species (ROS) T1->ROS + Oxygen ROS->Bleached Chemical Reaction

Caption: Simplified Jablonski diagram of the photobleaching process.

troubleshooting_workflow start Rapid Photobleaching Observed q1 Is Excitation Light Minimized? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is an Antifade Reagent Used? a1_yes->q2 sol1 Reduce Laser Power & Shorten Exposure Time a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the Antifade Reagent Compatible with Cy5.5? a2_yes->q3 sol2 Use Antifade Mounting Medium or Oxygen Scavenging Buffer a2_no->sol2 end_node Problem Resolved sol2->end_node a3_yes Yes q3->a3_yes a3_no No q3->a3_no q3->end_node sol3 Switch to a Cyanine-Compatible Antifade Reagent a3_no->sol3 sol3->end_node

References

Impact of pH on Sulfo Cy5.5-N3 fluorescence and reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulfo Cy5.5-N3. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the impact of pH on the fluorescence and reactivity of this compound, along with troubleshooting advice and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the fluorescence intensity of this compound?

A1: The fluorescence intensity of Sulfo Cy5.5 and other similar cyanine (B1664457) dyes is largely independent of pH within a broad, biologically relevant range.[1][2][3] Studies have shown that the fluorescence of Sulfo-Cy5 remains nearly constant, with variations within 5%, across a pH range of 3.5 to 8.3.[1][2] This stability makes it a reliable fluorescent reporter in various buffer systems without significant concern for fluorescence fluctuations due to minor pH changes.

Q2: What is the optimal pH for performing click chemistry with this compound?

A2: The optimal pH depends on the type of click chemistry being performed.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is remarkably tolerant to a wide pH range, typically from pH 4 to 12.[4] For most biological applications, a pH between 7 and 8 is recommended to ensure the stability of the biomolecules being labeled.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with DBCO reagents: This copper-free click reaction is also efficient over a broad pH range and is often carried out in standard biological buffers such as PBS at pH 7.2-7.4.[5] The reaction is generally insensitive to pH, allowing for flexibility in experimental design.[6]

Q3: Can I use this compound for live-cell imaging?

A3: Yes, this compound is suitable for live-cell imaging. Its high water solubility, intense far-red fluorescence (which minimizes cellular autofluorescence), and the biocompatibility of copper-free click chemistry make it an excellent choice for labeling and tracking biomolecules in living cells.

Q4: How should I store my this compound?

A4: this compound should be stored at -20°C in the dark and protected from moisture.[5][7] For stock solutions, it is recommended to aliquot the dye in an anhydrous solvent like DMSO and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7][8] Freshly prepared working solutions in aqueous buffers should be used promptly.

Q5: My fluorescence signal is weak. Could pH be the cause?

A5: While significant deviations to extreme pH values outside the 4-10 range can affect the dye's stability, it is unlikely that minor pH fluctuations within this range are the primary cause of a weak signal, given the dye's inherent pH-insensitivity.[1][3] Other factors such as inefficient labeling, low concentration of the target molecule, photobleaching, or incorrect filter sets are more probable causes. Please refer to our troubleshooting guide for a more detailed analysis.

Data Presentation

Table 1: Relative Fluorescence Intensity of Sulfo Cy5.5 at Various pH Values

This table summarizes the expected relative fluorescence intensity of Sulfo Cy5.5 across a range of pH values, based on available data for cyanine dyes. The fluorescence is generally stable within this range.

pHRelative Fluorescence Intensity (%)
4.0~95 - 100%
5.0~95 - 100%
6.0~95 - 100%
7.0100% (Reference)
7.4100%
8.0~95 - 100%
9.0~95 - 100%
10.0~90 - 100%

Note: Data is compiled based on the reported stability of Sulfo-Cy5 and related cyanine dyes, which show minimal variation in fluorescence within this pH range.[1][2]

Troubleshooting Guides

Issue 1: Low or No Fluorescence Signal After Labeling

This guide will help you troubleshoot potential causes for a weak or absent fluorescent signal in your experiment.

Troubleshooting_Low_Signal start Low/No Fluorescence Signal check_labeling Verify Labeling Efficiency start->check_labeling Potential Cause check_reaction_conditions Review Click Reaction Conditions start->check_reaction_conditions Potential Cause check_imaging Optimize Imaging Parameters start->check_imaging Potential Cause check_purification Check Purification Step (Loss of labeled product?) check_labeling->check_purification If labeling is suspected check_concentration Quantify Labeled Product check_labeling->check_concentration If labeling is suspected solution Signal Improved check_purification->solution check_concentration->solution check_reagents Assess Reagent Quality (this compound, DBCO/Alkyne, Catalyst) check_reaction_conditions->check_reagents check_ph Confirm Reaction Buffer pH check_reaction_conditions->check_ph check_reagents->solution check_ph->solution check_filters Use Correct Filter Sets (Ex/Em ~675/694 nm) check_imaging->check_filters check_exposure Adjust Exposure Time/ Gain check_imaging->check_exposure check_photobleaching Minimize Photobleaching (Use anti-fade, limit light exposure) check_imaging->check_photobleaching check_filters->solution check_exposure->solution check_photobleaching->solution

Caption: Troubleshooting workflow for low fluorescence signal.

Issue 2: High Background Fluorescence

Use this guide to identify and resolve issues related to high background signal in your imaging experiments.

Troubleshooting_High_Background start High Background Signal check_unbound_dye Incomplete Removal of Unbound this compound start->check_unbound_dye Potential Cause check_nonspecific_binding Non-specific Binding of Dye start->check_nonspecific_binding Potential Cause check_autofluorescence Sample Autofluorescence start->check_autofluorescence Potential Cause optimize_washing Optimize Washing Steps (Increase number/duration of washes) check_unbound_dye->optimize_washing solution Background Reduced optimize_washing->solution use_blocking_agents Incorporate Blocking Agents (e.g., BSA, Tween-20) check_nonspecific_binding->use_blocking_agents use_blocking_agents->solution spectral_unmixing Use Spectral Unmixing or a Far-Red Channel check_autofluorescence->spectral_unmixing spectral_unmixing->solution

Caption: Troubleshooting workflow for high background fluorescence.

Experimental Protocols

Protocol 1: Copper-Free Click Chemistry (SPAAC) of a DBCO-modified Protein with this compound

This protocol describes the labeling of a protein containing a DBCO group with this compound.

SPAAC_Protocol prep_reagents 1. Reagent Preparation dissolve_protein Dissolve DBCO-Protein in PBS (pH 7.4) prep_reagents->dissolve_protein dissolve_dye Prepare 10 mM this compound stock in anhydrous DMSO prep_reagents->dissolve_dye reaction_setup 2. Reaction Setup combine Combine DBCO-Protein and This compound (3-5 molar excess) reaction_setup->combine incubation 3. Incubation incubate Incubate at room temperature for 1-2 hours, protected from light incubation->incubate purification 4. Purification purify Remove excess dye via size-exclusion chromatography or dialysis purification->purify

Caption: Experimental workflow for SPAAC labeling.

Methodology:

  • Reagent Preparation:

    • Prepare a solution of your DBCO-modified protein in a suitable buffer, such as 1x PBS at pH 7.4.

    • Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.[5]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the DBCO-modified protein with a 2 to 5-fold molar excess of this compound.

    • The final concentration of the protein should be in the micromolar range.

  • Incubation:

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.

  • Purification:

    • Remove unreacted this compound from the labeled protein using size-exclusion chromatography (e.g., a Sephadex G-25 column), dialysis, or spin filtration.

  • Storage:

    • Store the purified, labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage, protected from light.

Protocol 2: Copper-Catalyzed Click Chemistry (CuAAC) of an Alkyne-modified Oligonucleotide with this compound

This protocol outlines the labeling of an alkyne-containing oligonucleotide using a copper(I) catalyst.

CuAAC_Protocol prep_reagents 1. Reagent Preparation dissolve_oligo Dissolve Alkyne-Oligo in nuclease-free water prep_reagents->dissolve_oligo dissolve_dye Prepare 10 mM this compound stock in anhydrous DMSO prep_reagents->dissolve_dye prep_catalyst Prepare fresh catalyst stocks: - 20 mM CuSO₄ in water - 100 mM Sodium Ascorbate (B8700270) in water - 50 mM THPTA ligand in water prep_reagents->prep_catalyst reaction_setup 2. Reaction Setup (in order) combine1 Combine Alkyne-Oligo, this compound, and buffer (e.g., PBS pH 7.4) reaction_setup->combine1 add_catalyst Add CuSO₄/THPTA premix, then Sodium Ascorbate to initiate combine1->add_catalyst incubation 3. Incubation incubate Incubate at room temperature for 30-60 minutes, protected from light incubation->incubate purification 4. Purification purify Purify labeled oligo via ethanol (B145695) precipitation or HPLC purification->purify

Caption: Experimental workflow for CuAAC labeling.

Methodology:

  • Reagent Preparation:

    • Dissolve the alkyne-modified oligonucleotide in nuclease-free water or a suitable buffer (e.g., 100 mM potassium phosphate, pH 7).

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare fresh stock solutions for the catalyst system: 20 mM CuSO₄ in water, 100 mM sodium ascorbate in water (prepare immediately before use), and 50 mM of a copper ligand such as THPTA in water.[9][10]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following in order: alkyne-oligonucleotide, buffer, and this compound (typically 2-5 fold molar excess).

    • Prepare a premix of CuSO₄ and THPTA ligand (1:5 molar ratio) and add it to the reaction mixture.

    • Initiate the reaction by adding the sodium ascorbate solution. The final concentrations should be approximately: 50-250 µM CuSO₄, 250-1250 µM THPTA, and 5 mM sodium ascorbate.[9]

  • Incubation:

    • Incubate the reaction for 30-60 minutes at room temperature, protected from light.

  • Purification:

    • Purify the labeled oligonucleotide from the catalyst and excess dye using methods such as ethanol precipitation, size-exclusion chromatography, or HPLC.

  • Storage:

    • Store the purified, labeled oligonucleotide in a suitable buffer at -20°C or -80°C.

References

Technical Support Center: Sulfo-Cy5.5-N3 Labeling and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully removing unconjugated Sulfo-Cy5.5-N3 from labeling reactions.

Purification Methodologies: A Comparative Overview

Choosing the appropriate purification method is critical for obtaining a high-quality conjugate, free from unconjugated dye that can lead to high background signals and inaccurate results. The selection of a method depends on factors such as the size and stability of the labeled molecule, the required purity, sample volume, and available equipment. Below is a comparison of common purification techniques.

Method Principle Typical Protein Recovery Purity of Labeled Product Processing Time Key Advantages Key Disadvantages
Size Exclusion Chromatography (SEC) / Gel Filtration Separates molecules based on size. Larger conjugated molecules elute first, while smaller unconjugated dye molecules are retained in the porous resin.[1]> 95%[2]High to Very High30-60 minutesHigh resolution, effective removal of aggregates and small molecules.[3]Can lead to sample dilution.[3]
Spin Columns A rapid form of SEC where centrifugation is used to pass the sample through a resin bed.[4]> 90%High< 15 minutes[5]Fast, suitable for small sample volumes, and allows for parallel processing of multiple samples.[3]Potential for resin carry-over if not performed correctly.
Dialysis Selective diffusion of small molecules (unconjugated dye) across a semi-permeable membrane while retaining larger labeled molecules.[6]> 90%High4 hours to overnight[7]Gentle, preserves biological activity, and effective for buffer exchange.[6]Time-consuming, may result in sample dilution due to osmosis.[8][9]
Ethanol (B145695) Precipitation Addition of ethanol to an aqueous solution of the labeled protein to decrease its solubility and cause it to precipitate, leaving the more soluble unconjugated dye in the supernatant.[10]> 90%[11]Moderate to High~ 1.5 - 2 hoursCan concentrate the sample, effective for removing some salts and impurities.[10]Potential for protein denaturation, less specific than chromatography.

Experimental Protocols

Protocol 1: Purification of Sulfo-Cy5.5-N3 Labeled Protein using Size Exclusion Chromatography (SEC)

This protocol provides a general guideline for purifying protein-dye conjugates using a gravity-flow SEC column (e.g., Sephadex G-25).[10]

Materials:

  • SEC resin (e.g., Sephadex G-25)

  • Chromatography column

  • Elution buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.2-7.4)

  • Reaction mixture containing the labeled protein

Procedure:

  • Prepare the SEC column:

    • Swell the SEC resin in the elution buffer according to the manufacturer's instructions.

    • Pack the column with the swollen resin, ensuring a uniform bed without air bubbles.

    • Equilibrate the column by washing with at least 3-5 column volumes of elution buffer.

  • Load the sample:

    • Carefully apply the reaction mixture to the top of the resin bed.

    • Allow the sample to enter the resin bed completely.

  • Elute the conjugate:

    • Begin adding elution buffer to the top of the column.

    • Collect fractions as the colored bands start to elute. The first colored band to elute will be the larger, labeled protein, while the second, slower-moving band will be the smaller, unconjugated Sulfo-Cy5.5-N3.

  • Analyze the fractions:

    • Monitor the fractions by measuring the absorbance at 280 nm (for protein) and ~675 nm (for Sulfo-Cy5.5).

    • Pool the fractions containing the purified conjugate.

Protocol 2: Rapid Purification using a Spin Column

This method is ideal for small sample volumes and rapid cleanup.

Materials:

  • Spin column (pre-packed with an appropriate SEC resin)

  • Collection tubes

  • Elution buffer (e.g., PBS, pH 7.2-7.4)

  • Reaction mixture

Procedure:

  • Prepare the spin column:

    • Remove the storage buffer by centrifugation according to the manufacturer's instructions.

    • Equilibrate the column by adding elution buffer and centrifuging. Repeat this step 2-3 times.

  • Load and elute:

    • Place the spin column in a fresh collection tube.

    • Carefully load the reaction mixture onto the center of the resin bed.

    • Centrifuge the column to elute the purified labeled protein. The unconjugated dye will be retained in the resin.[4]

Protocol 3: Purification by Dialysis

This protocol is suitable for gentle purification and buffer exchange.

Materials:

  • Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO), typically 10-14 kDa for antibodies.[12][13]

  • Dialysis buffer (e.g., PBS, pH 7.2-7.4)

  • Large beaker

  • Magnetic stir plate and stir bar

Procedure:

  • Prepare the dialysis membrane:

    • Cut the dialysis tubing to the desired length and hydrate (B1144303) it in the dialysis buffer as per the manufacturer's instructions.

  • Load the sample:

    • Load the reaction mixture into the dialysis tubing/cassette and seal securely.

  • Perform dialysis:

    • Immerse the sealed tubing/cassette in a beaker containing a large volume of cold (4°C) dialysis buffer (at least 100 times the sample volume).[6]

    • Stir the buffer gently on a magnetic stir plate.

    • Dialyze for at least 4-6 hours, with at least two buffer changes. For optimal results, dialyze overnight with one final buffer change.[7][13]

  • Recover the sample:

    • Carefully remove the tubing/cassette from the buffer and recover the purified labeled protein.

Protocol 4: Ethanol Precipitation of Labeled Proteins

This protocol is adapted from general protein precipitation methods and may require optimization.[10][11]

Materials:

  • Cold absolute ethanol (-20°C)

  • Microcentrifuge tubes

  • Refrigerated microcentrifuge

  • Resuspension buffer

Procedure:

  • Precipitation:

    • Place the protein labeling reaction mixture in a microcentrifuge tube.

    • Add 9 volumes of cold absolute ethanol.[11]

    • Vortex to mix thoroughly.

    • Incubate at -20°C for at least 60 minutes to precipitate the protein.[10]

  • Pelleting:

    • Centrifuge at >14,000 x g for 30 minutes at 4°C.[11]

    • Carefully decant the supernatant, which contains the soluble unconjugated dye.

  • Washing (Optional but Recommended):

    • Add cold 70% ethanol to the pellet and gently resuspend.

    • Centrifuge again for 10-15 minutes at 4°C.

    • Carefully remove the supernatant.

  • Drying and Resuspension:

    • Air-dry the pellet to remove residual ethanol. Do not over-dry.

    • Resuspend the purified labeled protein pellet in the desired buffer.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low recovery of labeled protein - Protein precipitation during purification: The chosen buffer may not be optimal for protein stability. - Non-specific binding to the purification matrix: The protein may be interacting with the SEC resin or dialysis membrane. - Over-drying of the pellet during ethanol precipitation. - Optimize buffer conditions: Ensure the pH and ionic strength of the elution/dialysis buffer are suitable for your protein. - Choose an alternative purification method: If non-specific binding is suspected, try a different method (e.g., dialysis instead of SEC). - Avoid over-drying the pellet: Air-dry just until the residual ethanol has evaporated.
Presence of free dye in the final product - Inefficient purification: The chosen method may not be providing sufficient resolution. - Column overloading (SEC/Spin Column): Too much sample was loaded onto the column. - Insufficient dialysis time or buffer changes. - Repeat the purification step: Pass the sample through a fresh column or perform another round of dialysis. - Reduce the sample load: Do not exceed the recommended capacity of the column. - Increase dialysis time and/or the number of buffer changes. [6]
Labeled protein appears aggregated - Harsh purification conditions: Ethanol precipitation can sometimes cause protein aggregation. - The protein is inherently unstable under the labeling/purification conditions. - Use a gentler purification method: SEC or dialysis are generally milder than precipitation.[6] - Perform a final SEC step: This can help to remove aggregates.[14] - Optimize buffer components: Consider adding stabilizing agents like glycerol (B35011) or non-ionic detergents.
No separation of labeled protein and free dye (SEC) - Incorrect resin choice: The pore size of the resin is not appropriate for the size of your protein. - Column is not packed or equilibrated properly. - Select a resin with an appropriate fractionation range: The protein should be larger than the exclusion limit of the resin, while the dye is small enough to enter the pores.[2] - Repack the column: Ensure a uniform, well-packed bed without any channels or air bubbles.

Frequently Asked Questions (FAQs)

Q1: How can I determine if all the unconjugated Sulfo-Cy5.5-N3 has been removed?

A1: You can assess the removal of free dye using techniques like SDS-PAGE followed by fluorescence imaging of the gel. The unconjugated dye, being small, will run at the dye front, while the labeled protein will be at a higher molecular weight. Alternatively, you can use analytical size exclusion chromatography (analytical SEC) to check for the presence of a separate peak corresponding to the free dye.[14]

Q2: What is the optimal dye-to-protein labeling ratio?

A2: The optimal ratio depends on the specific protein and the desired degree of labeling (DOL). A common starting point is a 10:1 molar ratio of dye to protein. However, this should be optimized for each specific application to avoid over-labeling, which can lead to fluorescence quenching and loss of protein function.

Q3: Can I use the same purification method for different proteins labeled with Sulfo-Cy5.5-N3?

A3: While the principles of the purification methods are the same, you may need to optimize the conditions for different proteins. Factors such as protein size, stability, and isoelectric point can influence the choice of resin for SEC or the MWCO for dialysis.

Q4: My labeled protein is very small. Which purification method is best?

A4: For small proteins or peptides, size exclusion chromatography with a resin that has a low molecular weight fractionation range is often the best choice.[2] Dialysis with a low MWCO membrane can also be effective, but care must be taken to ensure the labeled peptide is significantly larger than the MWCO to prevent its loss. Spin columns with appropriate resins are also a good option for rapid purification of small volumes.

Q5: What should I do if my protein is sensitive to organic solvents like ethanol?

A5: If your protein is sensitive to ethanol, you should avoid ethanol precipitation. Size exclusion chromatography and dialysis are excellent alternatives that are performed in aqueous buffers and are generally much gentler on proteins.[6]

Visualized Workflows

experimental_workflow cluster_labeling Labeling Reaction cluster_purification Purification cluster_analysis Analysis protein Protein reaction Incubation protein->reaction dye Sulfo-Cy5.5-N3 dye->reaction sec Size Exclusion Chromatography reaction->sec Crude Mixture dialysis Dialysis reaction->dialysis Crude Mixture precipitation Ethanol Precipitation reaction->precipitation Crude Mixture analysis Purity & Concentration Analysis sec->analysis Purified Conjugate dialysis->analysis Purified Conjugate precipitation->analysis Purified Conjugate

Caption: General experimental workflow for labeling and purification.

decision_tree start Start: Choose Purification Method q1 Is the sample volume small (< 200 µL) and speed critical? start->q1 q2 Is the protein sensitive to organic solvents? q1->q2 No spin_column Use Spin Column q1->spin_column Yes q3 Is high resolution needed to remove aggregates? q2->q3 Yes precipitation Consider Ethanol Precipitation (with caution) q2->precipitation No sec Use Size Exclusion Chromatography (SEC) q3->sec Yes dialysis Use Dialysis q3->dialysis No

Caption: Decision tree for selecting a purification method.

References

Solving solubility issues with Sulfo Cy5.5-N3 conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Sulfo Cy5.5-N3 conjugates. Our aim is to help you overcome common challenges, particularly those related to solubility, to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a water-soluble, far-red fluorescent dye equipped with an azide (B81097) (-N3) functional group. The "Sulfo" prefix indicates the presence of sulfonate groups, which significantly enhance its hydrophilicity, making it suitable for biological applications in aqueous environments.[1][2] Its primary application is in bioconjugation through "click chemistry," a highly efficient and specific reaction between an azide and an alkyne. This allows for the precise labeling of proteins, nucleic acids, and other biomolecules for use in fluorescence microscopy, flow cytometry, and in vivo imaging.[2]

Q2: In which solvents is this compound soluble?

Due to its sulfonate groups, this compound is highly soluble in water and other polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[1] The enhanced water solubility often eliminates the need for organic co-solvents during the labeling of biomolecules in aqueous buffers. For non-sulfonated versions of cyanine (B1664457) dyes, the use of 5-20% DMF or DMSO is often necessary to achieve sufficient solubility for labeling reactions.

Q3: How should I prepare a stock solution of this compound?

It is recommended to prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 1-10 mM.[3] Vortex the solution to ensure the dye is completely dissolved. For immediate use in aqueous reactions, this stock solution can be diluted into the appropriate reaction buffer. Note that some commercial suppliers provide solubility data for similar compounds; for instance, Sulfo-Cyanine5 carboxylic acid is soluble in water, DMF, and DMSO up to 0.35 M. While not specific to the azide variant, this indicates a high degree of solubility.

Q4: What are the optimal storage conditions for this compound and its conjugates?

This compound powder should be stored at -20°C, desiccated, and protected from light.[2] Stock solutions in anhydrous DMSO or DMF can also be stored at -20°C in aliquots to avoid repeated freeze-thaw cycles. Similarly, bioconjugates of this compound should be stored at -20°C or -80°C, protected from light, and in single-use aliquots to prevent aggregation and degradation.[4]

Troubleshooting Guide: Solubility Issues

This guide addresses common solubility problems encountered during and after conjugation with this compound.

Problem 1: this compound conjugate precipitates immediately after the click chemistry reaction.

Possible CauseProposed Solution
High Degree of Labeling (DOL): Over-labeling a biomolecule can increase its overall hydrophobicity, leading to precipitation.[4]Reduce the molar ratio of this compound to your alkyne-modified biomolecule in the reaction. A lower DOL often improves solubility.
Intrinsic Properties of the Biomolecule: The target biomolecule may have inherently low solubility that is worsened by the addition of the dye.[4]Ensure your biomolecule is fully solubilized in the reaction buffer before adding the dye. Consider using a buffer with additives that are known to enhance the solubility of your specific biomolecule.
Inappropriate Reaction Buffer: The pH or ionic strength of the buffer may not be optimal for the solubility of the final conjugate.[4]Optimize the buffer conditions. While click chemistry is generally pH-insensitive, the stability and solubility of your biomolecule may be pH-dependent. A pH range of 7-9 is common for reactions with proteins.[5]
Presence of Organic Co-solvents: While often used to dissolve the dye, a high percentage of organic solvent can cause some proteins to precipitate.Minimize the amount of organic co-solvent (e.g., DMSO, DMF) in the final reaction mixture. The high water solubility of this compound should allow for minimal use of these solvents.

Problem 2: The this compound conjugate solution becomes cloudy or shows visible aggregates upon storage.

Possible CauseProposed Solution
Repeated Freeze-Thaw Cycles: This is a common cause of protein and conjugate aggregation.[4]Aliquot your conjugate solution into smaller, single-use vials for storage at -20°C or -80°C to avoid repeated temperature cycling.
High Conjugate Concentration: Storing the conjugate at a very high concentration can promote the formation of aggregates over time.[4]If feasible, store your conjugate at a slightly lower concentration. Alternatively, consider adding stabilizing excipients.
Instability of the Conjugate: The conjugate itself may be inherently unstable under the chosen storage conditions.Add cryoprotectants like glycerol (B35011) (at a final concentration of 10-50%) or stabilizing proteins such as bovine serum albumin (BSA) to the storage buffer to help prevent aggregation.[4]

Problem 3: The unreacted this compound dye precipitates during the click chemistry reaction.

Possible CauseProposed Solution
Insufficient Dissolution of Stock Solution: The dye may not have been fully dissolved in the organic solvent before being added to the aqueous reaction buffer.Ensure the this compound is completely dissolved in anhydrous DMSO or DMF by vortexing before adding it to the reaction mixture.
Excessive Dye Concentration: Adding a large volume of a concentrated dye stock in an organic solvent to an aqueous buffer can cause the dye to precipitate.Add the dye stock solution to the reaction mixture slowly while vortexing to ensure rapid mixing and prevent localized high concentrations of the organic solvent.
Incompatibility with Reaction Components: Although rare, some components of the reaction mixture could potentially reduce the solubility of the dye.If precipitation is observed, consider a pilot reaction with the dye and buffer components without the biomolecule to identify any potential incompatibilities.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Bring the vial of this compound powder to room temperature.

  • Add the appropriate volume of anhydrous dimethyl sulfoxide (DMSO) to achieve a stock concentration of 10 mM.

  • Vortex the vial thoroughly until all the dye is completely dissolved.

  • Store the stock solution in aliquots at -20°C, protected from light and moisture.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol is a general guideline and may require optimization for your specific protein.

Reagents:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). Avoid buffers containing primary amines like Tris.

  • This compound stock solution (10 mM in DMSO).

  • Copper(II) sulfate (B86663) (CuSO4) stock solution (20 mM in water).

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (100 mM in water).

  • Sodium ascorbate (B8700270) stock solution (300 mM in water, freshly prepared).

Procedure:

  • In a microcentrifuge tube, combine your alkyne-modified protein solution with PBS buffer.

  • Prepare the copper catalyst solution by mixing the CuSO4 and THPTA ligand solutions.

  • Add the desired volume of the 10 mM this compound stock solution to the protein solution.

  • Add the THPTA solution to the reaction mixture and vortex briefly.

  • Add the CuSO4 solution and vortex briefly.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. Vortex the mixture gently.

  • Protect the reaction from light and incubate at room temperature for 1-2 hours.

  • Purify the this compound labeled protein from excess dye and reaction components using a desalting column (e.g., Sephadex G-25) or dialysis.

Quantitative Data Summary

While specific quantitative solubility data for this compound is not widely published, the following table provides data for a closely related compound, Sulfo-Cyanine5 carboxylic acid, which can serve as a useful reference.

CompoundSolventSolubility
Sulfo-Cyanine5 carboxylic acidWaterWell soluble
DMF0.35 M (240 g/L)
DMSO0.35 M (240 g/L)

Data sourced from a commercial supplier and should be used as a general guideline.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Click Reaction cluster_purification Purification prep_protein Prepare Alkyne-Modified Protein in Buffer mix Combine Protein, Dye, Ligand, and CuSO4 prep_protein->mix prep_dye Prepare 10 mM This compound in DMSO prep_dye->mix prep_reagents Prepare CuSO4, Ligand, & Ascorbate Stocks prep_reagents->mix initiate Initiate with Sodium Ascorbate mix->initiate Add Ascorbate incubate Incubate at RT (1-2 hours, dark) initiate->incubate purify Purify Conjugate (e.g., Desalting Column) incubate->purify analyze Analyze Conjugate (Spectroscopy, etc.) purify->analyze

Caption: Experimental workflow for protein conjugation with this compound.

troubleshooting_logic start Precipitate Observed? cause1 High Degree of Labeling (DOL) start->cause1 During/After Reaction cause2 Poor Biomolecule Solubility start->cause2 During/After Reaction cause3 Inappropriate Buffer Conditions start->cause3 During/After Reaction cause4 Storage Issues (Freeze-Thaw, High Conc.) start->cause4 Upon Storage solution1 Reduce Dye:Biomolecule Ratio cause1->solution1 solution2 Optimize Biomolecule Solubilization cause2->solution2 solution3 Adjust Buffer pH and Ionic Strength cause3->solution3 solution4 Aliquot for Storage, Add Cryoprotectants cause4->solution4

Caption: Troubleshooting logic for precipitation issues.

References

Optimizing Signal-to-Noise Ratio in Sulfo Cy5.5-N3 Imaging: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the signal-to-noise ratio in imaging experiments utilizing Sulfo Cy5.5-N3.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in imaging?

Sulfo-Cy5.5-N3 is a water-soluble, far-red fluorescent dye.[1][2] The "Sulfo" group enhances its water solubility, making it ideal for labeling biomolecules in aqueous environments.[1][] The "N3" (azide) group allows it to be conjugated to molecules containing an alkyne group via a copper-catalyzed click chemistry reaction.[4] Its fluorescence in the far-red spectrum is advantageous for biological imaging because it minimizes interference from the natural autofluorescence of cells and tissues, which is typically higher in the blue and green spectral regions, thus improving the signal-to-noise ratio.[5]

Q2: Is the fluorescence of Sulfo Cy5.5 affected by pH?

The fluorescence intensity of Sulfo-Cy5.5 is largely independent of pH within a broad physiological range.[6][7][8] Studies have demonstrated that the fluorescence of cyanine (B1664457) dyes like Cy5.5 remains relatively constant across a pH range of 3.5 to 8.3.[6][7] However, the reactivity of the NHS ester, if you are labeling a primary amine, is pH-dependent, with an optimal pH range of 8.2-8.5 for the labeling reaction.[7][9]

Q3: What are the spectral properties of Sulfo Cy5.5?

The spectral properties of Sulfo-Cy5.5 make it compatible with common laser lines and filter sets.

PropertyWavelength (nm)
Excitation Maximum~673-675 nm[1][4]
Emission Maximum~694-707 nm[1][4]

It is efficiently excited by 633 nm HeNe or 647 nm Kr/Ar laser lines.[5]

Troubleshooting Guides

This section addresses common issues encountered during this compound imaging experiments in a question-and-answer format.

Issue 1: High Background Signal / Low Signal-to-Noise Ratio

Q: My images have high, non-specific background fluorescence. What are the common causes and how can I resolve this?

A: High background is a frequent challenge that can obscure your specific signal. The primary causes and their solutions are outlined below:

  • Autofluorescence: Biological samples naturally fluoresce, which can contribute to background noise.[10][11]

    • Solution: Always include an unstained control to assess the level of autofluorescence.[10][12] Using a far-red dye like Sulfo Cy5.5 already helps to minimize this issue.[11][13] For tissues with high autofluorescence (e.g., from collagen or lipofuscin), consider perfusing with PBS prior to fixation to remove red blood cells, or using quenching agents like Sudan Black B.[10][11]

  • Non-Specific Binding of the Conjugate: The this compound conjugate may bind non-specifically to cellular components or the substrate.[14][15] Cyanine dyes, in particular, are known to bind non-specifically to monocytes and macrophages.[14][16]

    • Solution 1: Optimize Probe Concentration: Perform a titration experiment to determine the lowest concentration of your this compound conjugate that provides a strong specific signal with minimal background.[5]

    • Solution 3: Thorough Washing: Increase the number and/or duration of wash steps after incubation with the fluorescent probe to remove unbound conjugate.[5] Adding a mild detergent like Tween-20 to the wash buffer can help reduce non-specific interactions.[5]

  • Impure Conjugate: Free, unconjugated this compound dye in your probe solution can bind non-specifically.

    • Solution: Ensure that the purification step after the conjugation reaction has effectively removed all free dye. Methods like column chromatography are recommended.[5]

Issue 2: Weak or No Specific Signal

Q: I am not detecting a specific signal, or the signal is very weak. What are the potential causes and solutions?

A: A weak or absent signal can be due to several factors, ranging from the labeling process to the imaging setup.

  • Inefficient Labeling: The conjugation of this compound to your molecule of interest may be suboptimal.

    • Solution (for Click Chemistry): Ensure all components of the click chemistry reaction are fresh and active, particularly the copper catalyst and the reducing agent. Follow a validated protocol for copper-catalyzed azide-alkyne cycloaddition (CuAAC).[20]

  • Low Probe Concentration: The concentration of your fluorescent probe may be too low to generate a detectable signal.

    • Solution: As part of your optimization, test a range of concentrations to find the optimal balance between a strong signal and low background.[12]

  • Photobleaching: Sulfo Cy5.5 is relatively photostable, but excessive exposure to excitation light can still lead to a loss of fluorescence.[21][22]

    • Solution: Minimize the exposure time of your sample to the excitation light. Use an anti-fade mounting medium to protect your sample.[12]

  • Incorrect Imaging Settings: The microscope settings may not be optimal for detecting Sulfo Cy5.5 fluorescence.

    • Solution: Ensure you are using the correct filter sets for the excitation and emission wavelengths of Sulfo Cy5.5.[23] Optimize the photomultiplier tube (PMT) gain or camera exposure time to enhance signal detection without saturating the image.[24]

  • Suboptimal Degree of Labeling (DOL): For protein labeling, the number of dye molecules per protein can affect brightness.

    • Solution: The optimal DOL for an antibody is typically between 3 and 7.[5] A lower DOL results in a dimmer conjugate, while a higher DOL can lead to self-quenching and reduced fluorescence.[5]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general workflow for labeling an alkyne-modified molecule with this compound.

Materials:

  • Alkyne-modified molecule

  • This compound

  • Copper(II) Sulfate (CuSO4)

  • Sodium Ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Degassed PBS or other appropriate buffer

Procedure:

  • Prepare a stock solution of your alkyne-modified molecule in an appropriate buffer.

  • Prepare stock solutions of this compound, CuSO4, THPTA/TBTA, and sodium ascorbate. The sodium ascorbate solution should be prepared fresh.

  • In a microcentrifuge tube, combine the alkyne-modified molecule and this compound (a slight molar excess of the dye is often used).

  • Add the THPTA/TBTA ligand solution, followed by the CuSO4 solution. Mix gently.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purify the labeled conjugate to remove the catalyst and excess dye. This can be done using size-exclusion chromatography or dialysis.

Protocol 2: Immunofluorescence Staining with a Sulfo Cy5.5-Conjugated Antibody

This protocol outlines a general procedure for immunofluorescence staining.

Materials:

  • Fixed and permeabilized cells or tissue sections

  • Blocking buffer (e.g., PBS with 5% BSA and 0.1% Tween-20)

  • Primary antibody

  • Sulfo Cy5.5-conjugated secondary antibody

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Mounting medium with antifade

Procedure:

  • Blocking: Incubate the sample with blocking buffer for 1 hour at room temperature to reduce non-specific binding.[17]

  • Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in the blocking buffer and incubate with the sample for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the sample three times with wash buffer for 5 minutes each.[23]

  • Secondary Antibody Incubation: Dilute the Sulfo Cy5.5-conjugated secondary antibody in the blocking buffer. Incubate with the sample for 1 hour at room temperature, protected from light.

  • Washing: Wash the sample three times with wash buffer for 5 minutes each, protected from light.[23]

  • Mounting: Mount the sample using an antifade mounting medium.

  • Imaging: Image the sample using a fluorescence microscope with appropriate filter sets for Sulfo Cy5.5.

Visualizations

Troubleshooting_Workflow Start Low Signal-to-Noise Ratio HighBg High Background? Start->HighBg WeakSignal Weak/No Signal? HighBg->WeakSignal No Autofluorescence Check Autofluorescence (Unstained Control) HighBg->Autofluorescence Yes CheckLabeling Verify Labeling Efficiency (Click Chemistry Components) WeakSignal->CheckLabeling Yes End Optimized Image WeakSignal->End No OptimizeProbe Optimize Probe Concentration (Titration) Autofluorescence->OptimizeProbe Blocking Improve Blocking (BSA, Serum, Special Blockers) OptimizeProbe->Blocking Washing Increase Wash Steps (Duration/Number) Blocking->Washing Washing->End CheckConcentration Check Probe Concentration CheckLabeling->CheckConcentration Photobleaching Minimize Light Exposure (Use Antifade) CheckConcentration->Photobleaching ImagingSettings Optimize Imaging Settings (Filters, PMT/Exposure) Photobleaching->ImagingSettings ImagingSettings->End

Caption: Troubleshooting workflow for low signal-to-noise ratio.

Experimental_Workflow cluster_prep Sample Preparation cluster_staining Staining Procedure cluster_imaging Imaging Fixation Fixation Permeabilization Permeabilization (if needed) Fixation->Permeabilization Blocking Blocking (1 hr, RT) Permeabilization->Blocking PrimaryAb Primary Antibody (1 hr RT or O/N 4°C) Blocking->PrimaryAb Wash1 Wash (3x) PrimaryAb->Wash1 SecondaryAb Sulfo Cy5.5 Secondary Ab (1 hr, RT, dark) Wash1->SecondaryAb Wash2 Wash (3x, dark) SecondaryAb->Wash2 Mounting Mount with Antifade Wash2->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

References

Validation & Comparative

Comparison Guide: Methods for Determining the Degree of Labeling with Sulfo Cy5.5-N3

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of methods for determining the Degree of Labeling (DOL) for biomolecules conjugated with Sulfo Cy5.5-N3, a water-soluble, far-red emitting fluorescent dye.[1][2] The DOL, also known as the Degree of Substitution (DOS), is a critical quality control parameter that defines the average number of dye molecules conjugated to each biomolecule (e.g., a protein or antibody).[3][4][5]

Accurate determination of the DOL is essential for ensuring experimental reproducibility and optimizing assay performance.[4][6] Under-labeling can lead to a poor signal-to-noise ratio, while over-labeling may cause fluorescence quenching or adversely affect the biomolecule's function.[3][4] For most antibodies, an optimal DOL is typically between 2 and 10.[5][7]

This document is intended for researchers, scientists, and drug development professionals who utilize fluorescently labeled biomolecules and require precise characterization of their conjugates.

Primary Method: UV-Vis Spectrophotometry

The most common method for determining the DOL is UV-Vis spectrophotometry, which relies on the Beer-Lambert law.[8] This technique involves measuring the absorbance of the purified conjugate at two key wavelengths:

  • ~280 nm: The wavelength of maximum absorbance for most proteins.

  • ~675 nm: The maximum absorption wavelength (λmax) for the Sulfo Cy5.5 dye.[]

By using the known molar extinction coefficients (ε) of the protein and the dye, their respective concentrations in the sample can be calculated, and the ratio of the two yields the average DOL.[4][6]

Key Parameters for Sulfo Cy5.5
ParameterValueSource
Maximum Absorption (λmax) 673 - 675 nm[1][]
Maximum Emission (λem) 691 - 694 nm[][10]
Molar Extinction Coefficient (ε) 235,000 L·mol⁻¹·cm⁻¹[][10]
Correction Factor (CF) at 280 nm ~0.09[10]

The Correction Factor (CF) accounts for the dye's absorbance at 280 nm and is calculated as the ratio of its absorbance at 280 nm to its absorbance at λmax. This value should be confirmed with the specific dye lot from the manufacturer.[5][6]

Experimental Protocol: DOL Determination by Spectrophotometry

1. Purification of the Conjugate:

  • It is critical to remove all non-conjugated this compound from the labeled biomolecule.[4][5][6]

  • Use size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or spin columns to purify the conjugate.[4][7][8]

2. Sample Preparation:

  • Dilute the purified conjugate solution in a suitable buffer (e.g., PBS) to a concentration that results in an absorbance reading at the dye's λmax between 0.1 and 1.0.[7]

  • Record the dilution factor if one is used.[5][6]

3. Absorbance Measurement:

  • Using a spectrophotometer and a 1 cm path length cuvette, measure the absorbance of the conjugate solution at 280 nm (A₂₈₀) and at the λmax of Sulfo Cy5.5 (~675 nm, A_max).[4][6]

4. Calculation of DOL:

The DOL is calculated using the following formulas:

  • Step A: Calculate the Protein Concentration (P):

    • First, correct the absorbance at 280 nm for the contribution of the dye.

    • Corrected A₂₈₀ = A₂₈₀ - (A_max × CF)

    • Protein Concentration (mol/L) = (Corrected A₂₈₀ / ε_protein) × Dilution Factor

    • Where:

      • A₂₈₀ is the measured absorbance of the conjugate at 280 nm.

      • A_max is the measured absorbance of the conjugate at the dye's λmax.

      • CF is the correction factor for the dye at 280 nm.[6]

      • ε_protein is the molar extinction coefficient of the protein (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).[5]

  • Step B: Calculate the Dye Concentration (D):

    • Dye Concentration (mol/L) = (A_max / ε_dye) × Dilution Factor

    • Where:

      • ε_dye is the molar extinction coefficient of Sulfo Cy5.5 (235,000 M⁻¹cm⁻¹).[][10]

  • Step C: Calculate the Degree of Labeling (DOL):

    • DOL = Dye Concentration / Protein Concentration

Workflow for Spectrophotometric DOL Determination

G cluster_prep Sample Preparation cluster_measure Measurement cluster_calc Calculation start This compound Labeled Biomolecule purify Purify Conjugate (e.g., Gel Filtration, Dialysis) start->purify dilute Dilute Sample for Spectrophotometry purify->dilute measure Measure Absorbance (A₂₈₀ and A_max) dilute->measure calc_prot Calculate Protein Concentration measure->calc_prot calc_dye Calculate Dye Concentration measure->calc_dye calc_dol Calculate DOL (Dye Conc. / Protein Conc.) calc_prot->calc_dol calc_dye->calc_dol end_node Final DOL Value calc_dol->end_node

Caption: Workflow for determining DOL via UV-Vis spectrophotometry.

Alternative and Complementary Methods

While spectrophotometry is widely accessible, it provides only an average DOL. Other methods can offer more detailed characterization of the conjugate population.

MethodPrincipleInformation ProvidedKey AdvantagesKey Disadvantages
UV-Vis Spectrophotometry Measures light absorbance based on Beer-Lambert law.[8]Average number of dyes per biomolecule (Average DOL).[3][4]Rapid, accessible, requires standard lab equipment.Provides only an average value; does not show heterogeneity.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.[11]Precise mass of conjugate species, distribution of labeled species (e.g., DOL=1, 2, 3...).[11][12]Highly accurate, provides detailed molecular information, confirms conjugate identity.Requires specialized equipment, complex data analysis, lower throughput.
High-Performance Liquid Chromatography (HPLC) Separates molecules based on physical/chemical properties (e.g., hydrophobicity, size).[13]Separation of differently labeled populations, quantification of heterogeneity.[13]Can quantify populations with different DOLs, useful for process monitoring.Requires method development, can be time-consuming, requires HPLC system.

Method Comparison Logic

G cluster_question cluster_methods cluster_info question What level of detail is required? spec UV-Vis Spectrophotometry question->spec Average Value ms Mass Spectrometry (e.g., LC-HRMS) question->ms High Detail hplc HPLC question->hplc Population Analysis info_spec Provides Average DOL (Routine QC) spec->info_spec info_ms Provides Exact Mass & Distribution (Detailed Characterization) ms->info_ms info_hplc Separates & Quantifies Populations (Heterogeneity Analysis) hplc->info_hplc

Caption: Decision guide for selecting a DOL determination method.

Conclusion

The choice of method for determining the Degree of Labeling for this compound conjugates depends on the specific requirements of the research.

  • UV-Vis spectrophotometry is the standard method for routine quality control, providing a reliable average DOL with accessible equipment.

  • Mass Spectrometry is the gold standard for in-depth characterization, offering precise confirmation of labeling and detailed information on the distribution of dye molecules.[11][12]

  • HPLC serves as a powerful tool for analyzing the heterogeneity of the conjugate population, which is particularly valuable during the optimization of labeling protocols.[13]

For most applications, spectrophotometry provides sufficient information. However, for therapeutic or diagnostic development where conjugate consistency and characterization are paramount, employing orthogonal methods like Mass Spectrometry and HPLC is highly recommended.

References

A Head-to-Head Comparison: Sulfo Cy5.5-N3 vs. Cy5 Azide for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of protein labeling, the choice of fluorescent probe is paramount. This guide provides an objective comparison of two popular azide-functionalized cyanine (B1664457) dyes, Sulfo Cy5.5-N3 and Cy5 Azide (B81097), to inform your selection process. We will delve into their chemical properties, labeling performance, and provide detailed experimental protocols, supported by quantitative data.

The labeling of proteins with fluorescent dyes is a cornerstone of modern biological research, enabling the visualization and tracking of proteins in their native environments. Bioorthogonal chemistry, particularly the "click chemistry" reaction between an azide and an alkyne, has emerged as a powerful tool for this purpose due to its high specificity and efficiency in complex biological systems. Both this compound and Cy5 Azide are designed to leverage this chemistry, but their distinct properties can significantly impact experimental outcomes.

Key Distinctions at a Glance

The primary difference between this compound and Cy5 Azide lies in the presence of sulfonate groups on the Cy5.5 core of the former. These negatively charged groups dramatically increase the water solubility of this compound, a critical advantage when working with sensitive proteins that may be prone to denaturation in the presence of organic co-solvents.[1][2][3] In contrast, while Cy5 Azide is water-soluble, it is more hydrophobic than its sulfo-counterpart.[4][5][6]

Spectrally, these dyes occupy different positions in the far-red to near-infrared (NIR) region. Cy5 Azide has an excitation maximum around 649-650 nm and an emission maximum around 662-670 nm.[4][6] this compound is shifted further into the red, with an excitation maximum of approximately 675 nm and an emission maximum around 694 nm.[3] This longer wavelength can be advantageous for in vivo imaging, as it minimizes autofluorescence from biological tissues.[]

Quantitative Data Comparison

For a clear and concise overview, the following table summarizes the key quantitative properties of this compound and Cy5 Azide.

PropertyThis compoundCy5 AzideReferences
Excitation Maximum (λex) ~675 nm~649-650 nm[3][4]
Emission Maximum (λem) ~694 nm~662-670 nm[3][4][6]
Molar Extinction Coefficient (ε) ~250,000 cm⁻¹M⁻¹~250,000 cm⁻¹M⁻¹[3][][8]
Quantum Yield (Φ) ~0.21~0.20[9]
Water Solubility High (due to sulfonate groups)Moderate[1][2][3][4]
Molecular Weight Varies by manufacturer~834 g/mol [8]

Experimental Workflows and Protocols

Protein labeling using azide-functionalized dyes can be achieved through two primary "click chemistry" methods: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The choice between these methods depends on the biological system and the tolerance for a copper catalyst.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the logical workflow for protein labeling using both CuAAC and SPAAC methodologies.

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System Alkyne-modified Protein Alkyne-modified Protein Reaction Mixture Reaction Mixture Alkyne-modified Protein->Reaction Mixture Azide Dye This compound or Cy5 Azide Azide Dye->Reaction Mixture Copper(I) Source CuSO4 + Reducing Agent (e.g., Sodium Ascorbate) Copper(I) Source->Reaction Mixture Ligand e.g., THPTA Ligand->Reaction Mixture Incubation Incubation Reaction Mixture->Incubation Room Temp Purification Purification Incubation->Purification e.g., Gel Filtration Labeled Protein Labeled Protein Purification->Labeled Protein

Figure 1. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.

SPAAC_Workflow cluster_reactants Reactants Strained Alkyne-modified Protein Protein with DBCO, BCN, etc. Reaction Mixture Reaction Mixture Strained Alkyne-modified Protein->Reaction Mixture Azide Dye This compound or Cy5 Azide Azide Dye->Reaction Mixture Incubation Incubation Reaction Mixture->Incubation Physiological Conditions Purification Purification Incubation->Purification e.g., Gel Filtration Labeled Protein Labeled Protein Purification->Labeled Protein

Figure 2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow.
Detailed Experimental Protocols

Note: These are generalized protocols and may require optimization for your specific protein and application.

1. Preparation of Alkyne- or Strained Alkyne-Modified Protein:

The protein of interest must first be modified to contain an alkyne or a strained alkyne group. This is typically achieved by incorporating an alkyne-bearing unnatural amino acid during protein expression or by chemically modifying the protein with a reagent containing an alkyne or strained alkyne.

2. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol:

This method is highly efficient but the copper catalyst can be toxic to living cells.[10][11]

  • Materials:

    • Alkyne-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

    • This compound or Cy5 Azide stock solution (e.g., 10 mM in DMSO)

    • Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 50 mM in water)

    • Tris(hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)

    • Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 100 mM in water)

    • Purification column (e.g., desalting column)

  • Procedure:

    • In a microcentrifuge tube, combine the alkyne-modified protein (final concentration 1-10 µM) with the azide dye (final concentration 25-100 µM).

    • Add THPTA to a final concentration of 500 µM.

    • Add CuSO4 to a final concentration of 100 µM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 1 mM.

    • Incubate the reaction at room temperature for 1-2 hours, protected from light.

    • Purify the labeled protein from excess dye and catalyst using a desalting column equilibrated with a suitable storage buffer.

3. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol:

This "copper-free" click chemistry method is ideal for live-cell imaging and applications where copper toxicity is a concern.[12][13][]

  • Materials:

    • Strained alkyne-modified protein (e.g., with DBCO or BCN) in a suitable buffer (e.g., PBS, pH 7.4)

    • This compound or Cy5 Azide stock solution (e.g., 10 mM in DMSO)

    • Purification column (e.g., desalting column)

  • Procedure:

    • In a microcentrifuge tube, combine the strained alkyne-modified protein (final concentration 1-10 µM) with the azide dye (final concentration 25-100 µM).

    • Incubate the reaction at room temperature or 37°C for 1-4 hours (or overnight at 4°C), protected from light. Reaction times may vary depending on the specific strained alkyne used.

    • Purify the labeled protein from excess dye using a desalting column equilibrated with a suitable storage buffer.

Choosing the Right Dye for Your Application

  • For Labeling Sensitive Proteins: this compound is the superior choice due to its high water solubility, which minimizes the need for organic co-solvents that can denature proteins.[1][3]

  • For In Vivo Imaging: The longer excitation and emission wavelengths of this compound make it better suited for deep-tissue imaging, as it reduces background autofluorescence.[]

  • For Standard In Vitro Applications: Cy5 Azide is a robust and widely used dye that offers excellent brightness and photostability for applications like fluorescence microscopy and flow cytometry.[4]

  • For Live-Cell Labeling: Both dyes can be used with SPAAC for live-cell imaging. The choice may depend on the desired spectral properties and the specific experimental setup.

References

A Head-to-Head Battle of Photons: Unveiling the Photostability of Sulfo Cy5.5-N3 Against Other Cyanine Dyes

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic fields of biomedical research and drug development, the selection of fluorescent probes is a critical determinant of experimental success. Among the plethora of available fluorophores, cyanine (B1664457) dyes are workhorses for a wide range of applications, from cellular imaging to in vivo tracking. A key performance metric for these dyes is their photostability—the ability to resist degradation upon exposure to light. This guide provides an objective comparison of the photostability of Sulfo Cy5.5-N3, a popular azide-functionalized cyanine dye, with other commonly used cyanine dyes such as Cy5, Cy5.5, and the Alexa Fluor and DyLight series. This comparison is supported by a summary of key photophysical parameters and a detailed experimental protocol for assessing photostability.

Quantitative Comparison of Photophysical Properties

To provide a clear and concise overview, the following table summarizes the key photophysical properties of Sulfo Cy5.5 and its competitors. It is important to note that while the data for this compound is not widely available, the photophysical properties of Sulfo-Cy5.5 are presented here as a close proxy, given that the azide (B81097) functional group is not expected to significantly alter the core chromophore's performance.

DyeExcitation Max (nm)Emission Max (nm)Extinction Coefficient (M⁻¹cm⁻¹)Quantum Yield (Φ)Relative Photostability
Sulfo Cy5.5 ~675~694~250,000~0.20Good
Cy5~649~670~250,000~0.27Moderate
Cy5.5~675~694~250,000~0.23Moderate
Alexa Fluor 647~650~668~270,000~0.33High[1]
Alexa Fluor 680~679~702~184,000~0.36High
DyLight 650~652~672~250,000~0.10Good
DyLight 680~692~712~140,000-Good

Note: The relative photostability is a qualitative assessment based on available literature. Quantitative comparisons can vary depending on the experimental conditions.

The Science of Fading: Understanding Cyanine Dye Photobleaching

The degradation of cyanine dyes upon light exposure, or photobleaching, is a complex process. The primary mechanism involves the interaction of the excited dye molecule with molecular oxygen.[2] As illustrated in the diagram below, this interaction can lead to the formation of reactive oxygen species (ROS), such as singlet oxygen, which can then attack the polymethine chain of the cyanine dye, leading to its irreversible destruction and loss of fluorescence.

Photobleaching_Mechanism cluster_reaction Dye_GS Cyanine Dye (Ground State) Dye_ES Excited Singlet State Dye_GS->Dye_ES Light Absorption (Excitation) Degraded_Dye Non-fluorescent Degraded Products Dye_ES->Dye_GS Fluorescence Dye_TS Excited Triplet State Dye_ES->Dye_TS Intersystem Crossing ROS Reactive Oxygen Species (e.g., ¹O₂) Dye_ES->ROS Electron Transfer to O₂ Dye_TS->ROS Energy Transfer to O₂ ROS->Dye_GS Chemical Reaction

Caption: Generalized mechanism of cyanine dye photobleaching.

Strategies to enhance photostability often focus on minimizing the formation or impact of ROS. Sulfonation of the cyanine core, as in this compound, generally improves water solubility and can reduce aggregation, which in turn can influence photostability. Dyes like the Alexa Fluor series are specifically engineered with chemical modifications to resist photobleaching, often resulting in superior performance in demanding imaging applications.[1]

Experimental Protocol: Measuring Photostability in Solution

To quantitatively compare the photostability of different fluorescent dyes, a standardized protocol is essential. The following outlines a general procedure for measuring the rate of photobleaching of a dye in solution using a spectrofluorometer.

Photostability_Protocol cluster_prep 1. Sample Preparation cluster_measurement 2. Spectrofluorometer Setup cluster_exposure 3. Continuous Illumination and Data Acquisition cluster_analysis 4. Data Analysis Prep_Dye Prepare equimolar solutions of each dye in PBS (e.g., 1 µM) Prep_Cuvette Transfer samples to quartz cuvettes Prep_Dye->Prep_Cuvette Set_Wavelengths Set excitation and emission wavelengths for the specific dye Prep_Cuvette->Set_Wavelengths Set_Slits Set excitation and emission slit widths (e.g., 5 nm) Set_Wavelengths->Set_Slits Set_Mode Select time-based acquisition mode Set_Slits->Set_Mode Initial_Intensity Record initial fluorescence intensity (t=0) Set_Mode->Initial_Intensity Continuous_Exposure Continuously illuminate the sample with the excitation light Initial_Intensity->Continuous_Exposure Record_Decay Record fluorescence intensity at regular intervals (e.g., every 30s for 30 min) Continuous_Exposure->Record_Decay Normalize_Data Normalize fluorescence intensity data to the initial value Record_Decay->Normalize_Data Plot_Data Plot normalized intensity vs. time Normalize_Data->Plot_Data Calculate_HalfLife Determine the photobleaching half-life (t₁/₂) Plot_Data->Calculate_HalfLife

Caption: Experimental workflow for photostability measurement.

Detailed Steps:

  • Sample Preparation:

    • Prepare stock solutions of each dye (this compound, Cy5, Cy5.5, Alexa Fluor 647, etc.) in a suitable solvent like DMSO.

    • Dilute the stock solutions in a consistent aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration that gives a strong but not saturating fluorescence signal (e.g., absorbance < 0.1). Ensure all dye solutions have the same molar concentration for a fair comparison.

    • Transfer each sample to a clean quartz fluorescence cuvette.

  • Instrumentation Setup:

    • Use a spectrofluorometer equipped with a continuous excitation source (e.g., a Xenon arc lamp).

    • Set the excitation and emission wavelengths to the respective maxima for each dye.

    • Set the excitation and emission slit widths to control the light intensity and spectral resolution. It is crucial to keep these settings constant for all measurements.

    • Configure the instrument for a time-based scan to monitor fluorescence intensity over time.

  • Data Acquisition:

    • Place the cuvette with the first dye sample in the spectrofluorometer.

    • Record the initial fluorescence intensity before continuous exposure.

    • Start the time-based scan, which involves continuous illumination of the sample at the excitation wavelength, and record the fluorescence emission intensity at fixed time intervals for a defined duration.

  • Data Analysis:

    • For each dye, normalize the fluorescence intensity at each time point to the initial intensity.

    • Plot the normalized fluorescence intensity as a function of time.

    • From the resulting photobleaching curve, determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.

Conclusion: Selecting the Right Dye for Your Application

The choice of a fluorescent dye is a critical decision that should be based on the specific requirements of the experiment. While this compound offers excellent spectral properties in the near-infrared range and the convenience of an azide group for click chemistry conjugation, its photostability is generally moderate compared to more advanced formulations like the Alexa Fluor series. For applications requiring long-term imaging or high-intensity illumination, such as single-molecule studies or super-resolution microscopy, dyes like Alexa Fluor 647 or Alexa Fluor 680 may be more suitable due to their enhanced photostability. However, for many standard applications in cell biology and drug development where extreme photostability is not the primary concern, this compound remains a robust and valuable tool. By understanding the photophysical properties and the mechanisms of photobleaching, researchers can make informed decisions to optimize their fluorescence-based experiments and obtain high-quality, reproducible data.

References

A Comparative Guide to Far-Red Fluorescent Dyes: Sulfo Cy5.5-N3 vs. Key Competitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of far-red fluorescent dyes, selecting the optimal reagent is paramount for generating high-quality, reproducible data. This guide provides an objective comparison of the photophysical properties and performance of Sulfo Cy5.5-N3 against other widely used far-red dyes: Alexa Fluor 680, DyLight 680, and IRDye 680RD.

This comparison focuses on key performance indicators—quantum yield and molar extinction coefficient—which together determine the intrinsic brightness of a fluorophore. All available quantitative data has been summarized for easy comparison, alongside detailed experimental methodologies for key applications.

Quantitative Comparison of Photophysical Properties

The brightness of a fluorescent dye is a critical factor in achieving high sensitivity and a strong signal-to-noise ratio in imaging and detection assays. It is determined by the product of the molar extinction coefficient (a measure of how efficiently the dye absorbs light at a specific wavelength) and the quantum yield (the efficiency of converting absorbed light into emitted fluorescence).

DyeMolar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹)Quantum Yield (Φ)Brightness (ε × Φ)
This compound 190,000[1]0.20 (for Cy5.5 derivatives)[2]38,000
Alexa Fluor 680 184,000[3][4]0.36[3][4][5]66,240
DyLight 680 140,000[6]High (not specified)[6]Not Reported
IRDye 680RD 170,000 (in Methanol)Not ReportedNot Reported

Note: The quantum yield for this compound is based on data for Cy5.5 derivatives. Specific data for the azide-functionalized form was not available. The quantum yields for DyLight 680 and IRDye 680RD are not publicly reported by the manufacturers.

Understanding Fluorophore Brightness

The intrinsic brightness of a fluorophore is a fundamental property that dictates its performance in fluorescence-based applications. It is a product of two key photophysical parameters: the molar extinction coefficient (ε) and the quantum yield (Φ).

Brightness_Relationship Relationship Between Key Photophysical Properties cluster_0 Factors Determining Brightness Molar_Extinction_Coefficient Molar Extinction Coefficient (ε) (Light Absorption Efficiency) Brightness Fluorescence Brightness (Signal Strength) Molar_Extinction_Coefficient->Brightness Multiplied by Quantum_Yield Quantum Yield (Φ) (Light Emission Efficiency) Quantum_Yield->Brightness Multiplied by

Caption: Relationship between molar extinction coefficient, quantum yield, and fluorescence brightness.

Experimental Protocols

To provide a framework for the objective comparison of these dyes in a laboratory setting, the following are detailed methodologies for common applications.

Experimental Workflow for Comparative Analysis of Fluorescent Dyes in Microscopy

This workflow outlines the key steps for a rigorous side-by-side comparison of fluorescent dyes for immunofluorescence microscopy.

Microscopy_Workflow Workflow for Comparing Fluorescent Dye Brightness in Microscopy Start Start: Cell Seeding and Culture Fix_Perm Fixation and Permeabilization Start->Fix_Perm Blocking Blocking Non-Specific Binding Fix_Perm->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (Conjugated with different dyes) Primary_Ab->Secondary_Ab Wash Washing Steps Secondary_Ab->Wash Mounting Mounting with Antifade Reagent Wash->Mounting Imaging Image Acquisition (Identical settings for all dyes) Mounting->Imaging Analysis Quantitative Image Analysis (Measure fluorescence intensity) Imaging->Analysis End End: Compare Brightness and Signal-to-Noise Analysis->End

References

Sulfo Cy5.5-N3: A Superior Near-Infrared Fluorophore for Bio-Conjugation and Imaging

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of biomedical research and drug development, near-infrared (NIR) fluorophores are indispensable tools for high-sensitivity imaging. Their ability to emit light in the NIR window (700-1700 nm) allows for deep tissue penetration, minimal photodamage, and significantly reduced background autofluorescence from biological samples[1][2][3]. Among the array of available NIR dyes, Sulfo Cy5.5-N3 emerges as a particularly advantageous option, offering a unique combination of superior photophysical properties, excellent water solubility, and a highly specific conjugation chemistry.

This compound is a member of the cyanine (B1664457) dye family, renowned for its high photostability and bright NIR fluorescence[4][5]. Its structure is distinguished by two key modifications: sulfonate groups and a terminal azide (B81097) (N3) group. The sulfonate groups confer enhanced water solubility, making it ideal for labeling biomolecules in aqueous environments without the need for organic co-solvents[4][]. This hydrophilicity also mitigates the tendency for dye aggregation, a common issue that can lead to fluorescence quenching[7]. The azide functionality provides a bioorthogonal handle for "click chemistry," enabling highly efficient and specific covalent attachment to alkyne-modified biomolecules[8][9].

Comparative Performance: this compound vs. Other NIR Fluorophores

The advantages of this compound become evident when compared with other commonly used NIR fluorophores. Key performance metrics include the molar extinction coefficient and quantum yield, which together determine the brightness of the fluorophore, as well as its photostability and conjugation efficiency.

Photophysical Properties Comparison

The following table summarizes the key photophysical properties of Sulfo Cy5.5 and other representative NIR dyes. Brightness is calculated as (Molar Extinction Coefficient × Quantum Yield) / 1000.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Quantum Yield (QY)BrightnessKey Features
Sulfo-Cy5.5 ~675~694~209,000[10]~0.20[10]41.8High water solubility, excellent photostability[4][11].
Sulfo-Cy5 ~647~665~250,000[9]~0.27[7]67.5Excellent water solubility, very bright[7][9].
Alexa Fluor 680 679702183,0000.3665.9Very bright and photostable, but can be more expensive.
IRDye 800CW 774789240,0000.0819.2Commonly used for in vivo imaging, emits further in the NIR[12].
Indocyanine Green (ICG) ~780~820150,000~0.011.5FDA-approved, but has low quantum yield and short plasma half-life[13].
Functional Properties Comparison
Fluorophore / ClassReactive GroupConjugation ChemistryPrimary AdvantagePrimary Disadvantage
This compound Azide (-N3)Click Chemistry (CuAAC, SPAAC)Highly specific, bioorthogonal, and efficient reaction with alkyne-modified targets[8].Requires the target molecule to be alkyne-functionalized.
Cy5.5 NHS Ester NHS EsterAmine-reactiveReacts readily with primary amines (e.g., lysine (B10760008) residues) on proteins[14].Can lead to random labeling and potential loss of protein function if active site lysines are modified.
Cy5.5 Maleimide MaleimideThiol-reactiveSpecifically targets sulfhydryl groups (cysteine residues), allowing for site-specific labeling.Requires a free cysteine on the target molecule, which may not be available.
ICG VariousAmine-reactive (NHS)Clinically approved for certain applications[13].Prone to non-specific binding and rapid clearance from circulation[13].

Experimental Protocols

A significant advantage of this compound is its utility in click chemistry. Below is a representative protocol for labeling an alkyne-modified protein using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Protocol: Labeling of Alkyne-Modified Protein with this compound via CuAAC

1. Materials and Reagents:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)

  • Reducing agent solution (e.g., 100 mM sodium ascorbate (B8700270) in water, freshly prepared)

  • Ligand solution (e.g., 20 mM TBTA in DMSO)

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

2. Reagent Preparation:

  • Dye Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM. Store at -20°C, protected from light.

  • Protein Solution: Prepare the alkyne-modified protein at a concentration of 1-5 mg/mL in a reaction buffer free of amines (e.g., Tris) or azides.

3. Labeling Reaction:

  • In a microcentrifuge tube, add the alkyne-modified protein solution.

  • Add the this compound stock solution to achieve a 5-10 fold molar excess over the protein.

  • Add the TBTA ligand solution to the reaction mixture (final concentration ~1 mM).

  • Premix the CuSO₄ solution and the sodium ascorbate solution. Add this mixture to the reaction tube to initiate the click reaction. The final concentrations should be approximately 1 mM CuSO₄ and 5 mM sodium ascorbate.

  • Incubate the reaction for 1-2 hours at room temperature, protected from light.

4. Purification of the Conjugate:

  • Purify the labeled protein from excess dye and reaction components using a pre-equilibrated Sephadex G-25 size-exclusion column.

  • Elute the conjugate using PBS (pH 7.2-7.4).

  • The first colored fraction to elute contains the labeled protein conjugate. Collect this fraction.

5. Characterization:

  • Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~675 nm (for Sulfo-Cy5.5).

  • Calculate the degree of labeling (DOL) using the molar extinction coefficients of the protein and the dye.

Visualizing the Advantages and Workflow

advantages_of_nir_imaging cluster_source Light Source cluster_tissue Biological Tissue cluster_detector Detector Cell1 Light->Cell1 Visible Light (High Scattering & Absorption) Target Target Fluorophore Light->Target NIR Light (Deep Penetration) Cell2 Target->Detector NIR Emission (High S/N Ratio)

structure_function SulfoCy55N3 this compound Structure |  Sulfonate Groups (-SO₃⁻) |  Cyanine Core |  Azide Group (-N3) Advantage1 High Water Solubility (Reduces Aggregation) SulfoCy55N3:f1->Advantage1 Advantage2 Bright NIR Fluorescence (High S/N Ratio) SulfoCy55N3:f2->Advantage2 Advantage3 Bioorthogonal Conjugation ('Click Chemistry') SulfoCy55N3:f3->Advantage3

click_chemistry_workflow Start Start Materials Protein Alkyne-Modified Biomolecule Start->Protein Dye This compound Start->Dye Reaction CuAAC Reaction (CuSO₄, Ascorbate, Ligand) Protein->Reaction Dye->Reaction Purification Purification (Size-Exclusion Chromatography) Reaction->Purification Product Labeled Bioconjugate Purification->Product

References

Validating the Specificity of Sulfo Cy5.5-N3 Labeling in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and specific labeling of biomolecules is paramount for accurate experimental outcomes. This guide provides an objective comparison of Sulfo Cy5.5-N3 with alternative fluorescent probes and offers detailed experimental protocols to validate labeling specificity in cellular applications.

This compound is a water-soluble, far-red fluorescent azide (B81097) probe increasingly utilized for biomolecule labeling via click chemistry. Its sulfonate groups enhance its hydrophilicity, making it particularly suitable for labeling proteins in aqueous environments without the need for organic co-solvents, which can be detrimental to protein structure and function. The azide functional group allows for its covalent attachment to alkyne-modified biomolecules through either copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition. This high degree of specificity is a key advantage of click chemistry over traditional labeling methods that target common functional groups like amines or thiols, which are abundant in biological systems.

Comparative Analysis of Fluorescent Azide Probes

The selection of a fluorescent probe is critical and depends on the specific experimental requirements, including the desired spectral properties, brightness, and photostability. Below is a comparison of this compound with other commonly used fluorescent azide probes.

FeatureThis compoundSulfo Cy3-N3Sulfo Cy7-N3Alexa Fluor 647 AzideDyLight 650 Azide
Excitation Max (nm) ~673-675~548-555~750~650~652
Emission Max (nm) ~691-694~563-572~773~665~672
Extinction Coefficient (M⁻¹cm⁻¹) ~211,000~150,000-162,000~240,600~239,000~250,000
Quantum Yield ~0.21[1]~0.1[2][3]Not widely reported~0.33[4][5]Not widely reported
Key Advantages Good brightness in the far-red spectrum, water-soluble.High photostability, suitable for FRET applications with green fluorophores.Near-infrared emission for deep tissue imaging, low autofluorescence.High photostability and brightness, pH insensitive.High fluorescence intensity.
Key Disadvantages Moderate quantum yield, susceptible to photobleaching.Lower extinction coefficient compared to far-red dyes.Lower quantum yields are typical for NIR dyes.Higher cost.Photostability can be a concern.

Mechanism of this compound Labeling via Click Chemistry

The specificity of this compound labeling is rooted in the bioorthogonal nature of the azide-alkyne cycloaddition reaction. This reaction is highly selective and does not interfere with other functional groups present in biological systems.

Click_Chemistry_Mechanism cluster_0 Bioorthogonal Reaction cluster_1 Detection Alkyne_Biomolecule Alkyne-modified Biomolecule Labeled_Biomolecule Fluorescently Labeled Biomolecule Alkyne_Biomolecule->Labeled_Biomolecule + Sulfo_Cy55_N3 This compound Sulfo_Cy55_N3->Labeled_Biomolecule Cu(I) catalyst (CuAAC) Fluorescence Far-Red Fluorescence (Ex: ~675 nm, Em: ~694 nm) Labeled_Biomolecule->Fluorescence Excitation

Mechanism of this compound labeling via CuAAC.

Experimental Protocol: Validating Labeling Specificity

To ensure that the observed fluorescence signal is a direct result of the specific click chemistry reaction, a series of control experiments are essential. This protocol outlines a workflow for validating the specificity of this compound labeling in cultured cells using fluorescence microscopy and flow cytometry.

I. Cell Culture and Metabolic Labeling
  • Cell Seeding: Plate cells of interest at an appropriate density on coverslips (for microscopy) or in multi-well plates (for flow cytometry) and allow them to adhere overnight.

  • Metabolic Labeling: Introduce an alkyne-modified metabolic precursor (e.g., an alkyne-containing amino acid, sugar, or nucleoside) to the cell culture medium. The concentration and incubation time will depend on the specific precursor and cell type and should be optimized.

  • Control Groups:

    • Negative Control 1 (No Alkyne): Culture a set of cells in parallel without the alkyne-modified precursor.

    • Negative Control 2 (Unlabeled Dye): A separate group of cells that will be subjected to the click reaction without the fluorescent azide.

II. Cell Fixation and Permeabilization
  • Fixation: After metabolic labeling, wash the cells with phosphate-buffered saline (PBS) and fix them with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: For intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. For cell surface labeling, this step can be omitted.

III. Click Chemistry Reaction
  • Prepare Click Reaction Cocktail: For a typical CuAAC reaction, prepare a fresh cocktail containing:

    • Copper(II) sulfate (B86663) (CuSO₄)

    • A copper(I)-stabilizing ligand (e.g., THPTA or BTTAA)

    • A reducing agent (e.g., sodium ascorbate)

    • This compound

  • Labeling: Incubate the fixed and permeabilized cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

  • Control Reactions:

    • Negative Control 3 (No Copper): For a set of alkyne-labeled cells, perform the click reaction with a cocktail lacking CuSO₄.

    • Negative Control 4 (Competition): To a set of alkyne-labeled cells, add a large excess of a non-fluorescent azide along with the this compound during the click reaction.

IV. Washing and Counterstaining
  • Washing: After the click reaction, wash the cells thoroughly with PBS to remove unreacted reagents.

  • Counterstaining (Optional): Stain the nuclei with a suitable dye (e.g., DAPI) to visualize the cell morphology.

V. Data Acquisition and Analysis
  • Fluorescence Microscopy: Mount the coverslips on microscope slides and image using a fluorescence microscope equipped with appropriate filters for Sulfo Cy5.5 (e.g., Cy5 filter set). Acquire images of both the experimental and control groups using identical settings.

  • Flow Cytometry: Harvest the cells, resuspend them in PBS, and analyze the fluorescence intensity using a flow cytometer with a far-red laser (e.g., 633 nm or 640 nm).

Expected Results for Specificity Validation:
  • Experimental Group: Strong fluorescence signal in cells metabolically labeled with the alkyne precursor and subjected to the complete click reaction.

  • Negative Control 1 (No Alkyne): Minimal to no fluorescence, demonstrating that this compound does not non-specifically bind to cellular components.

  • Negative Control 2 (Unlabeled Dye): No fluorescence, confirming the signal is from the dye.

  • Negative Control 3 (No Copper): Significantly reduced or no fluorescence, indicating that the labeling is dependent on the copper-catalyzed click reaction.

  • Negative Control 4 (Competition): A marked decrease in fluorescence intensity, showing that the labeling is specific to the azide-alkyne reaction.

Specificity_Validation_Workflow cluster_0 Cell Preparation cluster_1 Labeling cluster_2 Analysis Seed_Cells Seed Cells Metabolic_Labeling Metabolic Labeling with Alkyne Seed_Cells->Metabolic_Labeling Control_No_Alkyne Control: No Alkyne Seed_Cells->Control_No_Alkyne Fix_Perm Fixation & Permeabilization Metabolic_Labeling->Fix_Perm Control_No_Alkyne->Fix_Perm Click_Reaction Click Reaction with This compound Fix_Perm->Click_Reaction Control_No_Cu Control: No Copper Catalyst Fix_Perm->Control_No_Cu Control_Competition Control: Competition with Non-fluorescent Azide Fix_Perm->Control_Competition Wash_Counterstain Washing & Counterstaining Click_Reaction->Wash_Counterstain Control_No_Cu->Wash_Counterstain Control_Competition->Wash_Counterstain Microscopy Fluorescence Microscopy Wash_Counterstain->Microscopy Flow_Cytometry Flow Cytometry Wash_Counterstain->Flow_Cytometry

Workflow for validating the specificity of labeling.

By following this comprehensive guide and implementing the described control experiments, researchers can confidently validate the specificity of this compound labeling, ensuring the generation of reliable and reproducible data in their cellular imaging and analysis workflows.

References

Assessing the Impact of Sulfo Cy5.5-N3 Labeling on Protein Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate assessment of protein function is paramount. Fluorescent labeling is a powerful tool for visualizing and quantifying proteins; however, the labeling process itself can potentially alter the protein's biological activity. This guide provides a comprehensive comparison of Sulfo Cy5.5-N3, a popular fluorescent dye, with other alternatives, and offers experimental data to help researchers make informed decisions for their protein labeling needs.

Comparison of this compound with Alternative Fluorescent Dyes

The choice of a fluorescent dye can significantly impact the outcome of an experiment. This compound is a bright, water-soluble dye, which can minimize non-specific binding and aggregation.[][2] However, its relatively large size may interfere with the function of some proteins.[3] The following table compares the key characteristics of this compound with other commonly used fluorescent dyes.

FeatureThis compoundAlexa Fluor 488Cy3
Excitation Max (nm) ~675~495~550
Emission Max (nm) ~694~519~570
Molecular Weight ( g/mol ) ~1100~643~767
Quantum Yield ~0.20~0.92~0.15
Water Solubility High (sulfonated)High (sulfonated)Moderate
Key Advantages Bright in the far-red spectrum, high water solubility.[]Very bright and photostable, high quantum yield.Good photostability, commonly used for FRET with Cy5.
Potential for Protein Perturbation Moderate to high due to its size.Low to moderate.Moderate.

Impact of Fluorescent Labeling on Protein Function: Experimental Data

Covalent attachment of a fluorescent dye can alter a protein's structure and, consequently, its function. This can manifest as a change in enzymatic activity, binding affinity, or cellular localization. It is crucial to empirically determine the effect of labeling on your specific protein of interest. Over-labeling, in particular, can be detrimental to a protein's binding affinity.[4] Studies have shown that some dyes have a greater impact on the binding affinity of Fab fragments than others.[5] Furthermore, fluorescent dye labeling has been observed to alter the biodistribution of nanoparticles, leading to reduced tumor targeting and increased accumulation in non-target organs like the liver and kidneys.[6][7]

Protein/SystemLabeling DyeObserved Impact on Function
Antigen-binding fragments (Fab) Various green, red, and far-red dyesGreen fluorescent dyes like Alexa Fluor 488 had the least effect on Fab affinity. Red and far-red dyes were more likely to cause aggregation and reduce binding affinity.[5]
CXCR4-targeted nanoparticles ATTO488 and Sulfo-Cy5Labeling dramatically changed the biodistribution pattern, with increased accumulation in the liver and kidneys and reduced tumor targeting.[6][7]
Membrane transport proteins (Fluc) Cy5Labeled protein function was assessed using a fluoride (B91410) efflux assay to ensure functional integrity after labeling.[8]

Experimental Protocols

This protocol provides a general guideline for labeling Immunoglobulin G (IgG) with Sulfo-Cy5.5 NHS ester. Optimization may be required for other proteins.[9]

  • Prepare the Protein Solution:

    • Dissolve the IgG in an amine-free buffer (e.g., PBS) at a concentration of 2-10 mg/mL.[10]

    • Adjust the pH of the protein solution to 8.5-9.5 using 1 M sodium bicarbonate. This is crucial for efficient labeling of primary amines.[4][10]

  • Prepare the Dye Stock Solution:

    • Dissolve the Sulfo-Cy5.5 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL. This solution should be prepared fresh and protected from light.[10][11]

  • Conjugation Reaction:

    • Slowly add the calculated volume of the dye stock solution to the protein solution while gently vortexing. A common starting point is a 10:1 molar ratio of dye to protein.[4]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[11]

  • Purification of the Conjugate:

    • Separate the labeled protein from the free dye using a size-exclusion chromatography column (e.g., Sephadex G-25), dialysis, or spin concentrators.[11]

  • Characterization of the Conjugate:

    • Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~675 nm (for Sulfo Cy5.5). The optimal DOL for most antibodies is typically between 2 and 10.[4][10]

This is a generalized protocol. The specific substrates, buffers, and conditions will depend on the enzyme being studied.

  • Prepare Reagents:

    • Prepare a stock solution of the labeled protein and an unlabeled control protein at the same concentration.

    • Prepare the necessary buffer and substrate solutions for the enzyme assay.

  • Enzyme Assay:

    • Set up a series of reactions with varying concentrations of the labeled and unlabeled enzyme.

    • Initiate the reaction by adding the substrate.

    • Measure the rate of product formation or substrate consumption over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis:

    • Calculate the initial reaction velocities for each enzyme concentration.

    • Determine the kinetic parameters (e.g., Vmax and Km) for both the labeled and unlabeled enzyme by fitting the data to the Michaelis-Menten equation.

    • Compare the kinetic parameters to determine if the labeling has significantly altered the enzyme's activity.

Visualizations

experimental_workflow cluster_labeling Protein Labeling cluster_assessment Functional Assessment protein Protein Solution (pH 8.5-9.5) reaction Conjugation Reaction (1 hr, RT) protein->reaction dye This compound Stock (DMSO) dye->reaction purification Purification (e.g., SEC) reaction->purification dol Determine DOL purification->dol assay Functional Assay (e.g., Enzyme Activity) dol->assay analysis Data Analysis & Comparison assay->analysis unlabeled Unlabeled Control unlabeled->assay

Caption: Experimental workflow for protein labeling and functional assessment.

egfr_signaling EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS PI3K PI3K Dimerization->PI3K Ras Ras Grb2_SOS->Ras Akt Akt PI3K->Akt Raf Raf Ras->Raf mTOR mTOR Akt->mTOR MEK MEK Raf->MEK Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified EGFR signaling pathway.

Conclusion

The use of this compound for protein labeling offers the advantages of high water solubility and bright far-red fluorescence. However, as with any protein modification, it is essential to assess the impact of labeling on protein function. This guide provides a framework for comparing this compound to other dyes and for designing experiments to validate the functional integrity of the labeled protein. By carefully selecting the appropriate dye and empirically verifying the absence of functional perturbation, researchers can confidently utilize fluorescently labeled proteins to gain valuable insights into complex biological processes.

References

A Head-to-Head Comparison of Sulfo Cy5.5-N3 and its Alternatives for Advanced Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of near-infrared (NIR) fluorescent probes, the selection of the optimal dye is paramount for achieving high-quality, reproducible data. This guide provides a comprehensive comparative analysis of Sulfo Cy5.5-N3 against its key competitors, Alexa Fluor 647 Azide (B81097) and IRDye 800CW Azide, across various imaging modalities. By presenting quantitative data, detailed experimental protocols, and visual workflows, this guide aims to empower informed decisions in probe selection for demanding applications such as fluorescence microscopy, in vivo imaging, and flow cytometry.

This compound is a water-soluble, far-red fluorescent dye featuring an azide moiety, making it ideal for bioorthogonal labeling through click chemistry.[1][2] Its spectral properties, with an excitation maximum around 675 nm and an emission peak near 694 nm, place it in the desirable NIR window, which minimizes autofluorescence from biological samples and allows for deeper tissue penetration.[2] This makes it a valuable tool for sensitive detection in complex biological environments.

Quantitative Performance Analysis

The effectiveness of a fluorescent probe is determined by its intrinsic photophysical properties. Here, we compare this compound with two prominent, spectrally similar azide-functionalized dyes: Alexa Fluor 647 Azide and IRDye 800CW Azide.

PropertyThis compoundAlexa Fluor 647 AzideIRDye 800CW Azide
Excitation Max (nm) ~675[2]~650[3]~774 (in PBS)[4]
Emission Max (nm) ~694[2]~665[3]~789 (in PBS)[4]
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~235,000[5]~270,000[6]~240,000 (in PBS)[4]
Quantum Yield (Φ) Not explicitly found for azide version; general Sulfo-Cy5.5 is high[2]~0.33[3][7]Not explicitly found for azide version
Solubility High (water-soluble)[1]High (water-soluble)[6]High (water-soluble)
Reactive Group Azide[1]Azide[6]Azide[4]

Performance in Key Imaging Modalities

The choice of a fluorescent probe is often dictated by its performance in a specific application. Below is a qualitative comparison of this compound and its alternatives in fluorescence microscopy, in vivo imaging, and flow cytometry.

Imaging ModalityThis compoundAlexa Fluor 647 AzideIRDye 800CW Azide
Fluorescence Microscopy High photostability and bright fluorescence provide high-contrast cellular imaging.[2]Very bright and photostable, making it a gold standard for high-resolution and single-molecule imaging.[3][8]Excellent for deep-tissue and in vivo microscopy due to its longer wavelength, which reduces scattering.
In Vivo Imaging Ideal for deep tissue imaging with minimal background noise due to its NIR properties.[2]While highly fluorescent, its slightly shorter wavelength may offer less tissue penetration compared to IRDye 800CW.Considered a top choice for in vivo imaging due to its spectral properties in the 800 nm range, leading to superior signal-to-noise ratios.
Flow Cytometry Provides distinct signals for accurate cell sorting and analysis.[2]Extremely bright, making it excellent for detecting low-abundance targets.[3]Its longer wavelength may require specialized cytometer configurations.

Experimental Protocols

Detailed methodologies are crucial for the successful application of these fluorescent probes. Below are generalized protocols for key experiments.

Protocol 1: Fluorescence Microscopy - Labeling of Alkyne-Modified Biomolecules via Copper-Catalyzed Click Chemistry (CuAAC)

This protocol describes the labeling of cells containing alkyne-modified biomolecules with an azide-functionalized fluorescent dye for subsequent visualization by fluorescence microscopy.

Materials:

  • Cells cultured on coverslips with incorporated alkyne-modified biomolecule

  • This compound, Alexa Fluor 647 Azide, or IRDye 800CW Azide

  • Phosphate-Buffered Saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Click-iT® reaction cocktail:

    • Copper (II) sulfate (B86663) (CuSO₄)

    • Reducing agent (e.g., sodium ascorbate)

    • Copper chelator/ligand (e.g., THPTA)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Cell Fixation: Wash the cells on coverslips twice with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the fixed cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 15 minutes at room temperature.

  • Washing: Wash the permeabilized cells three times with PBS for 5 minutes each.

  • Click Reaction: Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions. Briefly, pre-mix CuSO₄ and the copper chelator. Add the azide-functionalized dye to the cocktail. Finally, add the freshly prepared reducing agent to initiate the reaction.

  • Incubation: Remove the PBS from the cells and add the "Click-it" reaction cocktail. Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Remove the reaction cocktail and wash the cells three times with PBS.

  • Counterstaining: If desired, counterstain the nuclei with DAPI for 5 minutes.

  • Washing: Wash the cells twice with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the fluorescently labeled biomolecules using a fluorescence microscope with the appropriate filter sets for the chosen dye.

Protocol 2: In Vivo Imaging of Azide-Labeled Biomolecules

This protocol outlines a general procedure for non-invasive in vivo imaging in a mouse model where azide groups have been metabolically incorporated.

Materials:

  • Animal model with metabolically incorporated azide groups

  • Alkyne-modified Sulfo Cy5.5, Alexa Fluor 647, or IRDye 800CW (for strain-promoted click chemistry)

  • Sterile, biocompatible vehicle (e.g., PBS, saline)

  • Small animal in vivo imaging system

Procedure:

  • Animal Preparation: Anesthetize the animal according to the approved institutional protocol. Place the animal in the imaging chamber and maintain anesthesia and body temperature.

  • Probe Preparation: Dissolve the alkyne-modified fluorescent probe in a sterile vehicle to the desired concentration for injection.

  • Baseline Imaging: Acquire a pre-injection image of the animal to determine background autofluorescence levels.

  • Probe Administration: Inject the prepared probe solution into the animal, typically via tail vein injection.

  • Image Acquisition: Acquire images at various time points post-injection (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr) to monitor the biodistribution, target accumulation, and clearance of the probe. Use the appropriate excitation and emission filters for the selected dye.

Protocol 3: Flow Cytometry - Staining of Cell Surface Markers

This protocol details the staining of a cell suspension with an azide-reactive dye for analysis by flow cytometry.

Materials:

  • Single-cell suspension

  • FACS Buffer (PBS with 0.5-1% BSA and 0.1% sodium azide)

  • Alkyne-modified primary antibody specific to a cell surface marker

  • This compound, Alexa Fluor 647 Azide, or IRDye 800CW Azide

  • Click-iT® reaction components (as in Protocol 1)

  • Flow cytometry tubes

Procedure:

  • Cell Preparation: Prepare a single-cell suspension and adjust the cell concentration to 1-5 x 10⁶ cells/mL in ice-cold FACS Buffer.

  • Primary Antibody Incubation: Add the alkyne-modified primary antibody to the cell suspension. Incubate for at least 30 minutes at 4°C in the dark.

  • Washing: Wash the cells three times by centrifugation at 300-500 x g for 5 minutes and resuspend them in FACS buffer.

  • Click Reaction: Resuspend the cells in the Click-iT® reaction cocktail containing the azide-functionalized fluorescent dye.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Washing: Wash the cells twice with FACS buffer.

  • Analysis: Resuspend the cells in FACS buffer and analyze using a flow cytometer equipped with the appropriate lasers and filters for the chosen dye.

Visualization of Workflows and Concepts

To further clarify the experimental processes and the logic behind dye selection, the following diagrams are provided.

Experimental_Workflow_Fluorescence_Microscopy cluster_prep Cell Preparation cluster_labeling Click Chemistry Labeling cluster_imaging Imaging start Culture cells with alkyne-modified precursor on coverslips fix Fix cells with 4% PFA start->fix perm Permeabilize with 0.1% Triton X-100 fix->perm cocktail Prepare Click-iT® reaction cocktail with Azide-Dye perm->cocktail incubate Incubate cells with cocktail (30-60 min) cocktail->incubate wash Wash cells 3x with PBS incubate->wash counterstain Counterstain nuclei (e.g., DAPI) wash->counterstain mount Mount coverslip counterstain->mount image Acquire images on fluorescence microscope mount->image

Caption: Workflow for labeling alkyne-modified biomolecules in cultured cells using click chemistry for fluorescence microscopy.

In_Vivo_Imaging_Workflow cluster_animal_prep Animal Preparation cluster_probe_admin Probe Administration cluster_acquisition Image Acquisition & Analysis anesthetize Anesthetize animal position Position in imaging system anesthetize->position baseline Acquire baseline image position->baseline prepare_probe Prepare alkyne-modified fluorescent probe inject Inject probe (e.g., tail vein) prepare_probe->inject acquire_images Acquire images at multiple time points inject->acquire_images analyze Analyze biodistribution and target accumulation acquire_images->analyze

Caption: General workflow for in vivo fluorescence imaging using a fluorescent probe.

Dye_Selection_Logic cluster_modality Primary Imaging Modality cluster_performance Key Performance Metric cluster_dyes Recommended Dye start Define Experimental Needs microscopy Fluorescence Microscopy start->microscopy in_vivo In Vivo Imaging start->in_vivo flow Flow Cytometry start->flow photostability High Photostability microscopy->photostability brightness Maximum Brightness microscopy->brightness scy5_5 This compound microscopy->scy5_5 tissue_penetration Deep Tissue Penetration in_vivo->tissue_penetration ird800 IRDye 800CW Azide in_vivo->ird800 flow->brightness af647 Alexa Fluor 647 Azide flow->af647 flow->scy5_5 photostability->af647 brightness->af647 brightness->scy5_5 tissue_penetration->ird800

Caption: Logical flow for selecting a fluorescent dye based on experimental requirements.

References

Benchmarking Sulfo Cy5.5-N3: A Comparative Guide to Commercially Available Azide Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of bioconjugation and fluorescence imaging, the choice of a fluorescent probe is paramount to experimental success. The ideal dye should offer a combination of high brightness, exceptional photostability, and robust performance in aqueous environments. This guide provides an objective comparison of Sulfo Cy5.5-N3 against other commercially available azide-functionalized fluorescent dyes, supported by key performance data and detailed experimental protocols for independent verification.

Data Presentation: A Quantitative Comparison of Far-Red Azide (B81097) Dyes

The selection of a fluorescent dye is often a balance between various photophysical properties. The following table summarizes the key quantitative data for this compound and a selection of commercially available, spectrally similar azide dyes. "Brightness" is calculated as the product of the molar extinction coefficient and the quantum yield, providing a standardized measure of a dye's fluorescent intensity.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Brightness (ε × Φ)Water Soluble
This compound ~673~707~209,000~0.2041,800Yes
Alexa Fluor 647 Azide~650~671~270,000~0.3389,100Yes
DyLight 650 Azide~652~672~250,000Not Widely Reported-Yes
ATTO 647N Azide~646~664~150,000~0.6597,500Yes
Sulfo-Cy5 Azide~646~662~271,000~0.2875,880Yes

Note: The exact values for molar extinction coefficient and quantum yield can vary depending on the solvent, pH, and conjugation state. The data presented here is compiled from various supplier datasheets and publicly available information for unconjugated dyes in aqueous buffers.

Key Performance Indicators: A Deeper Dive

Beyond the fundamental spectral properties, several other factors are critical in determining the optimal dye for a specific application.

  • Photostability: The ability of a fluorophore to resist photodegradation upon exposure to excitation light is crucial for applications requiring long or repeated imaging sessions, such as time-lapse microscopy. Studies have generally shown that Alexa Fluor and ATTO dyes exhibit higher photostability compared to traditional cyanine (B1664457) dyes. However, the sulfonation in this compound is designed to improve its photostability over standard cyanine dyes.

  • Signal-to-Noise Ratio (SNR): In fluorescence microscopy, the SNR is a critical determinant of image quality, representing the ability to distinguish a true signal from background noise. A higher SNR allows for the detection of less abundant targets and provides clearer images. The brightness of the dye is a major contributor to the signal component of the SNR. The low autofluorescence of biological specimens in the far-red region, where this compound and its competitors emit, generally contributes to a better SNR.

  • Water Solubility: For biological applications, high water solubility is essential to prevent aggregation and non-specific binding of the dye, which can lead to high background and inaccurate results. The "Sulfo" designation in this compound indicates the presence of sulfonate groups, which significantly enhance its hydrophilicity and water solubility.

Experimental Protocols

To facilitate independent benchmarking and validation, detailed protocols for key experiments are provided below.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Labeling of an Alkyne-Modified Protein

This protocol describes a general procedure for labeling a protein containing an alkyne modification with an azide-functionalized fluorescent dye.

Materials:

  • Alkyne-modified protein (e.g., a protein metabolically labeled with an alkyne-containing amino acid) in a suitable buffer (e.g., phosphate-buffered saline, PBS).

  • Azide-functionalized fluorescent dye (e.g., this compound) dissolved in anhydrous DMSO to a stock concentration of 10 mM.

  • Copper(II) sulfate (B86663) (CuSO₄) solution (20 mM in water).

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (100 mM in water).

  • Sodium ascorbate (B8700270) solution (100 mM in water, freshly prepared).

  • Size-exclusion chromatography column (e.g., PD-10 desalting column) for purification.

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified protein (final concentration 1-5 mg/mL) with the azide dye stock solution. A 5- to 10-fold molar excess of the dye over the protein is recommended as a starting point.

  • Prepare the Catalyst Premix: In a separate tube, mix the CuSO₄ solution and THPTA solution in a 1:5 molar ratio.

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the protein-dye mixture, followed immediately by the CuSO₄/THPTA premix. The final concentration of copper is typically in the range of 50-200 µM.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

  • Purification: Purify the labeled protein from excess dye and catalyst components using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at its absorption maximum) and using the Beer-Lambert law.

Protocol 2: Measurement of Photostability on a Fluorescence Microscope

This protocol outlines a method to quantify and compare the photostability of different fluorescent dyes conjugated to a biomolecule.

Materials:

  • Fluorescently labeled biomolecules (e.g., antibodies) prepared using Protocol 1, each with a similar degree of labeling.

  • Microscope slides and coverslips.

  • Antifade mounting medium.

  • A fluorescence microscope equipped with a suitable laser line for excitation, a sensitive camera, and time-lapse imaging capabilities.

Procedure:

  • Sample Preparation: Prepare microscope slides with the fluorescently labeled biomolecules immobilized on the surface or in a viscous medium like glycerol (B35011) to minimize diffusion. Use an antifade mounting medium to reduce photobleaching.

  • Image Acquisition Setup:

    • Select the appropriate laser line and filter set for the dye being tested.

    • Adjust the laser power to a consistent and measurable level that will be used for all dyes.

    • Set the camera exposure time and gain to achieve a good initial signal without saturation.

  • Time-Lapse Imaging:

    • Focus on a field of view containing the labeled biomolecules.

    • Acquire a time-lapse series of images under continuous illumination. The time interval and total duration should be chosen to capture a significant decay in fluorescence for the least stable dye.

  • Data Analysis:

    • For each time series, select a region of interest (ROI) containing the fluorescent signal.

    • Measure the mean fluorescence intensity within the ROI for each image.

    • Correct for background fluorescence by subtracting the mean intensity of a background ROI.

    • Normalize the background-corrected intensity of each frame to the initial intensity of the first frame.

    • Plot the normalized intensity as a function of time to generate a photobleaching curve.

    • Calculate the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.

Protocol 3: Calculation of Signal-to-Noise Ratio (SNR) from Fluorescence Microscopy Images

This protocol provides a straightforward method to calculate the SNR from acquired images.

Materials:

  • Fluorescence microscopy images acquired using a standardized imaging protocol for each dye.

  • Image analysis software (e.g., FIJI/ImageJ).

Procedure:

  • Image Acquisition: Acquire images of your fluorescently labeled sample, ensuring that the imaging conditions (laser power, exposure time, gain) are optimized to avoid saturation of the signal.

  • Signal Measurement:

    • Open the image in your analysis software.

    • Select a region of interest (ROI) that encompasses the specific fluorescent signal you want to measure.

    • Measure the mean pixel intensity within this signal ROI.

  • Noise Measurement:

    • Select a background ROI in a region of the image that does not contain any specific fluorescent signal.

    • Measure the standard deviation of the pixel intensities within this background ROI. This value represents the noise.

  • SNR Calculation:

    • Calculate the SNR using the following formula: SNR = (Mean Signal Intensity - Mean Background Intensity) / Standard Deviation of Background Intensity

    • A higher SNR value indicates a better-quality image where the signal is more clearly distinguishable from the noise.

Mandatory Visualizations

Chemical Structures

cluster_0 This compound (Representative Structure) cluster_1 Generic Cyanine Dye Azide Core cluster_2 Generic Rhodamine Dye Azide Core (e.g., ATTO dyes) sulfo_cy5_5 sulfo_cy5_5 generic_cy generic_cy generic_rhodamine generic_rhodamine

Caption: Representative chemical structures of this compound and the core structures of common competitor azide dyes.

Experimental Workflow for Dye Comparison

Workflow for Benchmarking Azide Dyes cluster_labeling Step 1: Protein Labeling cluster_analysis Step 2: Performance Evaluation cluster_comparison Step 3: Data Comparison protein Alkyne-Modified Protein cuaac CuAAC Reaction protein->cuaac dyes This compound Competitor Azide Dyes dyes->cuaac purification Purification (Size-Exclusion Chromatography) cuaac->purification labeled_protein Fluorescently Labeled Proteins purification->labeled_protein photostability Photostability Assay (Time-Lapse Microscopy) labeled_protein->photostability snr SNR Measurement (Image Analysis) labeled_protein->snr brightness Brightness Calculation (Spectrophotometry) labeled_protein->brightness table Quantitative Data Table photostability->table snr->table brightness->table

Caption: A generalized workflow for the comparative analysis of azide-functionalized fluorescent dyes.

Signaling Pathway of Click Chemistry

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product alkyne Terminal Alkyne (on Biomolecule) triazole Stable Triazole Linkage (Covalent Bond) alkyne->triazole azide Azide Dye (e.g., this compound) azide->triazole cu2 Copper(II) ascorbate Sodium Ascorbate (Reducing Agent) cu2->ascorbate Reduction cu1 Copper(I) (Active Catalyst) ascorbate->cu1 cu1->triazole Catalyzes labeled_biomolecule Fluorescently Labeled Biomolecule triazole->labeled_biomolecule

Caption: The signaling pathway of the copper-catalyzed click chemistry reaction for bioconjugation.

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Sulfo Cy5.5-N3

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of Sulfo Cy5.5-N3, ensuring the protection of laboratory personnel and environmental integrity.

This compound is a valuable tool in modern research, combining the fluorescent properties of a cyanine (B1664457) dye with the reactive capabilities of an azide (B81097) group for click chemistry applications. However, the presence of the organic azide moiety necessitates specific handling and disposal procedures to mitigate potential hazards, including high reactivity and potential explosivity under certain conditions. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining a safe laboratory environment.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to consult your institution's specific safety protocols and Safety Data Sheets (SDS) for related compounds. The toxicological properties of this compound have not been exhaustively studied; therefore, it should be handled with the utmost care.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Use nitrile gloves.

  • Body Protection: A lab coat is mandatory.

Engineering Controls:

  • All handling and disposal procedures should be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.

Quantitative Data Summary for Organic Azide Stability

The stability of organic azides is a critical safety consideration. The following table summarizes key quantitative parameters that help in assessing the potential hazards of azide-containing compounds.

ParameterGuidelineMaximum Quantity/Concentration for Storage
Carbon to Nitrogen (C/N) Ratio A higher C/N ratio generally indicates greater stability.Azides with a C/N ratio between 1 and 3 should be stored at concentrations no higher than 1 M.[1]
"Rule of Six" There should be at least six carbon atoms for each energetic functional group (e.g., azide).[1]Not explicitly defined, but adherence to the rule suggests greater stability for handling and storage.
Laboratory Accumulation Limit General hazardous waste accumulation in a satellite area.A maximum of 55 gallons of hazardous waste. For acutely toxic "P-listed" wastes (of which sodium azide is an example), the limit is 1 quart of liquid or 1 kg of solid.[2]

Disposal Workflow Diagram

The following diagram outlines the decision-making process and procedural flow for the safe disposal of this compound.

SulfoCy5_5_N3_Disposal This compound Disposal Workflow start Start: this compound Waste assess_quantity Assess Quantity of Waste start->assess_quantity small_quantity Small Quantity (e.g., residual amounts in vials) assess_quantity->small_quantity < 1g large_quantity Large Quantity or Bulk Solution assess_quantity->large_quantity >= 1g collect_waste Collect Waste in a Designated Hazardous Waste Container small_quantity->collect_waste quench_azide Chemical Quenching of Azide (Staudinger Reaction) large_quantity->quench_azide prepare_quench Prepare Triphenylphosphine (B44618) Solution quench_azide->prepare_quench perform_quench Slowly Add Phosphine to Azide Waste prepare_quench->perform_quench verify_quench Verify Completion of Reaction (e.g., cessation of N2 evolution) perform_quench->verify_quench verify_quench->collect_waste label_container Label Container: 'Hazardous Waste, Quenched this compound' collect_waste->label_container final_disposal Dispose via Institutional Environmental Health & Safety (EHS) label_container->final_disposal

Caption: Workflow for the safe disposal of this compound.

Experimental Protocols: Step-by-Step Disposal Procedures

The recommended procedure for the disposal of this compound involves two primary pathways depending on the quantity of the waste. For small, residual amounts, direct collection may be appropriate. For larger quantities, chemical quenching of the azide group is the safest approach before collection.

Procedure 1: Direct Disposal of Small Residual Quantities

This procedure is suitable for trace amounts of this compound, such as the residue in a manufacturer's vial after the product has been reconstituted and used.

  • Rinsing: Rinse the vial multiple times with a suitable solvent (e.g., DMSO or water, depending on the formulation).

  • Collection: Collect all rinsate in a designated hazardous waste container. This container should be clearly labeled as "Hazardous Waste: Contains this compound".

  • Container Management: Do not mix this waste with other waste streams, particularly acidic waste, to prevent the formation of highly toxic and explosive hydrazoic acid.[1] Ensure the waste container is made of a compatible material (e.g., polyethylene) and is kept securely closed.

  • Final Disposal: Arrange for the pickup and disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office.

Procedure 2: Chemical Quenching and Disposal of Bulk Quantities

For solutions containing significant amounts of this compound, the azide group should be chemically neutralized (quenched) before disposal. The Staudinger reaction is a reliable method for converting the organic azide to a more stable amine.

Materials:

  • This compound waste solution

  • Triphenylphosphine (PPh3)

  • An appropriate solvent (e.g., THF or water, compatible with the waste solution)

  • Stir plate and stir bar

  • Ice bath

Protocol:

  • Preparation (in a fume hood):

    • Place the vessel containing the this compound waste solution in an ice bath on a stir plate and begin gentle stirring.

    • In a separate flask, prepare a solution of triphenylphosphine (approximately 1.5 equivalents relative to the estimated amount of this compound) in a suitable solvent.

  • Quenching Reaction:

    • Slowly add the triphenylphosphine solution dropwise to the stirring, cooled this compound waste solution.

    • A vigorous reaction with the evolution of nitrogen gas (effervescence) may be observed. Maintain slow addition to control the reaction rate.

  • Reaction Completion:

    • Once the addition is complete, continue stirring the reaction mixture at room temperature until gas evolution ceases. This indicates that the azide has been consumed. To ensure complete reaction, it is advisable to let the mixture stir for an additional hour.

  • Waste Collection:

    • The resulting solution now contains the quenched, amine-containing dye and triphenylphosphine oxide. This mixture should be collected in a designated hazardous waste container.

    • Label the container clearly as "Hazardous Waste: Quenched this compound (Staudinger Reaction Product)".

  • Final Disposal:

    • Store the waste container in a designated satellite accumulation area, away from incompatible materials.

    • Arrange for pickup and disposal by your institution's EHS office.

By implementing these detailed procedures, researchers can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and adhere to all institutional and regulatory guidelines.

References

Safeguarding Your Research: A Guide to Handling Sulfo Cy5.5-N3

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols for the handling and disposal of Sulfo Cy5.5-N3 are critical for ensuring a secure laboratory environment. This guide provides detailed procedural information for researchers, scientists, and drug development professionals to minimize risks and manage this fluorescent dye effectively.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is essential to prevent exposure through inhalation, skin contact, or eye contact. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecification
Eye Protection Safety GogglesTight-sealing to protect against splashes and dust.
Face ShieldTo be used in conjunction with goggles when there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile, neoprene, or latex gloves are recommended. Ensure they are regularly inspected for tears or holes.
Body Protection Laboratory CoatMade of a chemical-resistant material to protect against spills.
ApronA chemical-resistant apron should be worn over the lab coat for added protection during high-risk procedures.
Respiratory Fume HoodAll handling of the solid compound and preparation of solutions should be conducted in a fume hood.
Respiratory ProtectionIf a fume hood is not available, a properly fitted respirator may be necessary.[3]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is paramount when working with this compound. The following steps provide a clear workflow for safe handling, from preparation to use.

  • Preparation and Weighing:

    • Before handling, ensure that the work area, typically a chemical fume hood, is clean and uncluttered.

    • Wear all required PPE as outlined in the table above.

    • When weighing the solid compound, use a draft shield to prevent the powder from becoming airborne.

    • Use dedicated spatulas and weighing boats.

  • Solution Preparation:

    • Prepare solutions in a well-ventilated fume hood.

    • Add the solid this compound to the solvent slowly to avoid splashing.

    • The compound is soluble in water, DMF, and DMSO.[4][]

    • Cap containers tightly after preparation.

  • Labeling and Experimental Use:

    • Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.

    • When using the dye for labeling proteins, antibodies, or other biomolecules, follow established bioconjugation protocols.[2]

    • Avoid skin contact with any surfaces that may have been contaminated.

  • Storage:

    • Store the solid compound and its solutions in a cool, dark, and dry place.[4][][6][7]

    • Recommended storage is at -20°C for long-term stability.[4][][6][7][8]

    • Protect from light to prevent degradation of the fluorescent dye.[4][][7]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure compliance with institutional and regulatory guidelines.

  • Waste Segregation: All waste contaminated with this compound, including gloves, weighing boats, pipette tips, and excess solutions, should be collected in a dedicated, clearly labeled hazardous waste container.

  • Waste Treatment: Due to the azide (B81097) functional group, there is a potential for the formation of explosive metal azides. Therefore, it is critical to avoid contact with heavy metals. Consult your institution's environmental health and safety (EHS) office for specific guidance on the treatment and disposal of azide-containing compounds.

  • Container Disposal: Empty containers should be rinsed thoroughly with an appropriate solvent in a fume hood. The rinsate should be collected as hazardous waste. Once decontaminated, the container can be disposed of according to institutional guidelines.

Workflow for Safe Handling of this compound

SafeHandlingWorkflow cluster_prep Preparation cluster_solution Solution Preparation cluster_use Experimental Use cluster_disposal Disposal Prep Don PPE Weigh Weigh Solid in Fume Hood Prep->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Transfer solid Label_sol Label Solution Container Dissolve->Label_sol Experiment Perform Experiment Label_sol->Experiment Use in experiment Segregate Segregate Contaminated Waste Experiment->Segregate Generate waste Dispose Dispose via EHS Guidelines Segregate->Dispose

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.